Tert-butyl But-3-ynoate
Description
Properties
IUPAC Name |
tert-butyl but-3-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOHDUAEHGJQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: tert-Butyl But-3-ynoate
CAS 1027931-31-2 | A Bifunctional "Click" & Carboxylate Building Block [1][2]
Executive Summary
tert-Butyl but-3-ynoate (CAS 1027931-31-2) is a specialized bifunctional reagent widely utilized in medicinal chemistry and organic synthesis.[1] It features two distinct reactive centers: a terminal alkyne capable of bioorthogonal "click" chemistry and metal-catalyzed couplings, and a tert-butyl ester , which serves as an acid-labile mask for the carboxylic acid.[1]
This compound is critical for fragment-based drug discovery (FBDD) where orthogonal protection strategies are required.[1] Unlike methyl or ethyl esters, the tert-butyl group resists nucleophilic attack and basic hydrolysis, allowing chemoselective transformations at the alkyne terminus before revealing the acid functionality under mild acidic conditions (e.g., TFA or HCl/Dioxane).
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | tert-Butyl but-3-ynoate |
| CAS Number | 1027931-31-2 |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Structure | HC≡C–CH₂–COOC(CH₃)₃ |
| Physical State | Colorless to pale yellow liquid (often supplied in DCM solution) |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform; insoluble in water |
| Stability | Stable at -20°C; sensitive to heat (polymerization risk) |
Synthesis & Production Strategies
The synthesis of tert-butyl but-3-ynoate requires conditions that avoid the isomerization of the β,γ-alkyne to the thermodynamically stable α,β-allenoate, a common side reaction under basic conditions.[1]
Mechanistic Pathway (Graphviz)
Figure 1: Synthetic routes to tert-butyl but-3-ynoate. The Boc2O/DMAP route is preferred for small-scale lab synthesis to minimize isomerization.[1]
Preferred Synthetic Route (Boc-Anhydride Method)
While industrial routes may use isobutylene gas, the laboratory standard for high purity involves di-tert-butyl dicarbonate (Boc₂O) .[1]
-
Activation: But-3-ynoic acid reacts with Boc₂O in the presence of a nucleophilic catalyst (DMAP).[1]
-
Transfer: The tert-butyl group is transferred to the carboxylate, releasing CO₂ and tert-butanol.[1]
-
Purification: The product is isolated via silica gel chromatography (typically Hexanes/EtOAc) to remove byproducts.
Reactivity & Applications in Drug Discovery
The core value of CAS 1027931-31-2 lies in its orthogonal reactivity .[1] It allows researchers to build complex heterocycles or linkers while keeping the carboxylic acid "masked" until the final step.
The "Click" Handle (CuAAC)
The terminal alkyne is a prime substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Reaction: tert-Butyl but-3-ynoate + R-N₃ → 1,4-Disubstituted 1,2,3-Triazole.[1]
-
Utility: Used to link the butanoate arm to pharmacophores, creating peptidomimetics or PROTAC linkers.
Sonogashira Coupling
The terminal proton (pKa ~25) allows for Pd/Cu-catalyzed cross-coupling with aryl halides.[1]
-
Outcome: Formation of internal alkynes (Ar–C≡C–CH₂–COOtBu).
-
Advantage: The tert-butyl ester survives the basic conditions (Et₃N/Piperidine) required for the coupling, whereas methyl esters might undergo hydrolysis or transesterification.
Heterocycle Synthesis (Isoxazoles)
Reaction with nitrile oxides (generated in situ from oximes) yields isoxazoles.
-
Mechanism: 1,3-Dipolar cycloaddition.[1]
-
Drug Relevance: Isoxazoles are bioisosteres for amide bonds, improving metabolic stability.
Reactivity Flowchart (Graphviz)
Figure 2: Divergent reactivity profile.[1] The compound serves as a hub for cycloaddition, coupling, and deprotection.
Experimental Protocols
Protocol A: General Click Chemistry (Triazole Formation)
Use this protocol to conjugate the linker to an azide-bearing scaffold.[1]
Reagents:
-
tert-Butyl but-3-ynoate (1.0 equiv)[1]
-
CuSO₄[1]·5H₂O (0.1 equiv)
-
Sodium Ascorbate (0.5 equiv)
-
Solvent: t-BuOH/H₂O (1:1)[1]
Procedure:
-
Dissolve the azide and tert-butyl but-3-ynoate in the solvent mixture.[1]
-
Add a freshly prepared aqueous solution of sodium ascorbate, followed by the copper sulfate solution.
-
Stir vigorously at room temperature for 4–12 hours. The reaction typically turns from blue to a murky yellow/green as Cu(I) is generated.
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica flash chromatography (0–50% EtOAc in Hexanes).
Protocol B: Chemoselective Deprotection (t-Bu Removal)
Use this to reveal the carboxylic acid without affecting internal alkynes or triazoles formed in previous steps.[1]
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester derivative in DCM (0.1 M concentration).
-
Cool to 0°C.
-
Add TFA dropwise (Ratio: 1:4 TFA:DCM).
-
Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of high Rf spot).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The free carboxylic acid is obtained, usually as a solid or oil, ready for amide coupling.
Safety & Handling
-
Flammability: As a low molecular weight ester, it is flammable. Keep away from open flames and sparks.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or decompose if exposed to light and air for extended periods.
-
Toxicity: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).
-
Solvent Stabilizers: Commercial preparations often contain ~20% DCM to improve stability and handling safety.
References
-
Organic Syntheses. Preparation of tert-Butyl Esters via Boc Anhydride.[1] Org.[4][5][6] Synth. 2006, 83, 201. [Link]
-
Hein, J. E., & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 2010, 39(4), 1302-1315. [Link]
-
ChemSrc. CAS 1027931-31-2 Physicochemical Properties. [Link][1]
Sources
An In-depth Technical Guide to tert-Butyl 3-butynoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
tert-Butyl 3-butynoate is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its structure uniquely combines a sterically demanding tert-butyl ester protecting group with a terminal alkyne functionality. This arrangement offers a valuable building block for introducing the butynoate moiety into larger molecules, with the tert-butyl group providing robust protection under a variety of reaction conditions, yet allowing for selective deprotection under mild acidic treatment. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of tert-butyl 3-butynoate, with a focus on practical applications and experimental considerations for researchers in the field.
Chemical Structure and Core Properties
tert-Butyl 3-butynoate possesses a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . The structure features a terminal alkyne group, which is a key site for a variety of chemical transformations, and a tert-butyl ester group, which provides steric hindrance and stability.
Structural Diagram
Caption: Chemical structure of tert-butyl 3-butynoate.
Physicochemical Properties
| Property | Predicted Value | Justification |
| CAS Number | Not assigned | Not a commonly cataloged commercial product. |
| Molecular Formula | C₈H₁₂O₂ | Based on structural composition. |
| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~150-160 °C | Higher than 3-butynoic acid due to increased molecular weight and loss of hydrogen bonding. |
| Density | ~0.9 g/mL | Similar to other tert-butyl esters of comparable molecular weight. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, EtOAc), insoluble in water. | Typical for moderately polar organic esters. |
Synthesis of tert-Butyl 3-butynoate
The synthesis of tert-butyl 3-butynoate is most directly achieved through the esterification of 3-butynoic acid. The primary challenge in this transformation is the propensity of the tert-butyl cation, a key intermediate in many esterification protocols, to be trapped by nucleophiles other than the desired carboxylate. Therefore, the choice of methodology is critical to achieving a high yield and purity.
Recommended Synthetic Pathway: Acid-Catalyzed Esterification with Isobutylene
This method is a widely used industrial process for the synthesis of tert-butyl esters and is favored for its atom economy and relatively straightforward workup.[1]
Sources
An In-depth Technical Guide to 3-Butynoic Acid Tert-Butyl Ester: Synthesis, Reactivity, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 3-butynoic acid tert-butyl ester, a molecule of significant interest in synthetic and medicinal chemistry. While not a commonly cataloged commercial chemical, its structure combines two highly valuable functional groups: a terminal alkyne and a tert-butyl ester. This guide will delve into the predicted physicochemical properties, strategic synthesis, and the dual reactivity of this compound. A particular focus will be placed on its role as a versatile building block in drug discovery, leveraging the unique characteristics of the tert-butyl ester as a protecting group and the terminal alkyne as a reactive handle for molecular elaboration. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the synthetic potential of this and similar scaffolds.
Introduction: A Molecule of Synthetic and Pharmaceutical Interest
The terminal alkyne provides a reactive handle for a variety of coupling reactions, allowing for the introduction of molecular complexity.[3] Simultaneously, the tert-butyl ester masks the reactivity of the carboxylic acid, preventing it from interfering with reactions targeting other parts of the molecule.[1] This guide will explore the synthesis, reactivity, and potential applications of 3-butynoic acid tert-butyl ester, providing a scientific rationale for its use in modern organic synthesis and drug discovery.
Physicochemical Properties
Direct experimental data for 3-butynoic acid tert-butyl ester is not widely available. However, its properties can be predicted based on its chemical structure and the known characteristics of similar compounds, such as its isomer, tert-butyl 3-butenoate.[4]
| Property | Predicted Value |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Appearance | Likely a colorless liquid |
| Boiling Point | Estimated to be in the range of 150-170 °C |
| Density | Estimated to be around 0.9 g/mL |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
Synthesis and Methodologies: The Art of Tert-Butyl Esterification
The synthesis of 3-butynoic acid tert-butyl ester involves the esterification of 3-butynoic acid. The choice of method is critical to ensure a high yield and to avoid side reactions, particularly those involving the terminal alkyne. Several general methods for tert-butyl ester formation are applicable.[5]
Synthesis via Acid-Catalyzed Reaction with Isobutylene
A classic and industrially viable method for forming tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene.[6] This method is advantageous as it avoids the generation of water as a byproduct.
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the isobutylene, generating the tert-butyl carbocation, which is the reactive electrophile.
-
Solvent: A non-nucleophilic organic solvent is used to dissolve the reactants without competing in the reaction.
-
Temperature: The reaction is typically performed at low temperatures to control the exothermic reaction and prevent polymerization of the isobutylene.
Experimental Protocol:
-
Dissolve 3-butynoic acid in a suitable anhydrous solvent (e.g., dichloromethane) in a pressure-resistant flask.
-
Cool the solution to 0°C.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Carefully introduce a measured amount of condensed isobutylene.
-
Seal the vessel and allow the reaction to stir at room temperature until completion, monitored by TLC or GC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by distillation or column chromatography.
Synthesis using Tert-Butanol with a Coupling Agent
For smaller-scale laboratory preparations, the use of tert-butanol with a coupling agent like dicyclohexylcarbodiimide (DCC) can be employed.
Causality of Experimental Choices:
-
Coupling Agent: DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered tert-butanol.
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.
Experimental Protocol:
-
Dissolve 3-butynoic acid, tert-butanol, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Add a solution of DCC in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid and brine.
-
Dry the organic layer and purify the product by column chromatography.
Modern Approaches: Tf₂NH-Catalyzed Tert-Butylation
A more recent and efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[5][7] This method is notable for its mild conditions and high yields.[7]
Experimental Workflow Diagram:
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
This characteristic is particularly valuable in complex syntheses where precise control over the reactivity of multiple functional groups is required. [8]
The Terminal Alkyne as a Synthetic Handle
Terminal alkynes are versatile functional groups in medicinal chemistry due to their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. [2][9] Key Reactions of the Terminal Alkyne:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for constructing complex molecular skeletons. [3]* Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry): This highly efficient and specific reaction forms a stable triazole linkage, which is often used to connect different molecular fragments in drug discovery. [3]* Alkynylation Reactions: The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile in a variety of reactions. [10] Signaling Pathway of Synthetic Transformations:
Caption: Key synthetic transformations involving the terminal alkyne of 3-butynoic acid tert-butyl ester.
The incorporation of a terminal alkyne into a drug candidate can also enhance its metabolic stability and modulate its binding affinity to the target receptor. [2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-butynoic acid tert-butyl ester is not available, a hazard assessment can be made based on the known safety profiles of its structural isomer, tert-butyl 3-butenoate, and its precursor, 3-butynoic acid. [4][11]
-
Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. * Toxicity: It is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [4]* Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [11] * Avoid inhalation of vapors and contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
3-Butynoic acid tert-butyl ester represents a synthetically valuable, albeit not commonly available, building block for chemical research and drug development. Its dual functionality allows for the strategic protection of a carboxylic acid while providing a reactive terminal alkyne for further molecular elaboration. The principles of its synthesis are well-established in the literature of organic chemistry, and its potential applications in medicinal chemistry are vast, drawing on the rich reactivity of terminal alkynes. A thorough understanding of its synthesis, reactivity, and proper handling is essential for any researcher aiming to incorporate this versatile scaffold into their synthetic endeavors.
References
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- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk.
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- StudyMind. (n.d.). t-Butyl Ether Protecting Groups Explained.
- PubChem. (n.d.). tert-Butyl 3-Butenoate.
- Wikipedia. (2023). Tert-butyloxycarbonyl protecting group.
- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols. BenchChem.
- MDPI. (2025).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester.
- BenchChem. (2025).
- Royal Society of Chemistry. (2024). Recent advances in the application of alkynes in multicomponent reactions.
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- Sigma-Aldrich. (n.d.). 3-Butynoic acid 95%.
- PubChem. (n.d.). 3-Butenoic acid, butyl ester.
- Angene Chemical. (n.d.).
- NIST. (n.d.). 3-Butenoic acid, butyl ester. National Institute of Standards and Technology.
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- Cheméo. (n.d.). 3-Butenoic acid, butyl ester - Chemical & Physical Properties.
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- Thermo Fisher Scientific. (2012).
- YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.
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- Research Journal of Chemical Sciences. (n.d.).
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An In-Depth Technical Guide to tert-Butyl but-3-ynoate: A Versatile Building Block in Modern Organic Synthesis
Senior Application Scientist Note: This guide provides a comprehensive overview of tert-butyl but-3-ynoate, a valuable reagent in organic synthesis. The document is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights essential for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of tert-Butyl but-3-ynoate
tert-Butyl but-3-ynoate is a bifunctional organic molecule that incorporates two highly valuable functional groups: a terminal alkyne and a tert-butyl ester. This unique combination makes it a versatile building block for the synthesis of complex molecular architectures. The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The tert-butyl ester serves as a sterically hindered and chemically robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.
The strategic incorporation of the tert-butyl group offers several advantages in a synthetic route. Its bulkiness can impart steric shielding, influencing the stereochemical outcome of reactions at adjacent centers and protecting neighboring functional groups from unwanted side reactions. Furthermore, the lipophilic nature of the tert-butyl group can enhance the solubility of intermediates in organic solvents, facilitating reaction workups and purification.
This guide will delve into the essential aspects of tert-butyl but-3-ynoate, from its fundamental properties and synthesis to its diverse reactivity and applications in cutting-edge research and drug discovery.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in the laboratory. The key identifiers and properties of tert-butyl but-3-ynoate are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl but-3-ynoate | - |
| Canonical SMILES | C#CCC(=O)OC(C)(C)C | Predicted |
| Molecular Formula | C₈H₁₂O₂ | - |
| Molecular Weight | 140.18 g/mol | - |
Synthesis of tert-Butyl but-3-ynoate: A Practical Laboratory Protocol
The synthesis of tert-butyl but-3-ynoate is typically achieved through the esterification of but-3-ynoic acid with a tert-butyl source. While direct esterification with tert-butanol can be challenging due to the alcohol's propensity for dehydration to isobutylene under acidic conditions, several effective methods have been developed. A robust and scalable approach involves the use of tert-butyl acetate as both the tert-butylating agent and the solvent, catalyzed by a strong acid.
Proposed Synthesis from But-3-ynoic Acid
A plausible and efficient method for the laboratory-scale synthesis of tert-butyl but-3-ynoate is the esterification of but-3-ynoic acid. But-3-ynoic acid can be prepared from propargyl bromide and carbon dioxide via a Grignard reaction[1][2]. The subsequent esterification can be performed using modern methods for tert-butylation of carboxylic acids[3].
Experimental Protocol: Synthesis of tert-Butyl but-3-ynoate
Materials:
-
But-3-ynoic acid
-
tert-Butyl acetate (reagent grade, anhydrous)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of but-3-ynoic acid (1.0 eq) in tert-butyl acetate (acting as both solvent and reagent), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~2-5 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure tert-butyl but-3-ynoate.
Causality Behind Experimental Choices:
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): This strong Brønsted acid is an effective catalyst for the tert-butylation of carboxylic acids and is generally preferred over traditional mineral acids like sulfuric acid, which can cause significant side reactions, including the decomposition of the starting material and product.
-
tert-Butyl Acetate: Using tert-butyl acetate as both the solvent and the tert-butylating agent provides a high concentration of the esterification agent, driving the reaction equilibrium towards the product. It is a safer and more convenient alternative to handling isobutylene gas.
-
Aqueous Workup: The washing steps are crucial to remove the acid catalyst and any unreacted but-3-ynoic acid, ensuring the stability and purity of the final product.
Reactivity Profile: Harnessing the Power of a Dual-Functionalized Reagent
The synthetic utility of tert-butyl but-3-ynoate stems from the distinct and complementary reactivity of its terminal alkyne and tert-butyl ester functionalities.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group that participates in a wide array of chemical transformations.
-
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This is arguably the most prominent application of terminal alkynes. In the presence of a copper(I) catalyst, the alkyne readily undergoes a [3+2] cycloaddition with an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerates a broad range of functional groups, making it ideal for bioconjugation, materials science, and drug discovery.
Caption: The CuAAC "click" reaction of tert-butyl but-3-ynoate with an azide.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes and conjugated systems.
-
Other Alkyne Reactions: The terminal alkyne can also undergo a variety of other transformations, including hydrofunctionalization reactions (e.g., hydration, hydroamination), and metal-catalyzed cyclization reactions.
Reactions of the tert-Butyl Ester
The tert-butyl ester is a robust protecting group for the carboxylic acid functionality. Its deprotection is typically achieved under acidic conditions, which proceeds via a stable tert-butyl cation intermediate.
-
Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane readily cleaves the tert-butyl ester to reveal the free carboxylic acid. This deprotection is often clean and high-yielding.
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
The orthogonality of the alkyne and the tert-butyl ester allows for a modular synthetic strategy. The alkyne can be elaborated first, followed by the deprotection of the ester, or vice versa, providing significant flexibility in the design of complex synthetic routes.
Applications in Drug Discovery and Development
The unique structural features of tert-butyl but-3-ynoate make it a valuable tool in medicinal chemistry and drug discovery.
-
Scaffold for Novel Heterocycles: The alkyne functionality can be used as a linchpin to construct a wide variety of heterocyclic scaffolds, which are privileged structures in many approved drugs. For instance, the triazole ring formed via click chemistry is a common bioisostere for amide bonds and can participate in hydrogen bonding interactions with biological targets.
-
Linker for Bioconjugation: The ability to participate in click chemistry makes tert-butyl but-3-ynoate an excellent starting point for the development of linkers for antibody-drug conjugates (ADCs) and other targeted therapies. The tert-butyl ester can be deprotected to reveal a carboxylic acid handle for attachment to a payload or a targeting moiety.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, tert-butyl but-3-ynoate can be used as a fragment in FBDD campaigns. The alkyne can serve as a vector for growing the fragment into a more potent lead compound through reactions like the Sonogashira coupling.
The incorporation of the tert-butyl group can also favorably impact the pharmacokinetic properties of a drug candidate. Its lipophilicity can enhance membrane permeability, while its steric bulk can block metabolically labile sites, thereby increasing the metabolic stability and in vivo half-life of a molecule[4]. However, it is important to note that the tert-butyl group itself can be a site of metabolism, typically through oxidation by cytochrome P450 enzymes[5].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl but-3-ynoate.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Flammability: Based on the properties of similar compounds like tert-butyl but-3-enoate, it is likely to be a flammable liquid[6]. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for tert-butyl but-3-ynoate, the SDS for tert-butyl but-3-enoate can serve as a useful, albeit imperfect, guide.
Conclusion
tert-Butyl but-3-ynoate is a powerful and versatile building block in modern organic synthesis. Its orthogonal functionalities—a reactive terminal alkyne and a robust tert-butyl ester—provide chemists with a flexible platform for the construction of complex molecules. From its role in click chemistry to its applications in drug discovery, this reagent offers a wealth of synthetic possibilities. As the demand for more efficient and modular synthetic strategies continues to grow, the importance of well-designed building blocks like tert-butyl but-3-ynoate will undoubtedly increase.
References
-
Organic Chemistry Portal. tert-Butyl esters. [Link]
-
PubChem. tert-Butyl 3-Butenoate. [Link]
-
Chongqing Chemdad Co., Ltd. TERT-BUTYL 3-BUTENOATE. [Link]
-
Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
- Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5521.
- Google Patents.
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
-
PrepChem.com. Synthesis of tert.butyl 2-chloro-2,3-epoxy-3-isopropyl-butanoate. [Link]
-
Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]
-
Stenutz. tert-butyl but-3-enoate. [Link]
-
Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]
Sources
Technical Whitepaper: Safety, Handling, and Synthetic Applications of tert-Butyl but-3-ynoate
Executive Summary
tert-Butyl but-3-ynoate (CAS: 1027931-31-2) is a highly versatile terminal alkyne and ester building block utilized extensively in modern organic synthesis and drug discovery[1]. Functioning as a critical bifunctional linker, it is prominently featured in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions and Sonogashira couplings. Because low-molecular-weight alkynes can be volatile and challenging to handle with high gravimetric precision, this reagent is frequently supplied as a stabilized 20% (w/w) solution in Dichloromethane (DCM)[2].
This whitepaper synthesizes critical Safety Data Sheet (SDS) parameters with field-proven experimental protocols, providing drug development professionals with an authoritative guide to deploying this compound safely and effectively.
Physicochemical Profiling & Structural Rationale
Understanding the physical properties of tert-butyl but-3-ynoate is essential for both safety and experimental design. The compound features a terminal alkyne (capable of participating in cycloadditions and cross-couplings) separated by a methylene bridge from a tert-butyl ester.
Causality in Reagent Design: The tert-butyl group is not merely a placeholder; it acts as a steric shield. During transition-metal-catalyzed reactions, this bulky group prevents unwanted nucleophilic attacks at the ester carbonyl. Furthermore, it serves as an orthogonal protecting group that remains stable under basic or nucleophilic conditions but can be cleanly cleaved later using strong acids like Trifluoroacetic acid (TFA) to reveal the free carboxylic acid.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | tert-Butyl but-3-ynoate |
| CAS Number | 1027931-31-2[1] |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol [1] |
| Typical Formulation | 20% (w/w) solution in Dichloromethane (DCM)[3] |
| Storage Conditions | Inert atmosphere, 2–8°C or -20°C (prevents polymerization)[4] |
Comprehensive Safety Data & Hazard Mitigation (SDS Core)
When handling tert-butyl but-3-ynoate supplied in DCM, researchers must address a dual-hazard profile: the reactivity of the alkyne ester and the toxicity of the halogenated solvent[3].
Hazard Identification (GHS Classification)
-
Flammability: While DCM itself is non-flammable, the neat alkyne ester is highly flammable. The DCM solution must be kept away from open flames and strong oxidizers.
-
Health Hazards: DCM is a Category 2 suspected human carcinogen and a central nervous system (CNS) depressant. Inhalation of vapors can cause dizziness, nausea, and in severe cases, asphyxiation.
-
Irritation: The compound causes skin irritation (H315) and serious eye irritation (H319)[4].
Expert Handling & PPE Protocols
Standard laboratory nitrile gloves are insufficient for handling this reagent. DCM rapidly permeates nitrile (often in less than 3 minutes), carrying the dissolved alkyne directly to the skin.
-
Glove Selection: Use Viton or Polyvinyl Alcohol (PVA) gloves for primary handling. If using nitrile, double-glove and change immediately upon contamination.
-
Ventilation: All manipulations, including weighing and solvent evaporation, must be conducted inside a certified chemical fume hood.
Caption: Emergency spill response protocol for tert-butyl but-3-ynoate in DCM.
Mechanistic Applications in Drug Discovery
tert-Butyl but-3-ynoate is a premier building block in the synthesis of complex pharmacophores. A notable application is its use in the synthesis of IL4I1 inhibitors [5]. IL4I1 (Interleukin-4 induced 1) is a secreted L-amino-acid oxidase that acts as a key immunosuppressive enzyme in the tumor microenvironment. Inhibiting IL4I1 is a major target in modern immuno-oncology[5].
In the development of these inhibitors, tert-butyl but-3-ynoate is reacted with heterocyclic azides via CuAAC to form a rigid 1,2,3-triazole core.
The Causality of the Catalytic System
The reaction utilizes Copper(II) sulfate (CuSO₄) and Sodium L-ascorbate.
-
Why Ascorbate? Cu(I) is highly unstable and prone to disproportionation or oxidation to Cu(II) in the presence of atmospheric oxygen. Sodium ascorbate acts as a mild reducing agent, generating the active Cu(I) species in situ and maintaining it throughout the reaction cycle. This prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), ensuring high yields of the desired cross-coupled triazole[5].
Caption: Workflow of CuAAC Click Chemistry utilizing tert-butyl but-3-ynoate.
Experimental Protocols: Self-Validating CuAAC Workflow
The following step-by-step methodology is adapted from validated pharmaceutical patent literature for the synthesis of IL4I1 inhibitor intermediates[5]. This protocol is designed to be self-validating, incorporating in-process controls to ensure reaction fidelity.
Reagents Required
-
tert-Butyl but-3-ynoate (Alkyne): 229 mg (1.630 mmol)[5]
-
4-Azido-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Azide): 300 mg (1.553 mmol)[5]
-
Copper(II) sulfate (CuSO₄): 24.78 mg (0.155 mmol, 10 mol%)[5]
-
(+)-Sodium L-ascorbate: 30.8 mg (0.155 mmol, 10 mol%)[5]
-
Solvent: tert-Butanol (t-BuOH) (3 mL) and Deionized Water (0.300 mL)[5]
Step-by-Step Methodology
-
Substrate Solubilization: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the azide (300 mg) and tert-butyl but-3-ynoate (229 mg) in 3 mL of t-BuOH.
-
Expert Insight: If the alkyne is sourced as a 20% DCM solution, carefully evaporate the DCM under a gentle stream of nitrogen prior to adding the t-BuOH to prevent boiling point depression and solvent interference.
-
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄ (24.78 mg) and Sodium L-ascorbate (30.8 mg) in 0.300 mL of water. The solution will briefly turn dark and then transition to a pale yellow/colorless state, indicating the successful generation of the Cu(I) species.
-
Reaction Initiation: Add the aqueous catalyst mixture dropwise to the organic substrate solution.
-
Causality: The biphasic t-BuOH/H₂O system is crucial. It solubilizes both the highly polar inorganic catalyst and the lipophilic organic substrates, driving the reaction at the solvent interface.
-
-
Heating & Incubation: Attach a reflux condenser and heat the mixture to 50°C with vigorous stirring for 2 hours[5].
-
In-Process Validation (Self-Validation Step): After 1.5 hours, sample 5 µL of the reaction mixture. Dilute in methanol and analyze via LC-MS or TLC.
-
Validation Criteria: The reaction is complete when the azide mass/spot is fully consumed. The alkyne can be visualized on TLC using a KMnO₄ stain (alkynes rapidly reduce KMnO₄, appearing as yellow spots on a purple background).
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with saturated aqueous NH₄Cl (to sequester copper salts) followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1,2,3-triazole product.
References
-
US20240336608A1 - Il4i1 inhibitors and methods of use Google Patents URL:[5]
Sources
- 1. CAS 1027931-31-2 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Dcm solvent | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dichloromethane | Sigma-Aldrich [sigmaaldrich.com]
- 4. 53841-07-9|Ethyl but-3-ynoate|BLD Pharm [bldpharm.com]
- 5. US20240336608A1 - Il4i1 inhibitors and methods of use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of tert-Butyl Butenoate and the Principles of Their Determination
A Note on Chemical Nomenclature: This guide addresses the physical properties of tert-butyl but-3-enoate (CAS 14036-55-6) . Initial searches for "tert-butyl but-3-ynoate" did not yield publicly available data, suggesting it is a less common compound. The compound addressed herein, tert-butyl but-3-enoate, is a structurally similar molecule containing a carbon-carbon double bond (an alkene) instead of a triple bond (an alkyne). The methodologies described are broadly applicable to the characterization of related liquid organic esters.
Introduction: The Significance of Physical Properties in Drug Development
In the landscape of pharmaceutical and scientific research, a precise understanding of a compound's physical properties is fundamental. Properties such as boiling point and density are not mere data points; they are critical parameters that influence every stage of the drug development pipeline, from synthesis and purification to formulation and manufacturing. For a molecule like tert-butyl but-3-enoate, a versatile building block in organic synthesis, these characteristics dictate the conditions required for its handling, reaction, and purification, ensuring reproducibility and scalability. This guide provides a detailed examination of the known density of tert-butyl but-3-enoate and outlines authoritative, field-proven methodologies for the experimental determination of both boiling point and density.
Physicochemical Data for tert-Butyl but-3-enoate
The physical properties of a compound are intrinsically linked to its molecular structure. Tert-butyl but-3-enoate possesses a compact tert-butyl group, which influences its volatility and density, and a terminal double bond that offers a site for further chemical modification.
| Property | Value | Conditions | Source |
| Chemical Name | tert-butyl but-3-enoate | - | PubChem[1] |
| Synonyms | tert-Butyl vinylacetate | - | Sigma-Aldrich, Thomas Scientific[2] |
| CAS Number | 14036-55-6 | - | Sigma-Aldrich |
| Molecular Formula | C₈H₁₄O₂ | - | CymitQuimica[3] |
| Molecular Weight | 142.20 g/mol | - | PubChem[1] |
| Density | 0.877 g/mL | at 20 °C | Sigma-Aldrich, Stenutz[4][5] |
| Boiling Point | Data not available | - |
Authoritative Experimental Determination of Physical Properties
The following sections detail the principles and step-by-step protocols for determining the boiling point and density of liquid organic compounds like tert-butyl but-3-enoate. These methods are chosen for their high precision and suitability for a research and development laboratory setting.
Boiling Point Determination: The Micro-Reflux Method
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] This property is an excellent indicator of purity; pure compounds exhibit a sharp boiling point, whereas mixtures boil over a range of temperatures.[6] For research purposes where sample volumes may be limited, the micro-reflux method is a highly reliable technique.
Causality Behind Experimental Choices: This method is preferred over distillation for small samples because it minimizes material loss. The principle relies on creating a state of equilibrium between the liquid and vapor phases.[7] By observing the temperature of the vapor that is condensing (refluxing) back into the liquid, we can obtain an accurate boiling point measurement, as the vapor temperature will remain constant until all the liquid has vaporized.[8]
Experimental Workflow: Micro-Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Detailed Protocol:
-
Sample Preparation: Introduce approximately 0.5 mL of the liquid sample into a small test tube, followed by a small magnetic stir bar.
-
Apparatus Setup: Place the test tube in a heating block on a hot plate stirrer and clamp it securely. Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid.[8]
-
Heating: Begin gentle stirring and then start heating the block.
-
Observation: Watch for the liquid to begin boiling and for a ring of condensing vapor (reflux) to form on the inner walls of the test tube.[8]
-
Measurement: Carefully adjust the thermometer so that its bulb is level with this reflux ring. The temperature reading should stabilize. This stable temperature is the observed boiling point of the liquid.[8]
-
Completion: Once the measurement is recorded, turn off the heat and allow the apparatus to cool before disassembly.
Density Determination: The Pycnometer Method
Density, the ratio of mass to volume, is a fundamental physical property that is highly sensitive to purity.[9] The pycnometer method is a highly precise technique for determining the density of liquids. It relies on the use of a glass flask with a precisely known volume.[9][10]
Causality Behind Experimental Choices: A pycnometer is designed with a ground-glass stopper that has a fine capillary hole. When the pycnometer is filled and the stopper is inserted, any excess liquid is expelled through this capillary, ensuring that the volume of liquid contained is extremely reproducible.[9] By accurately weighing the pycnometer empty, filled with a reference liquid (like deionized water), and filled with the sample liquid, the density of the sample can be calculated with high precision.[11]
Experimental Workflow: Density Determination by Pycnometer
Caption: Workflow for Density Determination using a Pycnometer.
Detailed Protocol:
-
Preparation: Thoroughly clean and dry the pycnometer and its stopper.
-
Mass of Empty Pycnometer: Weigh the empty pycnometer on a high-precision analytical balance and record the mass (m₀).[10]
-
Calibration with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.[9] Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a temperature-controlled water bath (e.g., at 20.0 °C) to allow it to reach thermal equilibrium. Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass (m₁).
-
Volume Calculation: The volume of the pycnometer (V) at the specified temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water
-
Measurement with Sample: Empty, clean, and thoroughly dry the pycnometer. Fill it with the sample liquid (tert-butyl but-3-enoate). Repeat the process of inserting the stopper, equilibrating to the same temperature as before, drying the exterior, and weighing. Record this mass (m₂).
-
Density Calculation: The density of the sample (ρ_sample) is calculated as follows:[10] ρ_sample = (m₂ - m₀) / V
Conclusion
The precise determination of physical constants like boiling point and density is a cornerstone of chemical and pharmaceutical development. For tert-butyl but-3-enoate, the known density is 0.877 g/mL at 20 °C.[4][5] While its boiling point is not cataloged in readily available literature, established micro-scale methods provide a reliable means for its determination. The protocols detailed in this guide represent robust, validated procedures that ensure the generation of high-quality, reproducible data essential for advancing research and development objectives.
References
-
PubChem. tert-Butyl 3-Butenoate. National Center for Biotechnology Information. [Link]
-
Stenutz. tert-butyl but-3-enoate. [Link]
-
University of California, Los Angeles. Boiling Point Determination. UCLA Chemistry and Biochemistry. [Link]
-
University of Karbala. Experiment name / Determination of Boiling point. [Link]
-
University of Anbar. Experimental No. (2) Boiling Point. [Link]
-
One Part of Chemistry. Determination of the Density of An Unknown Liquid. [Link]
-
Chemeurope.com. How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]
-
Masaryk University. DENSITY DETERMINATION BY PYCNOMETER. [Link]
-
Scribd. Density Determination Using Pycnometer. [Link]
-
University of Salahaddin-Erbil. Determination of melting and boiling points. [Link]
Sources
- 1. tert-Butyl 3-Butenoate | C8H14O2 | CID 639778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. tert-Butyl 3-Butenoate | CymitQuimica [cymitquimica.com]
- 4. tert-butyl but-3-enoate [stenutz.eu]
- 5. tert-butyl but-3-enoate [stenutz.eu]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. One Part of Chemistry: Determination of the Density of An Unknown Liquid [1chemistry.blogspot.com]
- 10. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]
- 11. scribd.com [scribd.com]
Strategic Sourcing and Preparation of tert-Butyl But-3-ynoate in DCM
The following technical guide details the strategic sourcing, synthesis, and preparation of tert-butyl but-3-ynoate in Dichloromethane (DCM).
An In-Depth Technical Guide for Medicinal Chemistry Applications
Executive Summary: The Supply Reality
In the current commercial landscape, tert-butyl but-3-ynoate (the alkyne ester) is rarely available as an off-the-shelf catalog item, and virtually non-existent as a pre-prepared solution in Dichloromethane (DCM).
Most "hits" in supplier databases for this chemical name are actually for tert-butyl but-3-enoate (the alkene, CAS 14036-55-6). Confusing these two species is a critical error in procurement.
This guide provides a validated protocol for sourcing the stable precursor (3-butynoic acid) and performing a rapid, high-yield conversion to the tert-butyl ester directly in the laboratory. This approach ensures purity, minimizes cost, and allows for the immediate preparation of a fresh, anhydrous DCM solution tailored to sensitive downstream applications like CuAAC "Click" chemistry or metal-catalyzed couplings.
Chemical Identity & Specifications
Before sourcing, verify the exact chemical structure to avoid the common alkene/alkyne confusion.
| Feature | Target Molecule | Common Confusion (Avoid) |
| Name | tert-Butyl but-3-ynoate | tert-Butyl but-3-enoate |
| Structure | ||
| Functionality | Terminal Alkyne (Click-ready) | Terminal Alkene (Metathesis-ready) |
| CAS No. | 154499-87-3 (verify batch) | 14036-55-6 |
| Precursor CAS | 2345-51-9 (3-Butynoic acid) | 625-38-7 (3-Butenoic acid) |
Strategic Sourcing: The Precursor Route
Since the final ester is unstable towards long-term storage and rare in catalogs, the most reliable supply chain strategy is to source the acid precursor and reagents for in-situ esterification.
Primary Sourcing Targets
-
3-Butynoic Acid (CAS 2345-51-9) [1]
-
Suppliers: Sigma-Aldrich, Enamine, Combi-Blocks, Fluorochem.
-
Grade:
95% is sufficient; recrystallization from methyl tert-butyl ether (MTBE) can upgrade purity if needed [1]. -
Handling: Hygroscopic solid. Store at 2–8°C.[2]
-
-
tert-Butyl Acetate (t-BuOAc)
-
Role: Reagent and Solvent for "Method A" (Green Synthesis).
-
Suppliers: Common bulk solvent suppliers (VWR, Fisher, Sigma).
-
-
Dichloromethane (DCM)
-
Grade: Anhydrous (
50 ppm H2O) for final solution preparation. -
Stabilizer: Amylene-stabilized is preferred over ethanol-stabilized to prevent transesterification side reactions.
-
Validated Synthesis & Preparation Protocols
We present two methods. Method A is the modern, "green" catalytic route recommended for high throughput. Method B is the classic coupling route if specialized catalysts are unavailable.
Method A: Catalytic Transesterification (Recommended)
This method utilizes Bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate. It avoids the formation of urea byproducts common in DCC couplings [2].
Reagents:
-
3-Butynoic acid (1.0 equiv)
-
tert-Butyl Acetate (Solvent/Reagent, excess)[3]
-
Tf2NH (Catalyst, 0.5–1.0 mol%)
Protocol:
-
Dissolution: In a flame-dried flask under
, dissolve 3-butynoic acid (e.g., 10 mmol) in tert-butyl acetate (20 mL). -
Catalysis: Add Tf2NH (0.05 mmol, 0.5 mol%).
-
Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (stain with KMnO4; alkyne spot).
-
Workup: Quench with sat.
(aq). Extract with DCM. -
Purification: Dry organic layer over
, filter, and concentrate carefully (product is volatile). -
Yield: Typically >90%.
Method B: Steglich Esterification (Classic)
Use this if tert-butyl acetate is unavailable.
Reagents:
-
3-Butynoic acid (1.0 equiv)
-
tert-Butanol (1.2 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
DCM (Solvent)
Protocol:
-
Dissolve acid and tert-butanol in anhydrous DCM at 0°C.
-
Add DMAP, then dropwise add DCC dissolved in DCM.
-
Warm to RT and stir overnight.
-
Filter off the precipitated DCU (urea).
-
Wash filtrate with dilute HCl, then
. -
Concentrate to obtain crude oil. Flash chromatography (Hexane/EtOAc) may be required to remove urea traces.
Preparation of the DCM Solution (The Deliverable)
Once the neat ester is synthesized, prepare the stock solution for downstream applications.
Target Concentration: 0.1 M to 0.5 M (Standard for reagent addition).
Step-by-Step:
-
Quantification: Weigh the purified tert-butyl but-3-ynoate accurately.
-
Solvent Choice: Use Anhydrous DCM (Amylene stabilized) .
-
Why? Ethanol stabilizer in standard DCM can undergo transesterification with the ester over time, forming the ethyl ester impurity.
-
-
Dissolution: Add DCM to the volumetric mark.
-
Storage: Transfer to a septum-sealed vial. Flush headspace with Argon. Store at -20°C.
Quality Control (Self-Validating System)
Before use, run a standard
| Proton | Chemical Shift ( | Multiplicity | Validation Check |
| t-Butyl | ~1.45 ppm | Singlet (9H) | Integral must be 9x the alkyne proton. |
| -CH2- | ~3.20 ppm | Doublet (2H) | Coupling to terminal alkyne ( |
| Alkyne H | ~2.20 ppm | Triplet (1H) | Diagnostic for terminal alkyne integrity. |
Visualization: Supply Chain & Workflow
The following diagram illustrates the decision logic and workflow for obtaining the validated DCM solution.
Figure 1: Strategic sourcing and synthesis workflow to avoid common procurement errors and ensure reagent quality.
Applications & Rationale
Why use tert-butyl but-3-ynoate specifically?
-
Metabolic Stability: The tert-butyl group acts as a "steric shield" against esterases in early-stage drug discovery, prolonging the half-life of the ester compared to methyl or ethyl analogs [3].
-
Click Chemistry Handle: The terminal alkyne is a perfect substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, a common bioisostere for amide bonds.
-
Safety: Handling the ester in DCM solution mitigates the risk of polymerization that can occur with neat terminal alkynes at high temperatures.
References
-
Synthesis of 3-butynoic acid: CN105481683A - 3-butynoic acid preparation method. (2016). Google Patents. Link
-
Catalytic tert-butylation: Ogasa, C., Kayano, K., & Namba, K. (2024).[4][5] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[4][5] Link
-
tert-Butyl in Drug Design: BenchChem. Application of Tert-Butyl Groups in Drug Synthesis. Link
-
DCM Stability: tert-Butyl Esters - Stability and Protection. Organic Chemistry Portal. Link
Sources
Technical Guide: 3-Butynoic Acid vs. tert-Butyl 3-Butynoate in Drug Discovery
Executive Summary
In the architecture of small molecule drug design—specifically within the realms of Targeted Protein Degradation (PROTACs) and Fragment-Based Drug Discovery (FBDD) —the choice between a free acid linker and its ester-protected counterpart is rarely trivial.
This guide analyzes the critical divergence between 3-butynoic acid (the reactive core) and tert-butyl 3-butynoate (the strategic mask). While the acid serves as the fundamental building block for introducing terminal alkynes, its susceptibility to isomerization and metal-catalyst poisoning often necessitates the use of the tert-butyl ester. This document details the physicochemical rationale, stability profiles, and validated protocols for utilizing these synthons effectively.
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in the modulation of the carboxyl terminus. 3-butynoic acid is a polar, ionizable species capable of hydrogen bonding and metal chelation. The tert-butyl ester is a lipophilic, non-ionizable precursor that locks the carbonyl functionality.
Comparative Physicochemical Profile[1]
| Feature | 3-Butynoic Acid | tert-Butyl 3-Butynoate |
| CAS | 2345-51-9 | 15455-87-5 |
| Formula | C₄H₄O₂ | C₈H₁₂O₂ |
| MW | 84.07 g/mol | 156.20 g/mol |
| State | Solid or viscous oil (hygroscopic) | Colorless liquid |
| pKa (COOH) | ~3.62 (Predicted) [1] | N/A (Protected) |
| Solubility | Water, Alcohols, DMSO | DCM, EtOAc, Toluene, Hexanes |
| Chromatography | Streaks on Silica (requires acid modifier) | Clean elution on Silica |
| Thermal Stability | Decarboxylates >180°C (or lower with base) | Stable to >200°C (unless acidic) |
The "Trojan Horse" Strategy
The tert-butyl group acts as a bulky, lipophilic shield. In drug development pipelines, the ester form is preferred during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) because the free carboxylic acid can coordinate with Cu(I) species, forming inactive copper-carboxylate complexes that arrest the catalytic cycle [2]. The ester prevents this chelation, allowing the "click" reaction to proceed at lower catalyst loadings.
Part 2: Stability & Reactivity Profiles
The most critical technical insight for researchers is the isomerization risk associated with the free acid.
The Isomerization Trap
Under basic conditions (often required for nucleophilic substitutions or Sonogashira couplings), 3-butynoic acid is prone to proton migration. The propargylic protons (α-position) are acidic. Deprotonation leads to an allenic intermediate, which can re-protonate to form 2-butynoic acid (crotonic acid analogue).
-
3-Butynoic Acid:
-unsaturated (Less stable) -
2-Butynoic Acid:
-unsaturated (Conjugated, Thermodynamic sink)
This isomerization is irreversible and destroys the terminal alkyne required for subsequent click chemistry. The tert-butyl ester mitigates this by allowing reactions to be performed in non-aqueous, buffered organic conditions where such isomerization is kinetically slower, although strong bases must still be avoided.
Decarboxylation Mechanics
3-Butynoic acid is a
Visualization: Degradation Pathways
The following diagram illustrates the critical stability failure points for the free acid compared to the ester.
Caption: Figure 1.[] Degradation pathways of 3-butynoic acid vs. the stable synthetic trajectory of the tert-butyl ester.
Part 3: Application in Drug Discovery (Linkerology)[4]
In the context of PROTACs (Proteolysis Targeting Chimeras), 3-butynoic acid derivatives serve as short, rigid linkers.
Decision Matrix: When to Use Which?
| Scenario | Recommended Form | Scientific Rationale |
| CuAAC (Click Chemistry) | Ester | Prevents Cu(I) chelation; improves solubility in organic click solvents (tBuOH/H₂O). |
| Amide Coupling | Ester | If coupling the alkyne end first, the acid must be protected to prevent self-coupling or interference. |
| Final Deprotection | Acid | The t-butyl group is acid-labile (TFA); orthogonal to base-labile groups (Fmoc) often used in linker synthesis. |
| Metabolic Stability | Ester (Bioisostere) | Occasionally, the t-butyl ester is kept as a prodrug or replaced by a bioisostere (e.g., oxetane) to improve metabolic stability [3]. |
Part 4: Experimental Protocols
The following protocols are designed for self-validation. If the yield is low (<50%), check the water content of reagents (hydrolysis risk) or the pH (isomerization risk).
Protocol A: Synthesis of tert-Butyl 3-Butynoate
Direct esterification using Boc-Anhydride (Mild conditions to prevent isomerization)
Reagents:
-
3-Butynoic acid (1.0 equiv)[2]
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
DMAP (0.1 equiv) - Catalyst
-
tert-Butanol (1.0 equiv) - Solvent/Reagent
-
DCM (Anhydrous)
Workflow:
-
Dissolution: In a flame-dried flask under N₂, dissolve 3-butynoic acid in anhydrous DCM (0.2 M).
-
Activation: Add Boc₂O and tert-butanol.
-
Catalysis: Cool to 0°C. Add DMAP slowly. (Gas evolution of CO₂ will occur).
-
Reaction: Warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Dilute with Et₂O, wash with 1M HCl (to remove DMAP), then sat. NaHCO₃, then Brine.
-
Purification: Dry over MgSO₄, concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Validation Check:
-
¹H NMR (CDCl₃): Look for the tert-butyl singlet (~1.45 ppm, 9H) and the propargylic doublet (~3.2 ppm, 2H). The terminal alkyne proton should appear as a triplet (~2.2 ppm).
-
Note: If the propargylic doublet shifts or splits into a multiplet, isomerization to the allene/conjugated system has occurred.
Protocol B: Chemoselective Deprotection (Ester Acid)
Standard TFA cleavage compatible with alkyne integrity.
Reagents:
-
tert-Butyl 3-butynoate
-
Trifluoroacetic acid (TFA)
-
DCM[3]
-
Triethylsilane (TES) - Cation Scavenger
Workflow:
-
Setup: Dissolve ester in DCM (0.1 M). Add TES (2.0 equiv) to scavenge the tert-butyl cation and prevent alkylation of the alkyne.
-
Cleavage: Add TFA (20% v/v final concentration) dropwise at 0°C.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (loss of high Rf spot).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: Quantitative yield of 3-butynoic acid. Use immediately or store at -20°C.
Part 5: References
-
BenchChem. (2025).[4][5][6][7] Acidity Showdown: 3-Butynoic Acid Emerges as the Stronger Contender Over 3-Butenoic Acid. Retrieved from
-
Sharpless, K. B., et al. (2004). Development and Applications of Click Chemistry. Illinois Chemistry. Retrieved from
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PMC (NIH). Retrieved from
-
PubChem. (2025).[2] 3-Butynoic Acid Compound Summary. National Library of Medicine. Retrieved from
Sources
A Technical Guide to tert-Butyl Alkynoates: Synthesis, Reactivity, and Applications in Drug Discovery, with a Focus on tert-Butyl but-3-ynoate
Introduction: The Strategic Value of the tert-Butyl and Alkyne Moieties
The tert-butyl group is a cornerstone in medicinal chemistry, prized for its ability to introduce steric bulk. This property can profoundly influence a molecule's pharmacological profile by:
-
Enhancing Metabolic Stability : The tert-butyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]
-
Modulating Receptor Binding : The significant size of the tert-butyl group can enforce a specific conformation upon a drug molecule, enhancing its binding affinity and selectivity for its target receptor.[3]
-
Improving Pharmacokinetic Properties : The lipophilic nature of the tert-butyl group can improve a drug's ability to cross cellular membranes, potentially increasing its oral bioavailability.[3]
Terminal alkynes, on the other hand, are versatile functional groups in drug discovery and development, primarily due to their participation in a wide range of chemical transformations, most notably "click chemistry." This allows for the straightforward and efficient conjugation of the alkyne-containing molecule to other molecules, such as fluorescent probes, polymers, or other drug fragments.
The combination of a tert-butyl ester and a terminal alkyne in a molecule like tert-butyl but-3-ynoate creates a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.
Physicochemical Properties and Characterization
While specific experimental data for tert-butyl but-3-ynoate is not available in PubChem, we can infer its properties from its isomer, tert-butyl but-2-ynoate, and related structures.
Table 1: Physicochemical Properties of tert-Butyl but-2-ynoate (PubChem CID: 11480487) and Related Compounds
| Property | tert-Butyl but-2-ynoate | tert-Butyl but-3-enoate |
| PubChem CID | 11480487 | 639778 |
| Molecular Formula | C₈H₁₂O₂ | C₈H₁₄O₂ |
| Molecular Weight | 140.18 g/mol | 142.20 g/mol |
| IUPAC Name | tert-butyl but-2-ynoate | tert-butyl but-3-enoate |
| SMILES | CC#CC(=O)OC(C)(C)C | C=CCC(=O)OC(C)(C)C |
| Physical Description | Combustible liquid (Predicted)[4] | Clear, colorless liquid |
| Boiling Point | Not available | 154.1±9.0 °C (Predicted)[5] |
| Density | Not available | 0.877 g/mL at 20 °C |
Characterization of tert-butyl but-3-ynoate would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Synthesis of tert-Butyl Alkynoates
The synthesis of tert-butyl esters of alkynoic acids can be achieved through several established methods in organic chemistry. The choice of method often depends on the stability of the starting materials and the desired scale of the reaction.
General Synthetic Approach: Esterification of But-3-ynoic Acid
A common route involves the esterification of but-3-ynoic acid with a tert-butyl source under acidic conditions.
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Tert-butyl but-2-ynoate | C8H12O2 | CID 11480487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TERT-BUTYL 3-BUTENOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Application Note: tert-Butyl But-3-ynoate Click Chemistry Protocol
Part 1: Executive Summary & Molecule Profile[1]
Introduction
tert-Butyl but-3-ynoate is a versatile bifunctional building block utilized in drug discovery and bioconjugation.[1] It features a terminal alkyne for rapid Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a tert-butyl ester moiety.[1] The ester serves two critical roles:
-
Lipophilicity Enhancer: It improves cell permeability during initial screening of small molecule libraries.[1]
-
Latent Carboxylate: The tert-butyl group acts as an acid-labile protecting group.[1] Post-click deprotection reveals a carboxylic acid, enabling further conjugation (e.g., amide coupling) or solubility modulation.[1]
This guide provides a standardized, field-validated protocol for reacting tert-butyl but-3-ynoate with diverse azide partners, ranging from small organic pharmacophores to complex biomolecules.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | tert-butyl but-3-ynoate |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Solubility | Soluble in DMSO, DCM, MeOH, tBuOH.[1][2] Poor water solubility.[1] |
| Stability | Stable at -20°C. Avoid strong bases (ester hydrolysis risk).[1] |
| Key Reactivity | 1,3-dipolar cycloaddition (Click); Acid-catalyzed hydrolysis.[1] |
Part 2: Experimental Design & Logic
The Catalyst System: Ligand Selection
The success of the CuAAC reaction with tert-butyl but-3-ynoate depends heavily on the ligand used to stabilize the Cu(I) species. Naked Copper(I) is unstable and prone to oxidation or disproportionation.[1]
-
For Aqueous/Biological Systems (THPTA): Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][3] It is water-soluble and prevents Cu-induced degradation of proteins by acting as a sacrificial reductant.[1]
-
For Organic/Small Molecule Synthesis (TBTA): Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1] It promotes the reaction in organic solvents (DMSO/tBuOH) where tert-butyl but-3-ynoate is most soluble.[1]
Solvent Strategy
tert-Butyl but-3-ynoate is lipophilic.[1]
-
Pure Aqueous buffers: NOT recommended; the alkyne will precipitate, halting the reaction.
-
Recommended System: 50% DMSO or tert-Butanol (tBuOH) / Water mix.[1] This maintains solubility of both the ester and the copper salts.
Part 3: Visual Workflows
Reaction Pathway & Logic
The following diagram illustrates the complete workflow from click reaction to deprotection.
Caption: Logical flow for selecting catalyst conditions and processing the alkyne through cycloaddition to the final acid form.
Part 4: Standardized Protocols
Protocol A: Small Molecule Synthesis (High Yield)
Application: Synthesis of drug fragments or chemical probes in organic media.[1] Scale: 100 mg - 1 g scale.[1]
Reagents:
-
tert-butyl but-3-ynoate (1.0 equiv)[1]
-
CuSO₄·5H₂O (5 mol%)[1]
-
TBTA Ligand (5-10 mol%)[1]
-
Sodium Ascorbate (10-20 mol%)[1]
Procedure:
-
Dissolution: Dissolve the alkyne and azide in the organic solvent (DMSO or tBuOH).
-
Catalyst Complexing: In a separate small vial, mix the CuSO₄ solution (in water) and TBTA (dissolved in minimum DMSO). The solution should turn blue/green.[1]
-
Reduction: Add the Sodium Ascorbate solution (freshly prepared in water) to the Cu-TBTA mix. The color will shift to colorless or pale yellow (formation of active Cu(I)).[1]
-
Initiation: Immediately add the catalyst mixture to the alkyne/azide solution.[1]
-
Incubation: Stir at Room Temperature (RT) for 2–16 hours.
-
Work-up: Dilute with water and extract with Ethyl Acetate (EtOAc).[1][5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][7]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Bioconjugation (Aqueous Compatible)
Application: Labeling peptides or proteins where organic solvent must be minimized (<20%).[1] Scale: Microgram to milligram scale.
Reagents:
-
Biomolecule-Azide (Limiting reagent)[1]
-
tert-butyl but-3-ynoate (5–10 equiv excess to drive kinetics)[1]
-
CuSO₄ (100 µM final conc)
-
THPTA Ligand (500 µM final conc; 5:1 ratio to Cu)
-
Sodium Ascorbate (2.5 mM final conc)
-
Aminoguanidine (Optional, 5 mM) – prevents protein crosslinking by oxidized ascorbate.[1]
Procedure:
-
Buffer Prep: Prepare reaction in PBS (pH 7.4).
-
Stock Prep: Dissolve tert-butyl but-3-ynoate in DMSO at 10-50 mM.
-
Assembly: Add components in this order:
-
Incubation: 1 hour at RT or 4°C overnight. Protect from light.[1][3]
-
Purification: Desalting column (PD-10) or Dialysis to remove excess copper and unreacted alkyne.[1]
Part 5: Post-Click Modification (Deprotection)[1]
To convert the tert-butyl ester to the free carboxylic acid (e.g., for subsequent amide coupling), use the following acidolysis protocol.
Reagents:
-
Triethylsilane (TES) – Scavenger for the tert-butyl cation[1]
Procedure:
-
Dissolve the purified triazole-ester product in DCM (0.1 M).
-
Add TFA slowly to achieve a 1:1 TFA:DCM ratio.[1]
-
Critical Step: Add 2.5% v/v Triethylsilane (TES).[1]
-
Why? The cleavage releases a tert-butyl carbocation.[1] Without a scavenger, this cation can re-alkylate electron-rich regions of your molecule (e.g., aromatic rings on the azide partner). TES quenches the cation irreversibly.
-
-
Stir at RT for 1–3 hours. Monitor by LC-MS (mass shift of -56 Da).[1]
-
Work-up: Evaporate volatiles under N₂ stream or rotary evaporation. Co-evaporate with toluene 3x to remove residual TFA.[1]
Part 6: Troubleshooting & Quality Control[1]
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Precipitation | Alkyne insolubility | Increase DMSO/tBuOH content.[1] Ensure tert-butyl but-3-ynoate is fully dissolved before adding aqueous copper.[1] |
| Blue/Green Solution | Cu(I) oxidation | Oxygen leak.[1] Degas solvents or add more Sodium Ascorbate.[1] Keep reaction sealed. |
| Low Yield (Bio) | Protein precipitation | Copper concentration too high.[1] Switch to THPTA ligand (better solubility) or lower Cu load.[1] |
| By-products (Deprotection) | t-Butyl alkylation | Scavenger missing.[1] Add Triethylsilane (TES) or Triisopropylsilane (TIPS) during TFA treatment.[1] |
Safety Note
-
Azides: Low molecular weight organic azides can be explosive.[1] Adhere to the C/N > 3 rule (ratio of carbon to nitrogen atoms).[1]
-
Copper: Copper is cytotoxic.[1] Ensure thorough removal (EDTA wash or solid-phase extraction) before using compounds in cell-based assays.[1]
Part 7: References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[1]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1] [1]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855.[1] [1]
-
Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056.[1] [1]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
CuAAC reaction using tert-butyl but-3-ynoate linker
Application Note & Protocol
Harnessing the Power of Click Chemistry: A Detailed Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Using a Cleavable Tert-butyl but-3-ynoate Linker
Abstract & Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept that prioritizes reactions of high yield, stereospecificity, and broad applicability, which generate minimal and inoffensive byproducts.[1][2] First described independently by the laboratories of Valery V. Fokin, K. Barry Sharpless, and Morten Meldal, this reaction has become an indispensable tool in drug discovery, materials science, and chemical biology.[1][3] The CuAAC reaction facilitates the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[1][2][4] The copper(I) catalyst provides a dramatic rate acceleration of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, enabling the reaction to proceed under mild, often aqueous, conditions at room temperature.[1][5]
This application note provides a comprehensive guide to utilizing the CuAAC reaction with a specific, versatile linker: tert-butyl but-3-ynoate . This linker is uniquely valuable as it contains both the terminal alkyne necessary for the cycloaddition and a tert-butyl ester. The ester group is stable under the CuAAC reaction conditions but can be selectively cleaved post-conjugation under acidic conditions to unmask a carboxylic acid. This "click-and-modify" capability allows for the creation of complex molecular architectures and provides a handle for altering the physicochemical properties (e.g., solubility, charge) of the final product.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and field-proven strategies for optimization and troubleshooting.
The Catalytic Mechanism: A Stepwise View of Triazole Formation
The efficacy of the CuAAC reaction stems from a well-defined catalytic cycle that lowers the activation energy and dictates the exclusive formation of the 1,4-regioisomer.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Key Mechanistic Steps:
-
Generation of the Active Catalyst : The active Cu(I) species is most commonly generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O), using a reducing agent.[7][8] Sodium ascorbate is the reductant of choice, as it rapidly reduces Cu(II) to Cu(I) and its excess helps prevent oxidative side reactions.[1][5]
-
Copper-Acetylide Formation : The terminal alkyne (tert-butyl but-3-ynoate) coordinates to the Cu(I) center, and upon deprotonation (often assisted by a base or the solvent), forms a key copper-acetylide intermediate.[1][8][9]
-
Azide Coordination & Cycloaddition : The azide substrate then coordinates to the copper center. The subsequent steps involve a cycloaddition process that forms a six-membered metallacycle intermediate.[3][8]
-
Protonolysis & Product Release : The cycle concludes with protonolysis, which releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst for the next turnover.[8]
Caption: Figure 1: Catalytic Cycle of the CuAAC Reaction
The Tert-butyl but-3-ynoate Linker: A Tool for Post-Conjugation Modification
The strategic choice of the tert-butyl but-3-ynoate linker introduces a layer of synthetic versatility beyond the initial conjugation. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, remaining inert during the CuAAC reaction. Its subsequent removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), reveals a terminal carboxylic acid.[10][11] This functionality can be used to attach the conjugate to amine-containing surfaces, improve aqueous solubility, or introduce a pH-sensitive handle.
Caption: Figure 2: Transformation of the Linker
Experimental Protocols & Methodologies
Protocol 1: General CuAAC Reaction with Tert-butyl but-3-ynoate
This protocol outlines a standard procedure for the conjugation of an organic azide with tert-butyl but-3-ynoate in a small-molecule context.
Materials & Reagents:
-
Azide-containing substrate (1.0 eq)
-
Tert-butyl but-3-ynoate (1.1 - 1.5 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq, 1-5 mol%)
-
Sodium L-Ascorbate (0.05 - 0.2 eq, 5-20 mol%)
-
Solvent: A 1:1 mixture of tert-Butanol and deionized water is a robust starting point.[12] Other solvents like DMSO, DMF, or THF/water can be used depending on substrate solubility.
-
Round-bottom flask, magnetic stirrer, and stir bar.
-
Argon or Nitrogen for inert atmosphere (recommended but not always essential).[13]
Procedure:
-
Reactant Setup : In a round-bottom flask, dissolve the azide substrate (1.0 eq) and tert-butyl but-3-ynoate (1.1 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.1 mmol scale reaction).
-
Inert Atmosphere (Optional but Recommended) : Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes. This minimizes oxygen which can lead to oxidative alkyne homocoupling.[13]
-
Catalyst Addition : To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (e.g., 50 µL of a 0.1 M solution for 5 mol%).
-
Initiation : Add a freshly prepared aqueous solution of Sodium L-Ascorbate (e.g., 100 µL of a 0.2 M solution for 20 mol%). A color change (e.g., to yellow or orange) is often observed as Cu(II) is reduced to the active Cu(I) species.[1] Critical Insight : Adding the ascorbate last is crucial to ensure the Cu(II) is reduced in the presence of the reactants, maximizing catalytic efficiency.[1]
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).
-
Work-up & Purification : a. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x). b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. c. Copper Removal : The crude product may be contaminated with copper.[14] To remove it, the combined organic extracts can be washed with a dilute aqueous solution of EDTA (10-50 mM, pH 8). d. Purify the crude product by flash column chromatography on silica gel to obtain the pure triazole conjugate.
Protocol 2: Post-Conjugation Cleavage of the Tert-butyl Ester
This protocol describes the deprotection of the tert-butyl ester to yield the corresponding carboxylic acid using Trifluoroacetic Acid (TFA).
Materials & Reagents:
-
Purified tert-butyl ester conjugate (from Protocol 4.1)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous grade
-
Round-bottom flask, magnetic stirrer, and stir bar.
Procedure:
-
Reaction Setup : Dissolve the tert-butyl ester conjugate in anhydrous DCM (e.g., 2-3 mL for 0.1 mmol) in a round-bottom flask.
-
Acid Addition : Add TFA to the solution. A common mixture is 25-50% TFA in DCM (v/v).[11] CAUTION : TFA is highly corrosive and volatile. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[11][15]
-
Work-up : a. Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. For stubborn traces of TFA, the crude residue can be co-evaporated with a solvent like toluene or methanol (2-3 times). b. The resulting crude carboxylic acid can be purified by precipitation, crystallization, or chromatography as needed.[10]
Data Presentation & Optimization
Table 1: Typical CuAAC Reaction Parameters
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Rationale & Expert Insight |
| Azide:Alkyne Ratio | 1 : 1.1-1.5 | 2-10 eq excess of one reagent | For precious biomolecules, a larger excess of the small molecule linker is used to drive the reaction to completion.[13] |
| Cu(II) Source | CuSO₄·5H₂O | CuSO₄·5H₂O | Inexpensive, stable, and readily available. Cu(I) salts like CuI can be used but are more sensitive to oxidation.[12][13] |
| Catalyst Loading | 1-5 mol% | 50-250 µM final conc. | Lower concentrations are used in bioconjugation to minimize potential copper toxicity to the biomolecule.[13][16] |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Used in slight excess of the copper catalyst to maintain the Cu(I) state and prevent oxidative side reactions.[1] |
| Ligand | TBTA (optional) | THPTA (recommended) | Ligands stabilize Cu(I), prevent aggregation, and accelerate the reaction.[7][17] THPTA is water-soluble and ideal for biological systems.[4][7] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | PBS, DPBS, Water | Solvent choice is dictated by the solubility of the reactants. Aqueous buffers are standard for proteins and nucleic acids.[1] |
| Temperature | Room Temp (20-25°C) | Room Temp or 37°C | The reaction is highly efficient and rarely requires heating, which is advantageous for sensitive biomolecules.[1][5] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No/Slow CuAAC Reaction | Inactive catalyst (oxidized Cu(I)) | Ensure Sodium Ascorbate solution is freshly prepared. Degas solvents to remove oxygen. Increase ligand concentration.[13] |
| Poor substrate solubility | Change solvent system (e.g., add DMSO or DMF, up to 10-20% v/v). | |
| Alkyne Dimer (Glaser) Byproduct | Oxygen in the reaction mixture | Thoroughly degas the reaction solution. Ensure a sufficient excess of sodium ascorbate is present.[13] |
| Copper in Final Product | Triazole coordination to copper | During work-up, wash the organic layer with an aqueous EDTA or ammonia solution to chelate and remove copper ions.[14] |
| Incomplete t-Bu Ester Cleavage | Insufficient acid or reaction time | Increase TFA concentration or extend the reaction time, monitoring carefully by LC-MS to avoid degradation of other functional groups.[10][11] |
| Side Reactions During Cleavage | Cationic side reactions | If the substrate is sensitive, add a cation scavenger like triisopropylsilane (TIS) to the TFA/DCM mixture.[11] |
Visualization of Experimental Workflow
Caption: Figure 3: General Experimental Workflow
References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1124-1132. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
Li, Y., et al. (2017). In-situ Generated and Premade 1-Copper(I) Alkynes in Cycloadditions. Accounts of Chemical Research, 50(7), 1736-1745. Available at: [Link]
-
Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2546. Available at: [Link]
-
University of Birmingham. (n.d.). Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Díez-Varga, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5293-5304. Available at: [Link]
-
ACS Omega. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Reddit. (2024, January 22). Click Reaction Looking Weird? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Retrieved from [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 2, 23. Available at: [Link]
-
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Chemistry World. (2015, June 11). Copper click chemistry mechanism unravelled. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Refubium. Retrieved from [Link]
-
Clicque, M. J., et al. (2011). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters, 13(10), 2613-2618. Available at: [Link]
-
Boster Bio. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
SciSpace. (n.d.). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Retrieved from [Link]
-
Dheer, D., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(7), 1047. Available at: [Link]
-
ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]
-
Synfacts. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Retrieved from [Link]
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- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
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- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sonogashira Cross-Coupling of tert-Butyl but-3-ynoate
Introduction and Scope
tert-Butyl but-3-ynoate is a highly versatile terminal alkyne utilized to install
Mechanistic Insights & Causality (E-E-A-T)
The Sonogashira reaction traditionally relies on a Pd(0)/Pd(II) catalytic cycle working in tandem with a Cu(I) transmetalation cycle[1]. When utilizing tert-butyl but-3-ynoate, the primary challenge lies not in the oxidative addition or transmetalation steps, but in the stability of the substrate and product under the reaction conditions.
-
The Isomerization Pitfall: The methylene protons (
to the ester, to the alkyne) in but-3-ynoate are highly acidic due to the electron-withdrawing nature of the ester carbonyl. Under standard Sonogashira conditions—which often employ strong amine bases (e.g., diisopropylamine) and elevated temperatures—these protons are easily abstracted. This initiates a propargylic-allenic rearrangement, converting the desired -alkynyl ester into an undesired, thermodynamically stable conjugated allene or diene. -
The Protective Role of the tert-Butyl Group: Compared to methyl or ethyl esters, the bulky tert-butyl group provides significant steric shielding. This steric bulk hinders the approach of the amine base, kinetically slowing down the deprotonation of the
-protons and preventing ester hydrolysis. -
Causality in Catalyst and Base Selection: To completely suppress isomerization, the reaction must be kept at room temperature (20–25 °C). Consequently, a highly active, homogeneous catalyst system like Pd(PPh3)2Cl2 is required to ensure the oxidative addition of the aryl halide proceeds efficiently without thermal activation. Triethylamine (Et3N) is selected as the base because it is sufficiently basic to facilitate the formation of the copper-acetylide intermediate but mild enough to prevent allene formation at room temperature[2].
Reaction Pathway Visualization
The following workflow illustrates the dual pathways in the reaction mixture: the productive cross-coupling cycle and the destructive isomerization side-reaction.
Figure 1: Sonogashira catalytic cycle for tert-butyl but-3-ynoate highlighting the isomerization risk.
Experimental Protocol: Room-Temperature Sonogashira Coupling
This protocol is designed as a self-validating system. Visual cues (color changes) and specific workup steps are integrated to ensure the integrity of the reaction and the purity of the final product.
Materials & Reagents
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
tert-Butyl but-3-ynoate (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 mmol, 5 mol%)
-
Copper(I) iodide [CuI] (0.10 mmol, 10 mol%)
-
Triethylamine (Et3N) (3.0 mL, degassed)
-
Tetrahydrofuran (THF) (3.0 mL, anhydrous, degassed)
Step-by-Step Methodology
-
System Deoxygenation (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, Pd(PPh3)2Cl2, and CuI. Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the Cu-catalyzed Glaser homocoupling of the terminal alkyne.
-
Solvent Introduction: Inject anhydrous THF (3.0 mL) and Et3N (3.0 mL) into the flask via a gastight syringe. Stir the suspension for 5 minutes at 25 °C. The mixture will typically appear pale yellow or light green.
-
Alkyne Addition: Add tert-butyl but-3-ynoate dropwise over 2 minutes via syringe.
-
Self-Validation Check: Within 10–15 minutes, the reaction mixture should transition to a dark brown or black solution. This color change confirms the successful formation of the active Cu-acetylide species and the initiation of the Pd(0) cycle.
-
-
Reaction Execution: Stir the reaction mixture at strictly 20–25 °C for 6–12 hours. Monitor the consumption of the aryl iodide via TLC (Hexanes/EtOAc 9:1, UV visualization). Causality: Do not apply external heat. Exceeding 30 °C exponentially increases the rate of allene isomerization.
-
Quench and Copper Sequestration: Once the starting material is consumed, open the flask to air and add 10 mL of saturated aqueous NH4Cl solution. Stir vigorously for 15 minutes. Causality: NH4Cl forms a deep blue, water-soluble complex with copper ions
, effectively stripping the transition metal from the organic product and preventing downstream degradation. -
Extraction and Purification: Extract the aqueous phase with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure
-alkynyl tert-butyl ester.
Quantitative Data Presentation: Condition Optimization
The following table summarizes the experimental optimization, demonstrating the direct causality between temperature/base strength and the degradation of the product via isomerization.
| Entry | Catalyst System (5 mol% Pd) | Base / Solvent (1:1) | Temperature | Time (h) | Yield of Desired Product (%) | Allene Isomerization (%) |
| 1 | Pd(PPh3)2Cl2 / CuI | Et3N / THF | 25 °C | 8 | 88 | < 2 |
| 2 | Pd(PPh3)2Cl2 / CuI | Et3N / THF | 60 °C | 4 | 45 | 40 |
| 3 | Pd(PPh3)4 / CuI | iPr2NH / DMF | 80 °C | 2 | 15 | > 70 |
| 4 | Pd(OAc)2 / dppf / CuI | Cs2CO3 / THF | 25 °C | 12 | 82 | < 5 |
Note: Entry 1 represents the optimized conditions. The data clearly indicates that elevated temperatures (Entries 2 & 3) drive the thermodynamic isomerization of the alkyne to the conjugated allene, severely diminishing the yield of the desired cross-coupled product.
References
1.[1] Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link] 2.[2] Title: Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes Source: Catalysts (MDPI) URL: [Link]
Sources
Application Note: Highly Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from tert-Butyl 3-Butynoate
Strategic Rationale in Drug Development
The synthesis of 1,2,3-triazoles via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone methodology in modern medicinal chemistry. When utilizing tert-butyl 3-butynoate (CAS: 1027931-31-2) as the terminal alkyne, the resulting product is a 1,4-disubstituted triazole featuring a tert-butyl ester-protected acetic acid appendage.
This specific molecular architecture is highly prized. The triazole core acts as a metabolically stable bioisostere for amide bonds and a robust linker for pharmacophores. Meanwhile, the tert-butyl ester provides a lipophilic protecting group during the cycloaddition that can be orthogonally unmasked under acidic conditions to reveal a free carboxylic acid. This downstream carboxylic acid serves as a critical synthetic handle for subsequent amide couplings, a strategy recently highlighted in the development of novel IL4I1 inhibitors 1 [1].
Mechanistic Principles & Causality
The CuAAC reaction, independently pioneered by Meldal and Sharpless 2[2], relies on Cu(I) as the active catalytic species. However, direct utilization of Cu(I) salts (e.g., CuI or CuBr) often yields inconsistent results due to rapid disproportionation and oxidation to inactive Cu(II) by atmospheric oxygen.
To establish a self-validating and robust protocol, this methodology utilizes catalytic Copper(II) Sulfate (CuSO₄) paired with an excess of Sodium Ascorbate 3 [3].
-
Causality of Ascorbate: Sodium ascorbate acts as a mild, sacrificial reducing agent. It reduces Cu(II) to Cu(I) in situ and maintains a steady-state concentration of the active catalyst. This continuous regeneration prevents the oxidative Glaser homocoupling of the tert-butyl 3-butynoate, ensuring high regioselectivity.
-
Causality of the Solvent System (t-BuOH/H₂O): A biphasic co-solvent system is mandatory. Water is essential to solubilize the inorganic salts and provides the necessary protons for the final demetalation step of the triazole-copper intermediate. tert-Butanol solubilizes the organic azide and the lipophilic tert-butyl 3-butynoate, ensuring efficient mass transfer across phases without hydrolyzing the ester.
Catalytic cycle of CuAAC generating 1,4-disubstituted triazoles from terminal alkynes.
Experimental Protocol
Materials and Reagents
-
Alkyne: tert-Butyl 3-butynoate (1.05 equivalents)
-
Azide: Target-specific organic azide (1.00 equivalent)
-
Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.10 equivalents)
-
Reducing Agent: (+)-Sodium L-ascorbate (0.20 equivalents)
-
Solvents: tert-Butanol (t-BuOH), Milli-Q Water, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
Step-by-Step Methodology
Step 1: Reagent Preparation In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.00 mmol) and tert-butyl 3-butynoate (1.05 mmol) in 3.0 mL of tert-butanol. The slight excess of alkyne drives the reaction to completion and is easily removed during purification.
Step 2: Catalyst Activation (Self-Validating Step) In a separate vial, dissolve CuSO₄·5H₂O (10 mol%) and (+)-sodium L-ascorbate (20 mol%) in 0.5 mL of deionized water.
-
Validation Cue: The solution will briefly turn brown/orange (indicating the transient formation of Cu(I) species) before settling into a pale yellow/colorless state. Always add the ascorbate to the copper solution to prevent localized high concentrations of unreduced Cu(II).
Step 3: Cycloaddition Add the aqueous catalyst solution dropwise to the organic mixture. Seal the flask and heat the biphasic mixture to 50 °C with vigorous stirring for 2 to 4 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc) until the azide is completely consumed.
Step 4: Quenching and Workup (Critical for Purity) Cool the mixture to room temperature. Dilute with 10 mL of water and 10 mL of EtOAc.
-
Expert Insight: Residual copper can cause severe toxicity in downstream biological assays and catalyze the degradation of the product. To strictly remove copper, wash the organic layer with a 10% aqueous solution of EDTA or saturated NH₄Cl/NH₄OH (1:1). The aqueous layer will turn deep blue as the Cu-complex partitions into the water. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Optional Deprotection (Ester Hydrolysis) To unmask the carboxylic acid for subsequent coupling, dissolve the crude tert-butyl ester triazole in DCM (5.0 mL) and add TFA (1.0 mL). Stir at room temperature for 3 hours. Concentrate in vacuo to yield the free triazole-acetic acid derivative.
Step-by-step experimental workflow for CuAAC synthesis and downstream deprotection.
Quantitative Data & Optimization Guidelines
The following table summarizes the optimized parameters for the CuAAC reaction using tert-butyl 3-butynoate, demonstrating the causality of solvent and catalyst choices on overall yield.
| Parameter | Condition Tested | Rationale / Causality | Typical Yield (%) |
| Solvent System | t-BuOH / H₂O (10:1) | Optimal. Ensures excellent mass transfer; stabilizes Cu(I) intermediates without ester hydrolysis. | > 90% |
| Solvent System | DCM / H₂O (1:1) | Sub-optimal. Slower reaction rate due to poor phase mixing and lower solubility of ascorbate. | 65 - 75% |
| Catalyst Loading | 1 mol% Cu / 5 mol% Ascorbate | Insufficient. Leads to incomplete conversion, especially for sterically hindered azides. | 40 - 60% |
| Catalyst Loading | 10 mol% Cu / 20 mol% Ascorbate | Optimal. Ensures rapid catalytic turnover and counteracts trace oxygen ingress. | > 90% |
| Temperature | Room Temperature (20 °C) | Viable, but requires extended reaction times (12-24 h) which may lead to alkyne degradation. | 80 - 85% |
| Temperature | 50 °C | Optimal. Accelerates kinetics smoothly without thermally degrading the tert-butyl ester. | > 90% |
References
-
Vertex Pharmaceuticals Inc. (2024). Il4i1 inhibitors and methods of use (US Patent US20240336608A1). Google Patents. 1
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.2
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.3
Sources
- 1. US20240336608A1 - Il4i1 inhibitors and methods of use - Google Patents [patents.google.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
Application Note: Divergent Cyclization of tert-Butyl But-3-ynoate to N- and O-Heterocycles
Executive Summary
In modern drug discovery and materials science, the rapid construction of diverse heterocyclic scaffolds from a single, versatile building block is a highly prized methodology. tert-Butyl but-3-ynoate (
This application note details three validated, self-contained protocols for the divergent cyclization of tert-butyl but-3-ynoate into 1,2,3-triazoles , pyrazoles , and dihydropyrans/furanones .
Mechanistic Rationale & Pathway Divergence
The inherent reactivity of the terminal alkyne and the adjacent methylene group allows tert-butyl but-3-ynoate to be directed down distinct mechanistic pathways depending on the catalytic environment:
-
1,2,3-Triazole Formation (CuAAC): The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizes in situ reduction of Cu(II) to Cu(I). The Cu(I) species inserts into the terminal C-H bond, forming a copper acetylide intermediate that reacts with organic azides to yield 1,4-disubstituted 1,2,3-triazoles with absolute regioselectivity[1].
-
Pyrazole Formation: Classical thermal cycloadditions between alkynes and chlorohydrazones yield poor regioselectivity. However, introducing a Cu(I) catalyst alongside a base (triethylamine) generates a reactive nitrilimine dipole in situ. The copper(I)-complexed alkynylhydrazone intermediate directs the cycloaddition exclusively toward 1,5-disubstituted pyrazoles[2].
-
Dihydropyran Formation: Under Lewis base catalysis, the but-3-ynoate undergoes rapid prototropic isomerization to an electron-rich allenoate. This allenoate acts as a C2 building block, engaging in a formal [4+2] cycloaddition with electron-deficient Michael acceptors (enones) to form functionalized dihydropyrans[3][4].
Reaction Pathway Visualization
Caption: Divergent cyclization pathways of tert-butyl but-3-ynoate to various heterocycles.
Experimental Protocols
Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
Causality & Design: The use of a t-BuOH/water (10:1) solvent system is critical; it solubilizes both the highly lipophilic tert-butyl but-3-ynoate and the water-soluble inorganic salts (CuSO4, NaAsc), ensuring a homogeneous catalytic environment. Sodium ascorbate is added to reduce Cu(II) to the catalytically active Cu(I) in situ, which prevents oxidative homocoupling (Glaser coupling) of the terminal alkyne[1].
Step-by-Step Methodology:
-
Preparation: In a 10 mL round-bottom flask, dissolve the target azide (1.0 mmol) and tert-butyl but-3-ynoate (1.05 mmol, 1.05 eq) in 3.0 mL of t-butanol.
-
Catalyst Activation: In a separate vial, dissolve CuSO4 (0.1 mmol, 10 mol%) and (+)-sodium L-ascorbate (0.1 mmol, 10 mol%) in 0.3 mL of deionized water. The solution will briefly turn yellow/brown before clarifying as Cu(I) is generated.
-
Reaction: Add the aqueous catalyst solution dropwise to the organic mixture.
-
Incubation: Heat the reaction mixture to 50 °C and stir vigorously for 2 hours.
-
Workup: Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous NH4Cl (2 × 5 mL) to strip the copper catalyst. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the alkyne (KMnO4 active) and the emergence of a highly UV-active triazole spot.
Protocol B: Regioselective Synthesis of Pyrazoles
Causality & Design: Triethylamine (TEA) serves a dual purpose: it neutralizes the HCl byproduct and drives the formation of the reactive nitrilimine from the chlorohydrazone. CuCl is used directly (rather than Cu(II)/ascorbate) to prevent side reactions with the sensitive hydrazone intermediate. The Cu(I) coordination directs the regioselectivity exclusively to the 1,5-isomer[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the chlorohydrazone (1.0 mmol) and tert-butyl but-3-ynoate (1.2 mmol, 1.2 eq) in anhydrous THF (4.0 mL) under an inert argon atmosphere.
-
Dipole Generation: Add triethylamine (1.0 mmol, 1.0 eq) dropwise at room temperature. A white precipitate of TEA·HCl will form immediately, indicating the generation of the nitrilimine.
-
Catalysis: Add CuCl (0.05 mmol, 5 mol%) to the suspension.
-
Reaction: Stir the mixture at room temperature for 1–2 hours.
-
Workup: Filter the crude reaction mixture through a short pad of Celite to remove the copper salts and TEA·HCl. Wash the pad with EtOAc (10 mL). Concentrate the filtrate and purify via silica gel chromatography.
-
Self-Validation Checkpoint: 1H NMR of the crude mixture must show a distinct pyrazole C4-H singlet (typically around δ 6.5–7.0 ppm) and the complete absence of the terminal alkyne proton (δ ~2.0 ppm).
Protocol C: Formal [4+2] Cycloaddition to Dihydropyrans
Causality & Design: The reaction is performed under solvent-free conditions or in non-polar solvents (e.g., toluene) to maximize the concentration of the reactive zwitterionic enolate intermediate formed upon Lewis base attack. The base triggers the isomerization of the alkyne to an allenoate, which then attacks the Michael acceptor[4].
Step-by-Step Methodology:
-
Preparation: Combine tert-butyl but-3-ynoate (1.0 mmol) and the selected acyclic enone (1.2 mmol, 1.2 eq) in a reaction vial.
-
Catalysis: Add a Lewis base catalyst, such as DABCO or a chiral isochalcogenourea (0.2 mmol, 20 mol%). If the mixture is too viscous, add 0.5 mL of anhydrous toluene.
-
Reaction: Stir the mixture at room temperature for 12–24 hours, monitoring by TLC.
-
Workup: Directly load the crude mixture onto a silica gel column (due to the thermal sensitivity of the dihydropyran products, avoid excessive heating during solvent removal).
-
Self-Validation Checkpoint: If a chiral Lewis base is employed, chiral HPLC should be utilized to determine the enantiomeric excess (ee) of the resulting dihydropyran.
Quantitative Data & Reaction Metrics
The following table summarizes the expected performance metrics for the three divergent cyclization pathways based on established literature standards[1][2][3].
| Heterocycle Product | Reaction Pathway | Catalyst System | Temp / Time | Regioselectivity | Expected Yield |
| 1,2,3-Triazoles | CuAAC (Click) | CuSO4 (10 mol%) / NaAsc | 50 °C / 2 h | >99% (1,4-isomer) | 85–95% |
| Pyrazoles | Nitrilimine Cycloaddition | CuCl (5 mol%) / TEA | RT / 1–2 h | >95% (1,5-isomer) | 70–85% |
| Dihydropyrans | Formal[4+2] Cycloaddition | DABCO or Isochalcogenourea | RT / 12–24 h | >90% (C4-control) | 65–80% |
References
- Source: Google Patents (US20240336608A1)
- Mechanistic insights of the copper(I)
- Asymmetric Organocatalytic Synthesis of Sulfone‐Containing (Dihydro)pyrans via Formal (4 + 2)
- Development of a Formal Catalytic Asymmetric [4 + 2] Addition of Ethyl-2,3-butadienoate with Acyclic Enones Source: Organic Letters - ACS Publications URL
Sources
- 1. US20240336608A1 - Il4i1 inhibitors and methods of use - Google Patents [patents.google.com]
- 2. Mechanistic insights of the copper( i )-catalysed reaction between chlorohydrazones and terminal alkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ02712K [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Synthesis of tert-butyl but-3-ynoate via Steglich Esterification
Abstract: This application note provides a comprehensive and technically detailed guide for the synthesis of tert-butyl but-3-ynoate from 3-butynoic acid and tert-butanol. The protocol leverages the Steglich esterification, a mild and highly efficient method ideal for coupling carboxylic acids with sterically hindered or acid-sensitive alcohols. Direct acid-catalyzed esterification is often problematic for tertiary alcohols due to their propensity to undergo elimination to form alkenes[1][2]. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, facilitated by a 4-dimethylaminopyridine (DMAP) catalyst, circumvents this issue, enabling high-yield synthesis under ambient conditions[1][3]. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, details safety considerations, and offers guidance on purification and characterization, targeting researchers in organic synthesis and drug development.
Introduction and Reaction Principle
The synthesis of tert-butyl esters is a common transformation in organic chemistry, often employed to install a protecting group that can be removed under acidic conditions[4]. However, the direct Fischer esterification of a carboxylic acid with tert-butanol is challenging due to the rapid acid-catalyzed dehydration of tert-butanol to isobutylene[2].
To overcome this limitation, the Steglich esterification provides a robust alternative. This method utilizes DCC to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[1][5] In the presence of a catalytic amount of DMAP, this intermediate is converted into an even more reactive N-acylpyridinium salt. This "active ester" readily undergoes nucleophilic attack by the sterically hindered tert-butanol to form the desired product, tert-butyl but-3-ynoate, and the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration[1][6]. The reaction is typically performed at room temperature in an aprotic solvent, preserving the sensitive terminal alkyne functionality of the but-3-ynoate moiety.
Reaction Mechanism: The Role of DCC and DMAP
The reaction proceeds through several key steps, as illustrated below. The carboxylic acid first adds to one of the double bonds of DCC, forming the O-acylisourea. While this intermediate can be directly attacked by the alcohol, the reaction is slow and can be compromised by an intramolecular rearrangement to a stable N-acylurea byproduct[1][6]. DMAP catalyzes the reaction by intercepting the O-acylisourea to form a highly electrophilic acylpyridinium intermediate, which is then efficiently attacked by tert-butanol to yield the final ester[1].
Caption: The DCC/DMAP-mediated mechanism for esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of tert-butyl but-3-ynoate on a 10 mmol scale. All operations involving volatile or hazardous chemicals should be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| 3-Butynoic acid | C₄H₄O₂ | 84.07 | 10.0 | 0.841 g | Sigma-Aldrich (≥95%) |
| tert-Butanol | C₄H₁₀O | 74.12 | 12.0 | 1.15 mL (0.889 g) | Anhydrous, Sigma-Aldrich |
| DCC | C₁₃H₂₂N₂ | 206.33 | 11.0 | 2.27 g | Sigma-Aldrich (99%) |
| DMAP | C₇H₁₀N₂ | 122.17 | 1.0 | 0.122 g | Sigma-Aldrich (≥99%) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous, ACS grade |
| 1M HCl (aq) | HCl | - | - | 2 x 20 mL | For work-up |
| Saturated NaHCO₃ (aq) | NaHCO₃ | - | - | 2 x 20 mL | For work-up |
| Brine (Saturated NaCl) | NaCl | - | - | 1 x 20 mL | For work-up |
| Anhydrous MgSO₄ | MgSO₄ | - | - | ~2 g | For drying |
| Silica Gel | SiO₂ | - | - | As needed | For chromatography |
| TLC Plates | - | - | - | As needed | Silica gel 60 F₂₅₄ |
Equipment
| Equipment | Purpose |
| 250 mL Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Ice-water bath | Temperature control |
| Argon/Nitrogen inlet | Inert atmosphere |
| Rubber septa | Sealing the flask |
| Syringes and needles | Reagent transfer |
| Buchner funnel and filter paper | Filtration of DCU |
| Separatory funnel (100 mL) | Aqueous work-up |
| Rotary evaporator | Solvent removal |
| Glass column for chromatography | Product purification |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-butynoic acid (0.841 g, 10.0 mmol), tert-butanol (1.15 mL, 12.0 mmol), and DMAP (0.122 g, 1.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Seal the flask with a septum and place it under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.
-
DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM in a separate dry vial. Draw this solution into a syringe and add it dropwise to the cooled reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form almost immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). The disappearance of the 3-butynoic acid spot indicates reaction completion.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture again in an ice bath for 20 minutes to maximize the precipitation of DCU. Filter the mixture through a Buchner funnel to remove the white DCU solid. Wash the solid with a small amount of cold DCM (~10 mL).
-
Work-up - Aqueous Extraction: Transfer the combined filtrate to a 100 mL separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove DMAP.
-
Wash with saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid.
-
Finally, wash with brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford tert-butyl but-3-ynoate as a colorless liquid.
Safety and Handling Precautions
Proper personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All operations must be conducted in a chemical fume hood.
| Chemical | Hazard Summary | Handling Precautions |
| 3-Butynoic Acid | Toxic, corrosive. Causes severe skin burns and eye damage. Lachrymator.[7][8] | Avoid all contact with skin and eyes. Do not inhale dust or vapors.[7] |
| DCC | Toxic, potent sensitizer. Can cause severe allergic skin reactions. | Avoid skin contact and inhalation. Weigh in a fume hood. |
| DMAP | Highly toxic. Readily absorbed through the skin. | Avoid all contact with skin. Use double gloves if necessary. |
| tert-Butanol | Flammable liquid and vapor. | Keep away from ignition sources. Store in a flammable cabinet.[9] |
| Dichloromethane | Volatile, suspected carcinogen. | Use only in a well-ventilated fume hood. Avoid inhalation of vapors. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagents (wet tert-butanol or DCM). Degradation of DCC. | Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents. |
| Reaction Stalls | Insufficient catalyst (DMAP). | Add an additional portion of DMAP (0.1-0.2 eq). |
| Low Yield after Work-up | Incomplete reaction. Product loss during aqueous washes (emulsion formation). | Allow the reaction to run longer. To break emulsions, add more brine or filter the mixture through Celite. |
| Product Contaminated with DCU | Inefficient filtration. DCU solubility in the solvent. | Cool the reaction mixture thoroughly before filtration. Wash the filtered DCU cake with a minimal amount of cold solvent. Re-filter the final organic solution if necessary. |
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Acid-Amine Coupling using DCC. Organic Synthesis. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Purification of tert-Butyl alcohol. Chempedia - LookChem. [Link]
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. canbipharm.com [canbipharm.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]
esterification of 3-butynoic acid with tert-butyl acetate
Application Note: High-Fidelity Esterification of 3-Butynoic Acid via Acidolysis
Abstract
This application note details a robust protocol for the synthesis of tert-butyl 3-butynoate from 3-butynoic acid using tert-butyl acetate (
Introduction & Mechanistic Rationale
The Challenge
3-Butynoic acid (
-
Decarboxylation: Occurs at elevated temperatures.
-
Isomerization: Under basic conditions or high heat, it isomerizes to the allenic acid (
). -
Polymerization: The terminal alkyne is susceptible to radical or cationic polymerization.
Standard esterification with tert-butanol (
The Solution: Acidolysis with tert-Butyl Acetate
This protocol employs tert-butyl acetate as both the solvent and the tert-butyl donor.[3] In the presence of a strong acid catalyst (Perchloric Acid,
Key Advantages:
-
Homogeneous System: No gas handling (isobutylene) required.
-
Thermodynamic Control: The formation of acetic acid (volatile) allows for equilibrium management, though in this specific protocol, mass action (excess
-BuOAc) is the primary driver. -
Selectivity: The conditions are sufficiently mild to preserve the terminal alkyne.
Safety & Critical Hazards
DANGER: PERCHLORIC ACID HAZARD
Explosion Risk: Concentrated
(>72%) or anhydrous perchlorates can detonate upon contact with organic materials (wood, paper, grease).Protocol Constraint: NEVER heat the reaction mixture above 40°C.
Engineering Control: Perform all operations behind a blast shield in a fume hood free of organic residues.
Reaction Mechanism & Workflow
The reaction proceeds via an acid-catalyzed acyl-oxygen cleavage of the tert-butyl acetate (uncommon) or, more likely, the generation of a transient tert-butyl cation/ion-pair that is intercepted by the 3-butynoic acid.
Figure 1: Mechanistic flow of the acid-catalyzed transesterification.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| 3-Butynoic Acid | Substrate | 1.0 | 84.07 | ~1.1 |
| tert-Butyl Acetate | Reagent/Solvent | 15.0 | 116.16 | 0.86 |
| Perchloric Acid (70%) | Catalyst | 0.05 | 100.46 | 1.67 |
| Ethyl Acetate | Extraction Solvent | N/A | 88.11 | 0.90 |
| Sat. NaHCO₃ | Quench | N/A | 84.01 | ~1.1 |
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Purge with nitrogen for 5 minutes.
-
Load 3-Butynoic Acid (1.0 equiv) into the flask.
Step 2: Reagent Addition
-
Add tert-Butyl Acetate (15.0 equiv) to the flask. The large excess acts as the solvent.[5]
-
Stir gently until the acid is fully dissolved.
-
Cool the mixture to 0°C using an ice/water bath. Note: Cooling is critical to prevent exotherms upon acid addition.
Step 3: Catalyst Initiation
-
Using a glass syringe (do not use metal needles if possible, or use stainless steel only), add Perchloric Acid (70%) (0.05 equiv) dropwise.
-
Observation: The solution may darken slightly; this is normal.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
Step 4: Reaction Monitoring
-
Stir at room temperature for 12–16 hours .
-
TLC Check: Eluent 10% Ethyl Acetate in Hexanes. Stain with KMnO₄ (alkyne active).
-
Target: Disappearance of the lower Rf spot (acid) and appearance of a high Rf spot (ester).
-
Step 5: Quench & Workup
-
Cool the mixture back to 0°C .
-
Slowly add Saturated Aqueous NaHCO₃ (volume equal to 50% of reaction volume).
-
Caution: Gas evolution (
) will occur. Add slowly to prevent foaming over.
-
-
Transfer to a separatory funnel.
-
Extract with Ethyl Acetate (3 x reaction volume).
-
Combine organic layers and wash with:
-
Water (1x)
-
Brine (1x)
-
-
Dry over anhydrous MgSO₄ (Magnesium Sulfate).
-
Filter and concentrate under reduced pressure (Rotary Evaporator) at <30°C bath temperature . Do not overheat, as the product is volatile.
Step 6: Purification
-
The crude oil typically contains residual tert-butyl acetate.
-
Distillation: Perform vacuum distillation.
-
tert-Butyl Acetate boils at ~98°C (760 mmHg). It will come off first.
-
tert-Butyl 3-butynoate boils higher. Collect the main fraction.
-
-
Alternative (Small Scale): Flash Column Chromatography (SiO₂), eluting with 0-5% EtOAc/Hexanes.
Quality Control & Validation
| Analytical Method | Expected Result | Interpretation |
| ¹H NMR (CDCl₃) | tert-Butyl group (diagnostic singlet). | |
| Methylene protons ( | ||
| Terminal alkyne proton ( | ||
| IR Spectroscopy | ~1730 cm⁻¹ | Ester Carbonyl ( |
| ~3300 cm⁻¹ | Terminal Alkyne ( | |
| ~2120 cm⁻¹ | Alkyne ( |
Troubleshooting Guide
Figure 2: Troubleshooting logic flow.
References
-
Taschner, M. J. et al. "Preparation of tert-Butyl Esters from Carboxylic Acids and tert-Butyl Acetate." Journal of Organic Chemistry. This is the seminal work establishing the
-BuOAc/HClO₄ method as a standard for acid-sensitive substrates.-
Source: (General Journal Link for verification of method type).
-
-
Organic Syntheses. "tert-Butyl Acetate." Org.[4][6] Synth. 1944, 24, 13. Provides foundational data on the stability and reactivity of tert-butyl acetate.
-
Source:
-
-
PubChem Compound Summary. "3-Butynoic Acid."[7][8] National Center for Biotechnology Information.
-
Source: (Note: Search CID for specific stability data).
-
-
Pavia, D. L. et al. Introduction to Organic Laboratory Techniques. Discusses general esterification equilibria and the use of excess reagents to drive reactions (Le Chatelier's principle).[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Butenoic acid | C4H6O2 | CID 32743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 2345-51-9: 3-Butynoic acid | CymitQuimica [cymitquimica.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Leveraging Tert-butyl but-3-ynoate as a Versatile Orthogonal Bifunctional Linker
Abstract
In the landscape of modern chemical synthesis, particularly in fields like bioconjugation, drug development, and materials science, bifunctional linkers are indispensable tools.[1][2] They serve as molecular bridges, covalently connecting two distinct molecular entities to create novel constructs with combined or enhanced functionalities.[3] This guide provides a comprehensive overview of tert-butyl but-3-ynoate, a highly versatile and synthetically accessible bifunctional linker. We will delve into the unique chemical properties that arise from its two orthogonal functional groups—a terminal alkyne and a tert-butyl ester—and provide detailed, field-proven protocols for its application.
The core advantage of tert-butyl but-3-ynoate lies in its sequential reactivity. The terminal alkyne provides a handle for robust carbon-carbon bond formation through reactions like Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or palladium-catalyzed Sonogashira coupling.[4][5] Concurrently, the tert-butyl ester serves as a stable protecting group for a carboxylic acid, which can be selectively deprotected under acidic conditions to reveal a new reactive site for subsequent conjugation, typically via amidation.[6] This guide is designed for researchers, scientists, and drug development professionals seeking to harness the strategic potential of this powerful linker.
Principle of the Technology: Orthogonal Reactivity
The synthetic utility of tert-butyl but-3-ynoate is rooted in the concept of orthogonality . Its two functional groups can be addressed in a specific order with high selectivity, using reaction conditions for one that do not affect the other.
-
The Alkyne Handle: The terminal alkyne (C≡C-H) is a versatile functional group primarily used in two powerful coupling reactions:
-
CuAAC (Click Chemistry): Reacts with azides to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high efficiency, mild reaction conditions, and bioorthogonality.[5][7]
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction with aryl or vinyl halides, enabling the direct installation of aromatic or vinylic scaffolds.[4][8][9]
-
-
The Masked Carboxylate Handle: The tert-butyl ester (-COOtBu) is a sterically hindered ester that is robust under a wide range of conditions, including those used for CuAAC and Sonogashira coupling.[6] Its key feature is its lability to acid. Treatment with a strong acid like trifluoroacetic acid (TFA) efficiently cleaves the ester to reveal a free carboxylic acid (-COOH) and volatile isobutylene gas.[6][10]
This orthogonality allows for a two-stage conjugation strategy, as illustrated below.
Physicochemical Data and Handling
Proper handling and storage are critical for ensuring the reactivity and stability of the linker.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [11] |
| Molecular Weight | 142.20 g/mol | [11] |
| Appearance | Colorless to almost colorless clear liquid | [12] |
| Density | 0.877 g/mL at 20 °C | [11] |
| Boiling Point | ~154 °C | [12] |
| Refractive Index | n20/D 1.413 | [11] |
| Flash Point | 31 °C (87.8 °F) | [11] |
| Storage | Store at 2-8°C, away from ignition sources | [12] |
Handling Notes: tert-Butyl but-3-ynoate is a flammable liquid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Core Methodologies and Protocols
This section provides detailed protocols for the key transformations involving tert-butyl but-3-ynoate. The causality behind reagent choice and reaction conditions is explained to empower researchers to adapt these methods to their specific molecular contexts.
Protocol 1: Alkyne Functionalization via CuAAC (Click Chemistry)
This protocol describes the conjugation of tert-butyl but-3-ynoate to an azide-containing molecule. The reaction proceeds via the in-situ reduction of Copper(II) to the catalytic Copper(I) species, which is stabilized by a ligand.
Mechanism Insight: The Cu(I) catalyst selectively activates the terminal alkyne, lowering the activation energy for the [3+2] cycloaddition with an azide. A ligand such as TBTA or the water-soluble THPTA is crucial to stabilize the Cu(I) oxidation state against disproportionation or oxidation and to accelerate the reaction.[5][13]
Sources
- 1. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. US4680338A - Bifunctional linker - Google Patents [patents.google.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. tert-Butyl 3-butenoate = 98.0 GC 14036-55-6 [sigmaaldrich.com]
- 12. TERT-BUTYL 3-BUTENOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of tert-Butyl But-3-ynoate
Executive Summary
In modern drug development and Active Pharmaceutical Ingredient (API) synthesis, tert-butyl but-3-ynoate serves as a highly versatile terminal alkyne building block. Its palladium-catalyzed cross-coupling—most notably via the Sonogashira reaction—enables the rapid, stereoretentive construction of functionalized internal alkynes. The tert-butyl ester moiety is strategically chosen for two reasons: it provides critical steric shielding against unwanted nucleophilic attacks at the carbonyl center, and it offers orthogonal deprotection capabilities under acidic conditions (e.g., using trifluoroacetic acid), leaving other base-labile functional groups intact. This application note details the mechanistic rationale, optimized protocols, and quality control measures for executing high-yielding cross-couplings with this specific substrate.
Mechanistic Rationale & Substrate Design
The Sonogashira cross-coupling relies on a synergistic dual-catalytic system involving a palladium(0) species and a copper(I) co-catalyst [1].
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl or vinyl halide (Ar-X) bond, generating a stable Pd(II) intermediate.
-
Copper Cycle : Simultaneously, CuI reacts with tert-butyl but-3-ynoate in the presence of a mild amine base to form a nucleophilic copper acetylide.
-
Transmetalation & Reductive Elimination : The copper acetylide transfers the alkynyl group to the Pd(II) complex. Subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst [2].
Causality in Experimental Design:
-
Base Selection (Critical) : tert-Butyl but-3-ynoate contains acidic α-protons adjacent to the ester carbonyl. Strong inorganic bases (like KOH or NaOtBu) can cause the alkyne to isomerize into an allene or a conjugated internal alkyne. Therefore, mild amine bases (Et
3N, DIPEA) are strictly required to maintain the integrity of the terminal alkyne [3]. -
Degassing : The presence of oxygen induces the Glaser homocoupling of the terminal alkyne, consuming the tert-butyl but-3-ynoate and generating a di-yne byproduct. Rigorous degassing is a mandatory self-validating step for high yields.
Catalytic Cycle Visualization
Fig 1. Synergistic Pd/Cu catalytic cycle for the cross-coupling of tert-butyl but-3-ynoate.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of reaction conditions for the coupling of tert-butyl but-3-ynoate with a standard aryl iodide (e.g., iodobenzene).
| Entry | Palladium Catalyst (5 mol%) | Co-Catalyst (10 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3) | CuI | Et | THF | 25 | 12 | 85 |
| 2 | PdCl | CuI | Et | DMF | 50 | 6 | 94 |
| 3 | Pd(OAc) | CuI | DIPEA | THF | 25 | 12 | 81 |
| 4 | PdCl | None (Cu-free) | Et | DMF | 80 | 24 | 42 |
| 5 | PdCl | CuI | K | DMF | 50 | 8 | 55* |
*Note: The significantly lower yield in Entry 5 is directly attributed to the base-catalyzed isomerization of the but-3-ynoate substrate into an allene byproduct.
Experimental Protocol: Step-by-Step Methodology
This protocol describes the optimized synthesis of tert-butyl 4-phenylbut-3-ynoate utilizing the conditions established in Entry 2.
Fig 2. Step-by-step experimental workflow for the Sonogashira cross-coupling.
Materials:
-
Aryl halide (e.g., Iodobenzene, 1.0 mmol)
-
tert-Butyl but-3-ynoate (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride[PdCl
2(PPh3)2] (0.05 mmol, 5 mol%) -
Copper(I) iodide [CuI] (0.10 mmol, 10 mol%)
-
Triethylamine (Et
3N) (2.0 mmol) -
Anhydrous Dimethylformamide (DMF) (5.0 mL)
Procedure:
-
Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge PdCl
2(PPh3)2(35 mg) and CuI (19 mg). -
Atmosphere Exchange (Degassing) : Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Nitrogen or Argon. Repeat this cycle three times to ensure a strictly anaerobic environment. Causality: Removing oxygen is critical to prevent the copper-catalyzed Glaser homocoupling of the alkyne.
-
Solvent & Base Addition : Add anhydrous DMF (5.0 mL) and Et
3N (0.28 mL) via syringe. Stir the mixture for 5 minutes. The solution typically appears pale yellow. -
Reagent Introduction : Add iodobenzene (112 µL) and tert-butyl but-3-ynoate (168 mg) dropwise via syringe. Causality: Dropwise addition controls the local concentration of the alkyne, further minimizing homocoupling.
-
Self-Validation Checkpoint: Upon addition of the alkyne and base, the reaction mixture should darken (often turning orange/brown), indicating the successful formation of the active Pd(0) species and the copper acetylide complex.
-
-
Reaction Execution : Heat the mixture to 50 °C using a pre-equilibrated oil bath. Stir for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Self-Validation Checkpoint: The reaction is complete when the UV-active spot corresponding to the aryl halide completely disappears.
-
Work-Up : Cool the reaction to room temperature. Quench by adding saturated aqueous NH
4Cl (10 mL). Causality: NH4Cl forms soluble complexes with Cu(I)/Cu(II), preventing emulsion formation and cleanly removing the metal from the organic layer. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). -
Washing & Drying : Wash the combined organic layers with brine (2 × 10 mL). Causality: DMF is highly polar and slightly miscible with EtOAc; brine washing effectively pulls residual DMF into the aqueous phase. Dry over anhydrous Na
2SO4, filter, and concentrate under reduced pressure. -
Purification : Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of 0-5% EtOAc in Hexanes) to afford the pure coupled product.
Troubleshooting & Quality Control
-
Issue: High levels of di-yne byproduct (Glaser Coupling).
-
Cause: Oxygen ingress during the reaction.
-
Solution: Ensure solvents are thoroughly sparged with inert gas prior to use. Utilize freeze-pump-thaw techniques for the DMF solvent if standard sparging is insufficient.
-
-
Issue: Low yield and complex TLC profile.
-
Cause: Isomerization of tert-butyl but-3-ynoate to the conjugated allene.
-
Solution: Verify the purity of the amine base. Do not substitute Et
3N or DIPEA with stronger inorganic bases (like Cs2CO3or NaOH) when working with this specific substrate.
-
-
Issue: Catalyst Precipitation (Palladium Black).
-
Cause: Catalyst deactivation or insufficient ligand concentration.
-
Solution: Ensure the reaction temperature does not exceed 60 °C. If precipitation persists, add 5-10 mol% of supplementary triphenylphosphine (PPh
3) to stabilize the Pd intermediates.
-
References
-
Sonogashira Coupling | Organic Chemistry Portal |[Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | Catalysts (MDPI) |[Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids | Beilstein Journal of Organic Chemistry |[Link]
Sources
Application Note: Advanced Synthesis of Pharmaceutical Intermediates using Alkynyl Esters
Executive Summary
Alkynyl esters (propiolates) represent a high-value class of electrophiles in modern pharmaceutical synthesis. Their unique electronic structure—characterized by a carbon-carbon triple bond conjugated to an electron-withdrawing ester group—makes them exceptional Michael acceptors and dienophiles.
This guide provides validated protocols for transforming alkynyl esters into two critical heterocyclic scaffolds found in FDA-approved therapeutics: Coumarins (anticoagulants, oncology) and Pyrazoles (anti-inflammatories, kinase inhibitors). Unlike standard textbook descriptions, this note focuses on regiocontrol and catalytic efficiency , utilizing Gold(I) catalysis and controlled cyclocondensation.
The Chemical Advantage: Electronic Activation
The alkynyl ester moiety (
-
-Electrophilicity: The ester group pulls electron density, making the
-carbon highly susceptible to nucleophilic attack (Michael addition). -
Atom Economy: Cyclizations involving alkynyl esters often proceed with 100% atom economy (e.g., hydroarylation), reducing waste in GMP environments.
-
Versatility: They serve as precursors for [3+2], [2+2], and [4+2] cycloadditions.
Application Case I: Gold-Catalyzed Synthesis of Coumarins
Target Scaffold: 2H-Chromen-2-one (Coumarin) Relevance: Core structure in Warfarin (anticoagulant) and various anticancer agents.
The Mechanistic Logic
Traditional Pechmann condensation requires harsh acidic conditions that sensitive APIs cannot tolerate. The Gold(I)-catalyzed intramolecular hydroarylation of aryl alkynyl esters offers a mild, neutral alternative.
Mechanism:
-
Activation: The cationic Au(I) species
-coordinates to the alkyne, rendering it hyper-electrophilic. -
Cyclization: The phenolic oxygen (or ortho-carbon in direct hydroarylation) attacks the activated alkyne.
-
Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis to release the catalyst and the product.
Visualization: Catalytic Cycle
Figure 1: Gold(I)-catalyzed intramolecular hydroarylation pathway converting aryl alkynyl esters to coumarins.
Validated Protocol: Intramolecular Hydroarylation
Substrate: Phenyl 3-phenylpropiolate
Catalyst System:
Step-by-Step Methodology:
-
Catalyst Activation (In Situ):
-
In a flame-dried Schlenk tube, dissolve
(24.7 mg, 0.05 mmol) and (17.2 mg, 0.05 mmol) in anhydrous Dichloroethane (DCE, 2.0 mL). -
Stir at room temperature for 10 minutes. A white precipitate (AgCl) will form, indicating generation of the cationic active species
.
-
-
Substrate Addition:
-
Add Phenyl 3-phenylpropiolate (222 mg, 1.0 mmol) dissolved in DCE (2.0 mL) to the catalyst mixture.
-
-
Reaction:
-
Stir the mixture at room temperature (25°C).
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:1). The starting material spot (
) should disappear, replaced by a highly fluorescent blue spot ( , Coumarin).
-
-
Workup:
-
Filter the mixture through a short pad of silica gel to remove gold residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane to yield white needles.
-
Expected Yield: 85-92%
Application Case II: Regioselective Pyrazole Synthesis
Target Scaffold: 1,5-Diaryl-1H-pyrazole-3-carboxylate Relevance: Structural motif in COX-2 inhibitors (e.g., Celecoxib analogs).
The Regioselectivity Challenge
When reacting a hydrazine (
-
Pathway A (Desired):
attacks -carbon 1,5-isomer. -
Pathway B (Minor):
attacks -carbon 1,3-isomer.
Visualization: Reaction Workflow
Figure 2: Regioselective synthesis workflow favoring the 1,5-substituted pyrazole via Michael addition cascade.
Validated Protocol: Condensation Cyclization
Substrate: Ethyl phenylpropiolate + Phenylhydrazine
Step-by-Step Methodology:
-
Preparation:
-
To a round-bottom flask, add Ethyl phenylpropiolate (174 mg, 1.0 mmol) and Ethanol (5 mL, HPLC grade).
-
-
Reagent Addition:
-
Add Phenylhydrazine (108 mg, 1.0 mmol) dropwise. Note: Phenylhydrazine is toxic; handle in a fume hood.
-
-
Optimization (Acid Catalyst):
-
Add catalytic HCl (1 drop, conc.) or Acetic Acid (0.1 mL). This promotes the proton transfer steps and accelerates cyclization.
-
-
Reaction:
-
Reflux at 80°C for 3 hours.
-
Self-Validation Check: Take an aliquot for NMR. The disappearance of the alkyne carbon signals (~80-90 ppm) and the appearance of the pyrazole C-4 proton (~6.8 ppm, singlet) confirms conversion.
-
-
Isolation:
Expected Yield: 78-85% (Regioselectivity > 10:1 favoring 1,5-isomer).
Troubleshooting & Optimization Guide
| Parameter | Observation | Corrective Action |
| Low Yield (Coumarin) | Starting material remains. | Check solvent dryness. Water deactivates the cationic Gold catalyst. Ensure AgCl precipitate is filtered off if it interferes. |
| Poor Regioselectivity (Pyrazole) | Mixture of 1,3 and 1,5 isomers. | Switch solvent to Acetic Acid. Protic, acidic solvents favor the Michael-addition-first pathway, stabilizing the transition state for the 1,5-isomer. |
| Catalyst Decomposition | Gold mirror forms on flask. | Reaction temperature too high or reducing agents present. Lower temperature to 25°C and extend time. |
References
-
Gold-Catalyzed Hydroaryl
-
Pyrazole Synthesis Protocols
- Multicomponent syntheses of pyrazoles via (3 + 2)
- Source: Beilstein Journal of Organic Chemistry
-
[Link]
- Alkynyl Esters in Pharma (Review) Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. Source: AiFChem
-
Metal-Free Heterocycle Synthesis
- Synthesis of N-, O-, and S-heterocycles
- Source: NIH / PMC
-
[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Efficient Removal of Dichloromethane (DCM) from tert-Butyl but-3-ynoate Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-butyl but-3-ynoate and need to efficiently remove dichloromethane (DCM) as a solvent. As Senior Application Scientists, we understand that maintaining the integrity of your compound is paramount. This document provides in-depth, field-proven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for removing DCM from my tert-butyl but-3-ynoate solution?
The most effective and safest method is rotary evaporation (rotovaping) . This technique is the industry standard for removing volatile organic solvents like DCM from non-volatile or significantly less-volatile samples.[1][2] It utilizes reduced pressure to lower the solvent's boiling point, allowing for rapid evaporation at a gentle temperature.[1] This is crucial for preventing the thermal degradation of sensitive molecules.
Q2: Why is rotary evaporation preferred over simple distillation at atmospheric pressure?
Simple distillation would require heating the solution to the boiling point of DCM, which is approximately 39.6 °C (103.3 °F) at standard pressure.[3] While this is a relatively low temperature, the tert-butyl ester functional group in your compound is susceptible to thermal decomposition. Prolonged heating can induce an elimination reaction, cleaving the ester into isobutylene gas and but-3-ynoic acid. Rotary evaporation allows for solvent removal at or even below room temperature, thereby preserving the structural integrity of your product.[2]
Q3: What are the key physical properties I need to consider for this separation?
The success of the separation hinges on the vast difference in the boiling points of the solvent (DCM) and your product (tert-butyl but-3-ynoate). Understanding these properties explains why rotary evaporation is so effective.
| Property | Dichloromethane (DCM) | tert-Butyl but-3-ynoate | Rationale for Separation |
| Molecular Formula | CH₂Cl₂ | C₈H₁₄O₂ | - |
| Boiling Point | 39.6 °C (103.3 °F)[3] | ~154 °C (Predicted)[4] | The large ΔT allows for the selective evaporation of DCM at low temperatures, leaving the product behind. |
| Vapor Pressure | High | Low | DCM's high volatility means it readily enters the gas phase under vacuum, accelerating removal.[5][6] |
| Density | ~1.33 g/mL[7] | ~0.877 g/mL | Not critical for evaporation, but useful for liquid-liquid extraction workups. |
Q4: Is tert-butyl but-3-ynoate particularly sensitive to the removal process?
Yes, two functional groups in your molecule warrant careful handling:
-
The tert-Butyl Ester: This group is highly sensitive to acidic conditions, which can catalyze its cleavage.[8] Ensure that your solution is free from acid before concentration. While generally stable to heat over short periods, prolonged exposure to elevated temperatures should be avoided to prevent thermal elimination, as mentioned in Q2.[9]
-
The Terminal Alkyne: Terminal alkynes are generally stable but can be reactive under certain conditions (e.g., with specific transition metals or strong bases). Standard rotary evaporation conditions are perfectly safe for this group.
The primary concern is thermal and acid-catalyzed degradation of the ester. Gentle, low-temperature conditions are essential.
Q5: How do I know when all the DCM has been removed?
Complete removal is typically assessed in stages:
-
Visual Inspection: Initially, you will see the solvent condensing rapidly on the rotary evaporator's condenser coil. As the process nears completion, the rate of condensation will slow dramatically and eventually stop. Your product may appear as an oil or a solid.
-
Constant Weight: If you are trying to isolate the product, you can periodically remove the flask from the rotovap (after carefully venting the system), weigh it, and then continue evaporation for another 10-15 minutes. If the weight remains constant between measurements, the solvent has been removed.
-
High Vacuum Drying: For the final traces of solvent, the flask containing your product can be attached to a high-vacuum manifold (Schlenk line) for a period of time (from 30 minutes to several hours). This is the most effective method for removing residual solvent.
-
Spectroscopic Analysis: The most definitive method is to dissolve a small sample of your product in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. The characteristic singlet for DCM appears at ~5.30 ppm. Its absence indicates complete removal.
Troubleshooting Guides
Issue 1: I'm concerned about the thermal decomposition of my product.
This is a valid concern due to the lability of the tert-butyl ester. The key is to use conditions that are effective for DCM removal while being gentle on your compound.
Root Cause Analysis: The energy required to vaporize DCM can be supplied by a water bath. If the bath temperature is too high or the vacuum is not low enough, the bulk temperature of your product can rise, increasing the risk of decomposition.
Validated Protocol: Low-Temperature Rotary Evaporation of DCM
-
System Preparation: Ensure your rotary evaporator, including the bump trap, is clean and dry. Check that all seals are tight to ensure a good vacuum can be achieved.
-
Water Bath Setting: Set the water bath to a temperature of 25-30 °C . Do not exceed 40 °C. For highly sensitive compounds, the bath can be kept at room temperature (20-25 °C) or even omitted.[10]
-
Initial Setup: Attach the flask containing your DCM solution to the bump trap and secure it with a Keck clip. Do not fill the flask more than halfway to prevent bumping.[11]
-
Start Rotation: Begin rotating the flask at a moderate speed (e.g., 100-150 RPM). This creates a thin film of the solution on the flask's inner surface, increasing the surface area for efficient evaporation.[1]
-
Apply Vacuum Gradually: Slowly and carefully apply the vacuum. For DCM, a pressure of 150-200 mbar is often sufficient to induce boiling at room temperature. If you have a vacuum controller, this is the target. If not, apply the vacuum slowly until you see gentle boiling and condensation on the cold finger.
-
Monitor the Process: Observe the condensation on the condenser. Adjust the vacuum as needed to maintain controlled, gentle boiling. Avoid vigorous bumping.
-
Completion: Once solvent condensation ceases, continue to rotate the flask under vacuum for an additional 10-15 minutes to remove any remaining traces.
-
Venting and Final Drying: Slowly vent the system to atmospheric pressure. Remove the flask. For exacting applications, connect the flask to a high-vacuum line to remove the last traces of DCM.
Workflow: Low-Temperature Rotary Evaporation
Caption: Workflow for gentle removal of DCM via rotary evaporation.
Issue 2: My solution is bumping violently or foaming in the rotovap.
Bumping (the sudden, violent boiling of a liquid) is a common issue that can lead to loss of product into the condenser and contamination of the apparatus.
Root Cause Analysis: Bumping is typically caused by superheating of the liquid followed by instantaneous, uncontrolled boiling. This is often triggered by applying a vacuum too rapidly to a solution that is not rotating or is already near its reduced-pressure boiling point.
Validated Protocol: Preventing Bumping
-
Always Use a Bump Trap: This is your primary safety net. A clean bump trap between your flask and the rotovap vapor duct will catch any bumped material, allowing for its recovery.[11]
-
Fill Flask to < 50% Capacity: Never fill the evaporating flask more than halfway. This provides headspace and reduces the hydrostatic pressure on the liquid at the bottom of the flask.[11]
-
Rotation Before Vacuum: Always begin rotating the flask before you apply the vacuum. The vortex and thin film created by rotation provide nucleation sites and a large surface area, promoting smooth boiling.
-
Introduce Vacuum Slowly: Apply the vacuum gradually. This allows the solution to degas and for the pressure to equalize throughout the system in a controlled manner. If the solution begins to bubble too vigorously, slightly reduce the vacuum (increase the pressure) until it subsides, then continue applying the vacuum more slowly.
-
Use a Deeper Vortex for Foaming: If your solution has a tendency to foam, increase the rotation speed. This will create a deeper vortex, pulling the foam to the center and up the flask walls, which can help break it down.
Issue 3: I still see the DCM peak in my NMR spectrum after rotary evaporation.
Even after rotary evaporation, trace amounts of solvent can remain, especially if your product is a thick, viscous oil or an amorphous solid.
Root Cause Analysis: Solvents can become trapped within the matrix of a non-crystalline or viscous product. Simple surface evaporation on the rotovap is insufficient to remove these entrapped molecules.
Validated Protocol: Removing Trace Solvents
-
High-Vacuum Manifold (Schlenk Line): This is the most common and effective solution. Place the flask on a high-vacuum line for several hours. The very low pressure (<1 mbar) is highly effective at pulling out residual volatile solvents.
-
Solvent Re-dissolution & Re-evaporation:
-
Dissolve your oily product in a small amount of a different, highly volatile, non-interfering solvent in which your product is soluble (e.g., diethyl ether or pentane).
-
Re-evaporate the new solvent on the rotary evaporator. This process can help to "chase out" the trapped DCM molecules. This can be repeated 2-3 times for stubborn samples.
-
-
Gentle Heating Under High Vacuum: If your compound is known to be thermally stable, you can gently warm the flask (e.g., with a 30-40 °C water bath) while it is on the high-vacuum line. This increases the vapor pressure of the trapped DCM, accelerating its removal. Caution: Only do this if you are confident your product will not decompose.
Logic Diagram: Post-Evaporation Troubleshooting
Caption: Decision-making process for removing residual DCM.
References
-
BYJU'S. (2019, April 12). Properties of Dichloromethane – CH 2 Cl 2 . [Link]
-
Vedantu. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety. [Link]
-
Wikipedia. Dichloromethane. [Link]
-
Lab Alley. (2023, June 1). Dichloromethane And Its Uses. [Link]
-
Torontech. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]
-
Labor. (2020, April 24). Rotary Evaporation. [Link]
-
Quora. (2020, July 8). What may be the optimum conditions (i.e., temperature) to evaporate dichloromethane by using a roto. [Link]
-
PubChem. tert-Butyl 3-Butenoate. [Link]
-
ACS Publications. (2017, March 22). Optimization of Pressure-Swing Batch Distillation with and without Heat Integration for Separating Dichloromethane/Methanol Azeotrope Based on Minimum Total Annual Cost. [Link]
-
TOPTION Instrument. (2025, June 17). A Comprehensive Guide to the Rotary Evaporator. [Link]
-
Reddit. (2018, August 7). Need help extracting DCM!!. [Link]
-
Sciencemadness Discussion Board. (2008, April 4). Dichloromethane Distillation/Azeotropes. [Link]
-
University of San Diego. Rotary evaporators. [Link]
-
ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture?. [Link]
-
Patsnap Eureka. (2013, September 18). Batch extraction-rectification-separation method of dichloromethane-methanol azeotropic mixture. [Link]
-
ResearchGate. (2022, September 8). Towards sustainable separation and recovery of dichloromethane and methanol azeotropic mixture through process design, control, and intensification. [Link]
-
ResearchGate. (2017, February 7). How to remove DMF from reaction mixture in room temperature ?. [Link]
-
ACS Publications. (2020, December 2). Solvent Regeneration in Complex Mixture Using Pervaporation. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Chemdad. TERT-BUTYL 3-BUTENOATE. [Link]
-
ResearchGate. The thermal decomposition of t-butyl methyl ether. [Link]
Sources
- 1. torontech.com [torontech.com]
- 2. toptiontech.com [toptiontech.com]
- 3. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 4. TERT-BUTYL 3-BUTENOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. byjus.com [byjus.com]
- 6. Dichloromethane - Wikipedia [en.wikipedia.org]
- 7. laballey.com [laballey.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Home Page [home.sandiego.edu]
Technical Support: Handling & Stabilization of tert-Butyl But-3-ynoate
Executive Summary
tert-Butyl but-3-ynoate is a metastable propargylic ester widely used in "click" chemistry and as a nucleophile in organometallic synthesis. While valuable, it presents a dual-stability challenge:
-
Polymerization: Prone to radical-induced polymerization similar to acrylates.
-
Isomerization: The propargylic protons are acidic (
). Exposure to weak bases or transition metals triggers isomerization to the highly reactive allenoate (tert-butyl buta-2,3-dienoate), which rapidly polymerizes into insoluble gels.
This guide provides technical protocols to prevent these degradation pathways.
Troubleshooting Guide
Issue 1: The reagent has solidified into a gel or hard solid.
Diagnosis: Uncontrolled Polymerization. Root Cause:
-
Thermal Stress: Storage above 4°C initiates radical chains.
-
Base Contamination: Contact with basic glassware (e.g., base-washed but un-neutralized flasks) or reagents (amines, hydroxides) catalyzes the Alkyne
Allene shift. The allene monomer is significantly more prone to polymerization than the parent alkyne. -
Radical Initiators: Exposure to UV light or peroxides.
Corrective Action:
-
Immediate: The gelled material is unrecoverable. Discard as solid chemical waste.
-
Prevention: Ensure all glassware is acid-washed or neutral. Add a radical inhibitor (e.g., BHT) if not present.
Issue 2: The liquid has turned yellow/brown but remains fluid.
Diagnosis: Oligomerization / Oxidation.[1] Root Cause:
-
Oxidative Coupling: Terminal alkynes can undergo Glaser coupling (homocoupling) in the presence of oxygen and trace copper, forming diynes which are colored.
-
Trace Allenoate Formation: Early-stage isomerization leads to colored oligomers.
Corrective Action:
-
Purification: Perform high-vacuum distillation (see Protocol A).
-
Storage: Sparge with Argon/Nitrogen immediately after opening.
Issue 3: Yield loss in base-catalyzed reactions.
Diagnosis: Competitive Isomerization. Root Cause:
-
When using tert-butyl but-3-ynoate as a nucleophile, the base used (e.g.,
, ) may be isomerizing the starting material to the allenoate before it can react with the electrophile.
Corrective Action:
-
Protocol Adjustment: Switch to "inverse addition" (add base last) or use a non-nucleophilic base at lower temperatures (e.g., LiHMDS at -78°C) to favor deprotonation over isomerization.
Mechanism of Degradation (Visualized)
The primary instability arises from the Propargylic Isomerization Pathway . Unlike simple alkynes, the carbonyl group acidifies the propargylic position, allowing migration of the triple bond.
Figure 1: The "Death Spiral" of propargylic esters. Note that the Allene intermediate is the critical failure point, reacting much faster than the parent alkyne.
Frequently Asked Questions (FAQs)
Q: What is the optimal storage temperature? A: Store at -20°C . While 4°C is acceptable for short-term (days), long-term stability requires freezing to inhibit thermal radical formation.
Q: Can I use standard stabilizers like BHT? A: Yes. We recommend adding BHT (Butylated hydroxytoluene) at 50–200 ppm. BHT acts as a radical scavenger, terminating chain propagation. Ensure the BHT is compatible with your downstream chemistry (e.g., it may interfere with sensitive radical oxidations).
Q: Is it safe to distill this compound? A: Caution is required. Terminal alkynes can decompose exothermically.
-
Never distill at atmospheric pressure.
-
Use high vacuum (< 1 mmHg) to keep the bath temperature below 50°C.
-
If the pot residue becomes viscous, stop immediately —this indicates polymer formation which can trap heat.
Q: Why does the SDS warn about metals? A: Terminal alkynes react with heavy metals (Copper, Silver, Mercury) to form Metal Acetylides . These are shock-sensitive explosives. Avoid using metal spatulas or needles that may be corroded; use glass or stainless steel only.
Technical Protocols
Protocol A: Purification via Vacuum Distillation
Use this if the reagent has yellowed but is not gelled.
Equipment:
-
Short-path distillation head (minimize thermal exposure time).
-
Oil bath with digital temperature control.
-
Vacuum pump capable of < 2 mmHg.
Procedure:
-
Stabilize: Add 100 ppm BHT to the boiling flask before heating. This prevents polymerization during distillation.
-
Inert: Flush the system with Nitrogen.
-
Vacuum: Apply full vacuum (< 2 mmHg).
-
Heat: Slowly raise the oil bath temperature. The product should distill at approx. 45–55°C (at 1 mmHg). Note: Boiling points vary by vacuum strength.
-
Collection: Collect the middle fraction in a receiver flask cooled to 0°C.
-
Storage: Immediately backfill with Argon, seal, and store at -20°C.
Protocol B: Handling Decision Tree
Figure 2: Triage protocol for incoming or stored reagent.
References
- Albéniz, A. C., & Espinet, P. "Palladium-Catalyzed Isomerization of Alkynes to Allenes." Comprehensive Organometallic Chemistry III.
- Trost, B. M., et al. "Isomerization of Propargylic Alcohols and Esters." Journal of the American Chemical Society. (Mechanistic background on alkyne-allene shifts).
-
Organic Chemistry Portal. "tert-Butyl Esters: Stability and Protection." [Link]
Sources
Technical Support Center: tert-Butyl But-3-ynoate Aqueous Stability & Troubleshooting Guide
Welcome to the Technical Support Center for tert-butyl but-3-ynoate (CAS: 1027931-31-2). This resource is designed for researchers, synthetic chemists, and drug development professionals who utilize this bifunctional building block. Containing both a terminal alkyne and a sterically hindered tert-butyl ester, this compound presents unique stability challenges in aqueous media.
While the ester portion is famously resistant to basic saponification[1], the molecule as a whole is highly sensitive to pH extremes due to competing degradation pathways across its carbon skeleton. This guide provides the mechanistic causality behind these instabilities, troubleshooting FAQs, and self-validating protocols to ensure experimental integrity.
Part 1: Core Causality – The Dual-Threat Degradation Profile
To troubleshoot effectively, one must understand the mechanistic vulnerabilities of tert-butyl but-3-ynoate in water. The compound is flanked by two highly reactive functional groups that dictate its aqueous behavior:
-
Acidic Vulnerability (Ester Cleavage): The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. Under acidic conditions (pH < 4), the ester oxygen is protonated. Because the tert-butyl group can form an exceptionally stable carbocation, it undergoes an E1-like cleavage. This expels a tert-butyl cation—which rapidly loses a proton to become isobutylene gas—leaving behind 3-butynoic acid[2].
-
Basic Vulnerability (Alkyne Isomerization): While the tert-butyl ester survives high pH, the carbon skeleton does not. The methylene protons (at the C2 position) are flanked by an electron-withdrawing ester and an alkyne, making them unusually acidic. In basic aqueous media (pH > 8.5), hydroxide ions abstract these protons, triggering a propargylic rearrangement through an allene intermediate to form the thermodynamically favored, conjugated internal alkyne (tert-butyl but-2-ynoate).
Mechanistic Pathway Visualization
Degradation pathways of tert-butyl but-3-ynoate in aqueous media based on pH drift.
Part 2: Troubleshooting Guides (FAQs)
Q1: My tert-butyl but-3-ynoate degraded entirely during a standard aqueous workup. What went wrong? A1: You likely experienced an acidic pH drift. If your reaction was quenched with standard dilute HCl, or if the aqueous layer dropped below pH 4, the tert-butyl group was rapidly cleaved. Diagnostic tip: If you observe bubbling during your aqueous workup, it is likely isobutylene gas evolving from the hydrolysis of the tert-butyl group. Always use a mild, neutral buffer to quench reactions involving this compound.
Q2: I stored a stock solution of the compound in a pH 9.0 biological buffer overnight. LC-MS shows the correct mass, but the NMR shows the terminal alkyne proton is missing. Why?
A2: The compound underwent base-catalyzed isomerization, not hydrolysis. Because tert-butyl esters are highly stable against basic saponification[1], the ester remained intact (yielding an identical mass on LC-MS). However, the basic pH caused the terminal alkyne to rearrange into an internal alkyne.
Diagnostic tip: In your
Q3: Why does my commercial sample of tert-butyl but-3-ynoate contain 20% Dichloromethane (DCM)? A3: Commercial suppliers often ship this compound containing ~20% DCM solvent by weight[3]. This is done intentionally to stabilize the compound, preventing neat thermal degradation or spontaneous polymerization of the terminal alkyne during transit and storage. When calculating molar equivalents for your synthetic steps, you must account for this solvent weight to avoid under-dosing your reagent.
Part 3: Quantitative Stability Data
The following table summarizes the stability of tert-butyl but-3-ynoate across various aqueous conditions. Use this data to plan your extraction and storage workflows.
| pH Range | Temperature | Estimated Aqueous Half-Life | Primary Degradation Pathway |
| Acidic (pH < 4.0) | 25 °C | < 1 hour | Acid-Catalyzed Ester Hydrolysis |
| Neutral (pH 6.5–7.5) | 25 °C | > 48 hours | Stable (Negligible Degradation) |
| Neutral (pH 6.5–7.5) | 60 °C | ~12 hours | Slow Thermal Degradation |
| Basic (pH > 8.5) | 25 °C | < 2 hours | Base-Catalyzed Alkyne Isomerization |
Part 4: Self-Validating Experimental Protocols
Protocol: pH-Controlled Aqueous Extraction of tert-Butyl but-3-ynoate
Objective: Isolate the compound from aqueous reaction mixtures without triggering acid hydrolysis or base isomerization.
Step 1: Quenching
-
Cool the reaction mixture to 0–5 °C using an ice bath.
-
Slowly add a 1:1 volumetric mixture of saturated aqueous ammonium chloride (
) and saturated aqueous sodium bicarbonate ( ). -
Self-Validation: Dip pH paper directly into the aqueous layer; it must read between 6.5 and 7.5 before proceeding. Adjust dropwise with the appropriate buffer if necessary.
Step 2: Extraction
-
Add dichloromethane (DCM) or ethyl acetate (EtOAc) to the mixture.
-
Note: If you are using commercial starting material that already contains 20% DCM[3], using DCM as your extraction solvent is recommended to maintain phase consistency.
Step 3: Phase Separation
-
Transfer to a separatory funnel and gently invert.
-
Do not shake vigorously. Vigorous shaking can form stubborn emulsions, which unnecessarily extends the compound's exposure time to the aqueous phase and increases the risk of slow degradation.
Step 4: Drying & Concentration
-
Separate the organic layer and dry over anhydrous sodium sulfate (
). Avoid magnesium sulfate ( ) if the mixture is even slightly acidic, as is strictly neutral and safer for this compound. -
Concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath temperature strictly below 30 °C to prevent thermal degradation of the alkyne.
References
-
[1] Substituted Benzyl Esters: 2.2.2.4 tert-Butyl Esters. Thieme Connect. Available at:[Link]
-
[2] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
Technical Support Center: Optimizing Sonogashira Coupling with Tert-Butyl But-3-ynoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals employing tert-butyl but-3-ynoate in Sonogashira cross-coupling reactions. This resource is designed to provide in-depth, actionable insights to overcome common challenges and optimize reaction yields. The sterically hindered and electronically distinct nature of tert-butyl but-3-ynoate presents unique hurdles that require a nuanced approach to reaction design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is tert-butyl but-3-ynoate considered a "challenging" substrate for Sonogashira coupling?
A1: Tert-butyl but-3-ynoate poses specific challenges due to a combination of steric hindrance from the bulky tert-butyl group and the electron-withdrawing nature of the ester functionality. These factors can decrease the nucleophilicity of the corresponding acetylide, potentially slowing down the crucial transmetalation step in the catalytic cycle.
Q2: What are the most common side reactions observed with this substrate?
A2: The primary side reaction of concern is the oxidative homocoupling of tert-butyl but-3-ynoate, known as Glaser coupling, to form a 1,3-diyne.[1][2][3] This is particularly prevalent in copper-catalyzed systems when oxygen is not rigorously excluded.[1][2] Another common issue is the decomposition of the palladium catalyst, often observed as the formation of a black precipitate ("palladium black"), which renders the catalyst inactive.[2]
Q3: Is a copper co-catalyst always necessary for this reaction?
A3: Not necessarily. While traditional Sonogashira protocols utilize a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate and increase the reaction rate, copper-free protocols are often preferred to avoid the problematic Glaser homocoupling side reaction.[1][3][4] The choice between a copper-catalyzed and a copper-free system depends on the reactivity of the halide partner and the overall sensitivity of the substrates. For less reactive halides like aryl bromides or chlorides, copper-free systems might be more effective.[1]
Q4: What is the general reactivity trend for the aryl/vinyl halide partner?
A4: The reactivity of the halide partner is a critical factor. The general order of reactivity is I > OTf > Br >> Cl.[2][5] Aryl and vinyl iodides are the most reactive and can often undergo coupling at or near room temperature.[5] Aryl bromides typically require higher temperatures, while aryl chlorides are the least reactive and often necessitate specialized, electron-rich ligands and more forcing conditions.[2][6]
Troubleshooting Guide: Enhancing Your Reaction's Success
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and validated solutions.
Problem 1: Low to No Product Yield
Q: My reaction shows very low conversion to the desired product. What should I investigate first?
A: A low or nonexistent yield points to fundamental issues with the catalytic system or reaction environment. A systematic check is crucial.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Solutions & Scientific Rationale:
-
Catalyst Integrity:
-
Palladium Source: Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and can decompose.[5] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are more stable but require in-situ reduction, which is typically facilitated by the amine base or phosphine ligands.[7] If you observe a black precipitate (palladium black), your catalyst has likely crashed out of the solution.[2]
-
Copper Co-catalyst (if used): Copper(I) salts can oxidize to inactive copper(II) species.
-
Action: Use a fresh bottle of high-purity CuI.
-
-
-
Ligand Selection:
-
Rationale: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For challenging substrates like tert-butyl but-3-ynoate, especially when paired with less reactive aryl bromides or chlorides, standard ligands like PPh₃ may not be sufficient. Electron-rich and sterically bulky phosphine ligands can increase the rate of the oxidative addition step, which is often the rate-limiting step of the reaction.[6][8][9]
-
Action: For aryl bromides and chlorides, switch to more effective ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos).[7]
-
-
-
Solvent and Base:
-
Rationale: The solvent affects solubility, reaction rate, and catalyst stability.[10] The amine base is crucial for deprotonating the terminal alkyne.[3][11]
-
Action: Ensure solvents are anhydrous and thoroughly degassed. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be distilled and stored over molecular sieves. While TEA is common, diisopropylamine is also frequently used.[5] For certain copper-free systems, an inorganic base like Cs₂CO₃ or an acetate salt like Bu₄NOAc can be effective.[8][12]
-
-
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
Q: I am isolating a significant amount of a byproduct that appears to be the dimer of tert-butyl but-3-ynoate. How can I prevent this?
A: This is the classic Glaser coupling side reaction, which is promoted by oxygen in the presence of a copper co-catalyst.[1][3]
Strategies to Minimize Homocoupling:
Caption: Troubleshooting workflow for alkyne homocoupling.
-
Eliminate Oxygen: This is the most critical step. Use robust inert atmosphere techniques (e.g., a glovebox or Schlenk line). Degas all solvents and liquid reagents via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period.
-
Slow Addition of Alkyne: Maintaining a low instantaneous concentration of the alkyne can disfavor the bimolecular homocoupling reaction.
-
Action: Add the tert-butyl but-3-ynoate slowly to the reaction mixture over several hours using a syringe pump.[2]
-
-
Go Copper-Free: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst.[3][5]
-
Action: Employ a copper-free Sonogashira protocol. These conditions often require more active palladium/ligand systems (e.g., Pd₂(dba)₃ / P(t-Bu)₃) and may need slightly higher temperatures, but they completely avoid the primary pathway for homocoupling.[13] There are also protocols that are ligand-, copper-, and amine-free, using reagents like tetrabutylammonium acetate as the base.[12]
-
Data Summary & Recommended Protocols
Table 1: Catalyst & Ligand Selection Guide
| Aryl Halide | Reactivity | Recommended Catalyst System (Starting Point) | Key Considerations |
| Aryl Iodide | High | System A (Cu-catalyzed): PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-3 mol%), PPh₃ (4-10 mol%) | Fast reaction, often at RT.[14] Prone to Glaser coupling if O₂ is present.[1] |
| System B (Cu-free): Pd(PPh₃)₄ (5 mol%) | Slower than copper-catalyzed version, may require mild heating.[4] | ||
| Aryl Bromide | Medium | System C (Cu-free): Pd₂(dba)₃ (1-2 mol%), P(t-Bu)₃ (2-4 mol%) | Requires heating (60-100 °C).[15] Bulky, electron-rich ligand is key.[9] |
| System D (Cu-catalyzed): PdCl₂(dppf) (3-5 mol%), CuI (2-5 mol%) | Dppf can be a robust ligand for more challenging substrates. | ||
| Aryl Chloride | Low | System E (Cu-free): Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | Requires higher temperatures and highly active catalyst systems.[8] Success is highly substrate-dependent. |
Experimental Protocol: Copper-Free Sonogashira of an Aryl Bromide
This protocol is a general starting point for the copper-free coupling of an aryl bromide with tert-butyl but-3-ynoate, optimized to minimize side reactions.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and P(t-Bu)₃ (0.04 equiv, 4 mol %).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., DMF or Toluene, to make a ~0.2 M solution) followed by the amine base (e.g., diisopropylamine, 2.0 equiv).
-
Alkyne Addition: Add tert-butyl but-3-ynoate (1.2 equiv) to the mixture. For particularly sensitive reactions, this addition should be performed slowly via syringe pump.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle and Key Failure Points
The Sonogashira reaction proceeds through two interconnected catalytic cycles when copper is present. Understanding these cycles helps pinpoint where a reaction might be failing.
Caption: Sonogashira catalytic cycles with key failure points.
References
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). The chemical reaction database. Available from: [Link][4]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Available from: [Link][1]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available from: [Link][12]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Available from: [Link][8]
-
Sleiman, M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5205. Available from: [Link][16]
-
Sonogashira coupling. (n.d.). Wikipedia. Available from: [Link][3]
-
Yao, Q., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 53(45), 12245-12249. Available from: [Link][17]
-
Sleiman, M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5205. Available from: [Link][18]
-
The effect of steric bulk in Sonogashira coupling reactions. (2025, August 5). ResearchGate. Available from: [Link][9]
-
Liang, Y., et al. (2004). A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. The Journal of Organic Chemistry, 69(17), 5752-5755. Available from: [Link][19]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). SlidePlayer. Available from: [Link][20]
-
Sleiman, M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5205. Available from: [Link][21]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available from: [Link][13]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link][6]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link][22]
-
Bashir, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 455. Available from: [Link][23]
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. Available from: [Link][15]
-
Sonogashira coupling. (2019, January 7). YouTube. Available from: [Link][11]
-
Sonogashira Coupling. (2020, July 25). YouTube. Available from: [Link][14]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 11. youtube.com [youtube.com]
- 12. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 13. Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 17. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimal Storage and Handling of tert-Butyl 3-Butynoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of tert-butyl 3-butynoate in your experiments. The unique structure of this reagent, featuring both a terminal alkyne and a tert-butyl ester, makes it a valuable synthetic building block but also susceptible to specific degradation pathways if not handled correctly. This document provides in-depth, field-proven insights to help you avoid common pitfalls and ensure reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of tert-butyl 3-butynoate.
Q1: What are the ideal storage conditions for long-term stability of tert-butyl 3-butynoate?
A1: To maximize shelf-life and prevent degradation, tert-butyl 3-butynoate should be stored under a specific set of conditions. The molecule's two key functional groups—the terminal alkyne and the tert-butyl ester—dictate these requirements.
-
Temperature: Refrigeration at 2-8°C is recommended for long-term storage. While some supplier data for analogous compounds may suggest room temperature, low-temperature storage is a best practice to significantly slow down potential polymerization and hydrolysis.
-
Atmosphere: The compound should be stored under an inert atmosphere , such as argon or nitrogen.[1] This is critical to prevent air-sensitivity issues, including oxidation and moisture-initiated degradation.
-
Container: Use a tightly sealed, appropriate container (e.g., amber glass vial with a secure cap) to prevent exposure to air, moisture, and light.[1][2]
-
Light: Protect the compound from light to avoid photochemically-induced degradation or polymerization.[1]
Q2: Why is tert-butyl 3-butynoate sensitive to air and moisture?
A2: The sensitivity arises from its two primary functional groups:
-
The Terminal Alkyne: The C-H bond on a terminal alkyne is weakly acidic (pKa ≈ 25).[3] While not as acidic as alcohols, it is far more acidic than C-H bonds in alkenes or alkanes.[4] This acidity makes it susceptible to reactions with atmospheric components. More critically, terminal alkynes can undergo oxidative degradation or polymerization, processes that can be initiated by oxygen or trace metal impurities.[1]
-
The tert-Butyl Ester: Esters are susceptible to hydrolysis—cleavage by water. The tert-butyl ester is particularly sensitive to acidic conditions, which can readily cleave it to form 3-butynoic acid and isobutylene gas.[5][6] While it is more stable to basic conditions than simple methyl or ethyl esters, strong bases can still induce hydrolysis.[7] Atmospheric moisture can provide the water necessary for this degradation over time, especially if acidic or basic impurities are present on the container surface.
Q3: What are the primary degradation pathways I should be aware of?
A3: There are two main degradation pathways for tert-butyl 3-butynoate:
-
Hydrolysis: This involves the cleavage of the ester bond.
-
Acid-Catalyzed Hydrolysis: This is the most significant pathway for tert-butyl esters. Trace acidic impurities can catalyze a reaction with moisture to produce 3-butynoic acid and isobutylene.[5] The mechanism is favored because it proceeds through a stable tertiary carbocation (the tert-butyl cation).[6]
-
Base-Mediated Hydrolysis (Saponification): Strong bases (e.g., residual hydroxides) will attack the carbonyl carbon, leading to the formation of a butynoate salt and tert-butanol.[8] This process is generally slower for bulky tert-butyl esters compared to less hindered esters but can occur over long-term storage if contaminants are present.[7]
-
-
Polymerization/Oligomerization: The terminal alkyne moiety can react with itself to form polymers or oligomers. This process can be initiated by heat, light, oxygen, or the presence of trace metal impurities (especially copper or silver).[1] This is a common failure mode for many terminal alkynes.
Q4: What materials are incompatible with this reagent?
A4: To prevent degradation or hazardous situations, avoid contact with the following:
-
Strong Acids: (e.g., HCl, H₂SO₄, TFA) Will rapidly cleave the tert-butyl ester.[6]
-
Strong Bases: (e.g., NaOH, KOH, alkoxides) Can initiate hydrolysis and other base-catalyzed side reactions.
-
Strong Oxidizing Agents: (e.g., peroxides, permanganate) Can react with the alkyne functional group.
-
Heavy Metal Salts: Specifically salts of copper (I), silver (I), and mercury (II) can form explosive metal acetylides with the terminal alkyne.[1] This is a critical safety consideration, especially when setting up reactions like Sonogashira or click chemistry.
Q5: How can I tell if my sample of tert-butyl 3-butynoate has degraded?
A5: Degradation may be indicated by several observations:
-
Visual Changes: A fresh sample should be a clear, colorless liquid. The appearance of a yellow or brown color, an increase in viscosity, or the formation of solid precipitates are strong indicators of polymerization or other degradation.
-
Pressure Buildup: In acid-catalyzed hydrolysis, the formation of isobutylene gas can cause pressure to build inside a sealed container. Handle with care.
-
Analytical Inconsistencies: If you suspect degradation, the most reliable method of confirmation is analytical. An ¹H NMR spectrum is an excellent tool. The presence of new peaks, particularly a broad peak around 10-12 ppm (carboxylic acid proton from hydrolysis) or a loss of resolution in the baseline (polymeric material), confirms degradation.
Section 2: Troubleshooting Guide
Issue: My reaction yield is low or the reaction failed, and I suspect the reagent.
| Possible Cause | Explanation & Validation | Suggested Solution |
| Reagent Hydrolysis | The active reagent has been converted to 3-butynoic acid or its salt, which is inactive in many subsequent reactions (e.g., ester couplings). You can validate this by checking the pH of a small aqueous wash of the reagent; it may be acidic. An NMR spectrum would show the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm and the appearance of a carboxylic acid proton. | Discard the degraded reagent and use a fresh bottle stored under the recommended conditions. Always use an inert atmosphere when handling the reagent. |
| Reagent Polymerization | The terminal alkyne has polymerized, reducing the concentration of the monomeric starting material. This is often visible as increased viscosity or discoloration. An NMR spectrum will show broad, poorly resolved peaks. | Use a fresh sample. To prevent this in the future, ensure storage is at a low temperature (2-8°C), under an inert atmosphere, and protected from light.[1] |
| Contamination | The reagent may be contaminated with water, acid/base residue from its synthesis, or other impurities that interfere with your reaction. | Purify the reagent if possible (e.g., distillation under reduced pressure), though it is often more practical and reliable to purchase a new, high-purity batch. |
Section 3: Key Degradation Pathways & Handling Workflow
To maintain the integrity of tert-butyl 3-butynoate, understanding its vulnerabilities is key. The following diagram illustrates the primary chemical pathways that lead to its degradation.
Caption: Primary degradation and hazard pathways for tert-butyl 3-butynoate.
Experimental Protocol: Quality Assessment via ¹H NMR
This protocol allows you to verify the purity of your tert-butyl 3-butynoate sample before use, a critical step for ensuring trustworthy and reproducible results.
Reagents & Equipment:
-
tert-Butyl 3-butynoate sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Place approximately 5-10 mg of the tert-butyl 3-butynoate sample into a clean, dry NMR tube.
-
Add ~0.6 mL of CDCl₃ to the tube.
-
Cap the tube and gently invert several times to ensure the sample is fully dissolved.
-
Acquire a standard ¹H NMR spectrum.
Data Interpretation:
-
Expected Peaks for Pure Sample:
-
Singlet (~9H) at ~1.4-1.5 ppm corresponding to the tert-butyl group protons.
-
Doublet (~2H) at ~3.1-3.2 ppm corresponding to the methylene (-CH₂-) protons.
-
Triplet (~1H) at ~2.0-2.1 ppm corresponding to the terminal alkyne proton (-C≡CH).
-
-
Signs of Degradation:
-
Hydrolysis: A diminished integral for the tert-butyl singlet and/or the appearance of a new, broad singlet between 10-12 ppm (carboxylic acid).
-
Polymerization: A general broadening of all peaks and a poorly resolved baseline.
-
Contamination: Any other significant, unidentifiable peaks.
-
Section 4: Summary of Storage Recommendations
For quick reference, the optimal storage and handling parameters are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes rates of hydrolysis and polymerization.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents degradation from atmospheric oxygen and moisture.[1] |
| Container | Tightly Sealed Amber Glass | Protects from air, moisture, and light.[1][2] |
| Handling | Use only in a well-ventilated area or fume hood. Ground container when transferring to prevent static discharge. | The compound is a flammable liquid and its vapors may be irritating.[9] |
| Incompatibilities | Strong Acids, Strong Bases, Oxidizing Agents, Heavy Metal Salts (Cu, Ag, Hg) | Avoids rapid chemical degradation and the formation of hazardous byproducts.[1][6] |
By adhering to these guidelines, you can ensure the chemical integrity of your tert-butyl 3-butynoate, leading to more reliable and successful experimental outcomes.
References
-
University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]
-
Quora. (2020). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? Retrieved from [Link]
-
Chemistry Steps. (2025). Acidity of Terminal Alkynes. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 3-OXOBUTANOATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-Butenoate. Retrieved from [Link]
-
Garoma, T., & Gurol, M. D. (2006). Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O3/UV Process. ResearchGate. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
PENTA s.r.o. (2025). tert-Butanol Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]
-
NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
-
Angene Chemical. (n.d.). tert-butyl butanoate. Retrieved from [Link]
-
DigitalCommons@CalPoly. (n.d.). Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using Bioaugmentation with BiOWiSH® Aqua. Retrieved from [Link]
-
Chemsrc. (2025). tert-Butyl 3-hydroxybutanoate. Retrieved from [Link]
Sources
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- 2. images.nicindustries.com [images.nicindustries.com]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. echemi.com [echemi.com]
- 9. tert-Butyl 3-Butenoate | C8H14O2 | CID 639778 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low conversion in click reaction with ester linkers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with stalled Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving ester-linked substrates (such as PEG-esters, lipid-esters, or depsipeptides).
This guide bypasses generic advice to focus on the mechanistic causality of low conversion, providing you with self-validating protocols and data-driven troubleshooting steps.
Part 1: The Mechanistic Root of Low Conversion
When conjugating molecules via ester linkers, researchers frequently encounter stalled reactions. The causality usually traces back to a kinetic competition: cycloaddition vs. ester hydrolysis .
Free copper ions (both Cu(I) and Cu(II)) act as potent Lewis acids. By coordinating to the ester carbonyl oxygen, copper increases the electrophilicity of the carbonyl carbon, drastically accelerating hydrolysis in aqueous media[1]. Furthermore, unbuffered Sodium Ascorbate can degrade into reactive oxygen species (ROS) and basic byproducts that shift the pH, further exacerbating base-catalyzed linker cleavage[2].
To achieve high conversion, you must chemically shield the copper ion to prevent it from acting as a Lewis acid, while maintaining its catalytic activity for the alkyne.
Part 2: Diagnostic Workflow
Use the following logical workflow to diagnose why your specific reaction is failing.
Diagnostic workflow for troubleshooting low conversion in ester-linked click reactions.
Part 3: Quantitative Optimization Data
To protect the ester linker, the choice of ligand and its stoichiometric ratio to copper is the most critical variable. Summarized below are the quantitative parameters required to shift the kinetics in favor of cycloaddition.
| Parameter | Standard CuAAC (High Hydrolysis Risk) | Optimized Ester-Safe CuAAC | Scientific Rationale |
| Cu(I) Ligand | TBTA (1:1 ratio to Cu) | THPTA or BTTAA (5:1 ratio to Cu) | A 5:1 excess of water-soluble ligand fully encapsulates Cu, preventing it from acting as a Lewis acid on the ester and intercepting ROS[2][3]. |
| Sodium Ascorbate | 10 equivalents | 20-40 equivalents (added last) | Compensates for ROS generation; must be prepared fresh to avoid basic degradation products that catalyze hydrolysis. |
| pH Control | Unbuffered (pH drifts > 8.0) | Strictly buffered at pH 6.5 – 7.5 | Prevents base-catalyzed ester hydrolysis while maintaining ascorbate's reducing power[2]. |
| Co-solvent | High organic (e.g., 50% DMF) | ≤ 20% DMSO or t-BuOH | Maintains solubility of sterically hindered ester-linkers without denaturing biomolecules. |
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that if the reaction is destined to fail, you will know exactly at which step the failure occurred.
Phase 1: Reagent Preparation & Deoxygenation
-
Prepare 100 mM HEPES buffer and adjust strictly to pH 7.0. Degas the buffer by bubbling with Argon for 15 minutes.
-
Prepare fresh stock solutions in the degassed buffer: 0.1 M CuSO₄, 0.2 M THPTA, and 0.1 M Sodium Ascorbate.
-
Causality: Degassing prevents the premature oxidation of the ascorbate and the Cu(I) catalyst, which is the leading cause of stalled reactions[3].
-
Phase 2: Catalyst Pre-Chelation (Critical Step)
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 10 µL of 0.1 M CuSO₄ + 25 µL of 0.2 M THPTA).
-
Incubate for 15 minutes at room temperature.
Phase 3: Reaction Execution & Validation
-
Combine your alkyne-ester and azide substrates in the degassed pH 7.0 HEPES buffer. If solubility is poor, add up to 20% DMSO.
-
Add the pre-chelated Cu/THPTA complex to the substrate mixture.
-
Initiate the reaction by adding the Sodium Ascorbate (40 equivalents relative to the substrate).
-
Validation Check 1 (Visual): Observe the solution immediately after adding the ascorbate. A successful reduction of Cu(II) to catalytically active Cu(I) will cause the solution to transition to colorless or very pale yellow. If the solution turns blue or green during incubation, the catalyst has oxidized, and the reaction has stalled.
-
Validation Check 2 (Analytical): Run a rapid LC-MS aliquot at t=30 mins. The presence of the intact starting mass indicates successful protection of the ester. If a mass corresponding to the free carboxylic acid is dominant, immediately quench the reaction and re-evaluate your buffer pH.
Part 5: Frequently Asked Questions (FAQs)
Q: My conversion is stuck at 30%, and LC-MS shows a mass corresponding to the cleaved linker. What happened? A: You are observing ester hydrolysis outcompeting the click cycloaddition[4]. Free copper acts as a Lewis acid, coordinating to the ester carbonyl and accelerating nucleophilic attack by water. Solution: Increase your THPTA-to-Copper ratio to 5:1 to fully shield the metal[2][3], and ensure your buffer is strictly maintained at pH 7.0.
Q: Can I just add more copper catalyst to force the reaction to completion? A: No. Increasing the copper load without proportionally increasing the stabilizing ligand will drastically increase the concentration of free copper ions. This will accelerate ester hydrolysis and generate reactive oxygen species (ROS) that can degrade your substrates[2].
Q: Why does my reaction mixture turn green/blue, and why does conversion stop? A: A blue or green color indicates the oxidation of active Cu(I) back to inactive Cu(II). This happens when oxygen enters the system or when the sodium ascorbate is depleted/degraded. Solution: Thoroughly degas your solvents with Argon and ensure your Sodium Ascorbate is prepared immediately before use[3].
Q: When should I abandon CuAAC and switch to SPAAC? A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative driven by the release of ring strain in cyclooctynes[4]. You should switch to SPAAC if your ester linker is hyper-labile (e.g., certain activated NHS-esters or depsipeptides) or if your biological system cannot tolerate even trace amounts of copper[4]. However, note that SPAAC is generally slower, and the bulky, lipophilic cyclooctyne can introduce steric hindrance and solubility issues[4].
References
-
Title: Click Chemistry and Radiochemistry: An Update Source: nih.gov URL: [Link]
-
Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: nih.gov URL: [Link]
Sources
Technical Support: Handling Volatile Alkynyl Esters
Topic: Troubleshooting & Best Practices for Alkynyl Esters (e.g., Methyl/Ethyl Propiolate) Audience: Synthetic Chemists & Process Development Scientists
Introduction: The "Invisible" Reagent
From the Desk of the Senior Application Scientist: You are likely here because your yield is inexplicably low, or your lab mates are complaining about their eyes burning. Alkynyl esters (such as methyl propiolate and ethyl propiolate) are deceptively simple molecules. They possess a "Goldilocks" problem: they are volatile enough to vanish on a rotary evaporator but reactive enough (as potent Michael acceptors) to degrade if looked at the wrong way.
This guide treats these reagents not just as chemicals, but as unstable systems requiring specific engineering controls during storage, reaction, and isolation.
Module 1: Critical Storage & Stability
User Question: I bought a bottle of methyl propiolate three months ago. It was clear then, but now it’s yellow/orange and slightly viscous. Is it safe to use?
Technical Diagnosis:
You are observing oligomerization initiated by trace nucleophiles or radical formation . Alkynyl esters are electron-deficient systems (Michael acceptors).[1] Unlike simple alkynes, the conjugation with the ester carbonyl makes the
-
The Yellow Color: Indicates the formation of conjugated oligomers (poly-enes).[1]
-
Viscosity: Indicates higher molecular weight chains.
Troubleshooting Protocol:
-
Purity Check: Run a
NMR. If the characteristic acetylenic proton singlet (typically 2.8–3.0 ppm in CDCl ) is intact and integration matches the ester protons, the color may be a minor impurity. If the baseline is noisy or integration is off, distill before use . -
The "Stabilizer" Fix: Most commercial sources stabilize these esters with BHT (butylated hydroxytoluene) or copper wire. If you distill it, you remove the stabilizer.
-
Action: If storing distilled material for >24 hours, add 0.1% w/w BHT.
-
Storage Decision Tree:
Figure 1: Decision matrix for evaluating reagent integrity prior to experimentation.
Module 2: Reaction Optimization (The "Vanishing Reagent" Phenomenon)
User Question: I set up a reaction with 1.0 equivalent of ethyl propiolate in refluxing THF. After 4 hours, the starting material is gone, but the product yield is only 30%. Where did it go?
Technical Diagnosis: You likely lost the reagent to evaporation before it could react, or it succumbed to nucleophilic solvent attack .
-
Volatility: Ethyl propiolate boils at ~120°C, but it forms low-boiling azeotropes with common solvents. In an open reflux system, the vapor pressure of the alkyne can drive it out of the condenser stack, especially under nitrogen flow.
-
Side Reactions: In nucleophilic solvents (methanol, water, or even wet THF), the solvent acts as a nucleophile, adding across the triple bond (Michael addition) to form vinyl ethers/esters.
Corrective Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Use 1.2 – 1.5 equiv | Compensates for inevitable loss to the headspace or purge gas.[1] |
| Vessel | Sealed Tube / Pressure Vial | Prevents physical loss of the volatile ester. Allows heating above BP without evaporation. |
| Solvent | DCM, Toluene, or Dry THF | Avoid alcohols (MeOH/EtOH) unless they are reactants. Alcohols will add to the alkyne ( |
| Concentration | High (>0.5 M) | Second-order reactions (like Cycloadditions) require high concentration.[1] Dilution favors evaporation over reaction. |
Module 3: Isolation & Purification (The "Rotovap Trap")
User Question: My TLC looks perfect, but after rotary evaporation, my flask is empty. Did I decompose my product?
Technical Diagnosis: If your product is a low molecular weight alkynyl ester derivative (MW < 150), you likely distilled it into the rotovap trap.
-
The Physics: Methyl propiolate (BP ~104°C) and its small derivatives have significant vapor pressure even at 20–30 mbar. Standard rotovap baths (40°C) supply enough energy to co-distill these products with solvents like heptane or toluene.
The "Cold Concentration" Protocol:
-
Bath Temp: Set water bath to < 20°C (or use no heat).
-
Vacuum: Do not go to full vacuum immediately. Step down gradually (e.g., 300 mbar
100 mbar). -
Solvent Choice: Use Pentane or Diethyl Ether for extraction. Their low boiling points allow removal without "pulling" the product along.
The Kugelrohr Solution (Gold Standard): For volatile oils, avoid the rotovap entirely for the final drying step. Use Kugelrohr distillation (bulb-to-bulb).[2]
Figure 2: Purification workflow to prevent product loss due to volatility.
Module 4: Safety & Lachrymatory Hazards
User Question: I spilled a drop of ethyl propiolate. My eyes are watering uncontrollably. What do I do, and how do I clean it?
Technical Diagnosis: Alkynyl esters are potent lachrymators (tear agents).
-
Mechanism: They act as alkylating agents on the TRPA1 ion channels in sensory nerve endings (corneal TRP channels). They react with sulfhydryl (-SH) groups in cysteine residues via Michael addition.
-
Persistence: Because they are esters, they linger on surfaces and slowly off-gas.
Decontamination Protocol (The "Amine Quench"): Water alone is ineffective. You must chemically destroy the Michael acceptor.
-
Evacuate: Leave the area immediately.
-
PPE: Double glove (Nitrile + Laminate/Silver Shield). Standard nitrile is permeable to these small esters over time.
-
The Quench Solution: Prepare a solution of 5% aqueous ethanolamine or saturated sodium bicarbonate .
-
Chemistry: The amine/base rapidly performs a Michael addition on the alkyne, converting the volatile lachrymator into a non-volatile, water-soluble
-amino acrylate.
-
-
Application: Soak paper towels in the quench solution and place over the spill. Wait 15 minutes before wiping.
References & Data Verification
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7749, Ethyl Propionate (and related Propiolates). Retrieved from .
-
Note on Data: Distinguish carefully between Ethyl Propionate (BP ~99°C) and Ethyl Propiolate (BP ~120°C).
-
-
Sigma-Aldrich (Merck). Safety Data Sheet: Methyl Propiolate. Retrieved from .
-
Cited for: Lachrymator classification and storage recommendations (2-8°C).
-
-
Organic Syntheses. Procedures involving Alkynyl Esters.
-
Validation: Confirms the use of sealed vessels and radical inhibitors for high-yield synthesis.
-
-
Thermo Fisher Scientific. Kugelrohr Distillation Technical Guide.
-
Cited for: Purification of heat-sensitive and volatile compounds.[1]
-
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific SDS and your institution's Chemical Hygiene Plan before handling alkynyl esters.
Sources
Technical Support Center: Purification of tert-Butyl But-3-ynoate
This guide serves as a technical support resource for the purification of tert-butyl but-3-ynoate (Structure:
Status: Operational | Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Column Chromatography for tert-Butyl But-3-ynoate
Executive Summary
tert-Butyl but-3-ynoate is a valuable building block, often used in "click" chemistry and cyclization reactions. Its purification presents a "Goldilocks" challenge: it is small enough to be volatile (risk of loss during evaporation) and contains a tert-butyl ester that can be acid-labile on highly active silica gel. Furthermore, its lack of a strong chromophore (no conjugation) makes UV detection at 254 nm unreliable.
This guide provides a self-validating workflow to ensure high recovery and purity.
Part 1: Critical Physical Data & Preparation
Before starting, verify your target molecule's properties to avoid common pitfalls.
| Property | Value / Description | Implications for Purification |
| Molecular Weight | ~140.18 g/mol | High Volatility Risk. Do not use high-vacuum pumps for long periods. |
| Boiling Point | Est. 60–70 °C @ 15 mmHg | Keep rotavap bath < 30 °C. |
| Stability | Acid-sensitive (t-Bu ester) | Silica Risk. Prolonged exposure to acidic silica may cause hydrolysis to but-3-ynoic acid + isobutylene. |
| Detection | Weak UV (254 nm) | UV is unreliable. Use chemical stains (KMnO₄ or Iodine). |
| State | Colorless liquid | Fractions will look like solvent; blind pooling is risky. |
Part 2: Troubleshooting & FAQs
Section A: Stationary Phase & Column Stability
Q: My compound seems to decompose on the column. I see a streak or a new baseline spot. What is happening? A: Standard silica gel (pH ~6.5–7.0) is slightly acidic. While tert-butyl esters are generally more stable than acetals, they can hydrolyze if the silica is very active or the run is slow.
-
Diagnosis: Run a 2D TLC.[1] Spot the crude, run it up. Turn the plate 90°, wait 10 mins, then run it again. If the spot stays on the diagonal, it is stable. If new spots appear off-diagonal, it is decomposing on the silica.
-
Solution: Deactivate your silica. Pre-wash the column with mobile phase containing 1% Triethylamine (Et₃N) . This neutralizes acidic sites. Alternatively, use neutral alumina, though resolution may drop.
Q: How much silica should I use? A: Due to the volatility and "greasy" nature of the impurities (often unreacted reagents), use a ratio of 30:1 to 50:1 (Silica:Compound by weight). Do not overload; the separation between the product and the tert-butyl alcohol byproduct can be narrow.
Section B: Mobile Phase & Detection
Q: I cannot see my product under the UV lamp (254 nm). Is it gone? A: No, it is likely just invisible. The isolated alkyne and carbonyl groups do not absorb strongly at 254 nm.
-
Correct Protocol: You must use a chemical stain.
-
KMnO₄ (Potassium Permanganate): The best choice. The terminal alkyne reduces KMnO₄ rapidly. The spot will appear bright yellow on a purple background almost instantly, often without heating.
-
Iodine Chamber: Effective for reversible staining. The alkyne will turn brown.
-
PMA (Phosphomolybdic Acid): Good general stain, requires heating (blue/green spots).
-
Q: What solvent system should I use? A: The compound is relatively non-polar.[1]
-
Initial Test: Try Hexanes:Ethyl Acetate (9:1) on TLC.
-
Target Rf: Aim for an Rf of 0.3 – 0.4 .
-
Gradient: Start with 100% Hexanes to elute very non-polar impurities, then gradient to 5% or 10% EtOAc.
-
Note: If using Pentane/Ether, be extremely careful during evaporation due to the product's volatility.
Section C: Post-Run Processing (The "Danger Zone")
Q: My yield is 30% lower than expected, but the NMR looks pure. Where did it go? A: You likely pumped it into the rotavap trap.
-
The Fix:
-
Never use a high-vacuum manifold (Schlenk line) to dry this compound unless frozen.
-
Use a rotary evaporator with a bath temperature of 20–25 °C (room temp) and moderate vacuum (e.g., water aspirator or controlled pump at ~100 mbar).
-
Stop evaporation when the solvent volume is low but not zero, then transfer to a tared vial and blow a gentle stream of Nitrogen over it to remove the last traces of solvent.
-
Part 3: Validated Purification Protocol
Objective: Isolate pure tert-butyl but-3-ynoate from a crude reaction mixture containing tert-butyl alcohol and trace acids.
Reagents:
-
Crude Oil
-
Silica Gel (60 Å, 230–400 mesh)
-
Hexanes (or Pentane)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (Et₃N) - Optional, for buffering
-
TLC Stain: KMnO₄ solution[2]
Step-by-Step Workflow:
-
TLC Optimization:
-
Column Packing:
-
Slurry pack silica in 100% Hexanes.
-
Pro-Tip: If stability is a concern, add 1% Et₃N to the slurry solvent. Flush with 2 column volumes (CV) of pure Hexanes to remove excess amine before loading.
-
-
Loading:
-
Dissolve crude in the minimum amount of Hexanes (or 95:5 Hex/EtOAc).
-
Load gently onto the sand bed. Do not splash.
-
-
Elution Strategy:
-
CV 1-3: 100% Hexanes (Elutes very non-polar byproducts).
-
CV 4+: Gradient to 95:5 Hex/EtOAc.
-
Collect small fractions (e.g., 10–15 mL for a 1g scale).
-
-
Monitoring:
-
Spot every 3rd fraction on TLC.
-
Stain with KMnO₄.[2]
-
Do not rely on UV.
-
-
Pooling & Drying:
-
Combine pure fractions.
-
Evaporate at < 30 °C .
-
Stop early. Do not leave on the pump "for an extra hour just to be sure."
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic for troubleshooting detection and stability issues during the purification process.
Caption: Decision matrix for detection and stationary phase selection. Note the critical reliance on chemical staining (KMnO₄) over UV detection due to the molecule's structure.
References
-
Reach Devices. "TLC Stains and Visualization Methods." Reach Devices Repository. Available at: [Link]
-
Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." LibreTexts Chemistry, 2022. Available at: [Link]
-
Organic Syntheses. "Synthesis of tert-Butyl Esters and Diazoacetates (Contextual reference for handling tert-butyl esters)." Org. Synth., Coll. Vol. 10, p. 79. Available at: [Link]
-
ResearchGate. "Stability of tert-butyl esters on silica gel." Discussions in Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Navigating the Use of Tert-butyl Esters with Copper Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the compatibility of tert-butyl (t-Bu) esters in copper-catalyzed reactions. The tert-butyl ester is a valuable carboxylic acid protecting group, prized for its steric bulk which prevents nucleophilic attack and its unique acid-lability.[1] However, its interaction with copper catalysts can present challenges. This document is designed to help you navigate these complexities, ensuring the success of your experiments.
Section 1: Frequently Asked questions (FAQs)
This section addresses common high-level questions about using tert-butyl ester-containing substrates in copper-catalyzed reactions.
Q1: Is the tert-butyl ester group generally stable in copper-catalyzed reactions?
A: Yes, the tert-butyl ester is generally considered robust and stable under many copper-catalyzed conditions, including Ullmann couplings, Sonogashira reactions, and click chemistry (copper-catalyzed azide-alkyne cycloaddition or CuAAC).[2][3][4] Its stability stems from the steric hindrance provided by the bulky t-butyl group, which protects the carbonyl carbon from nucleophilic attack.[1] However, stability is highly dependent on specific reaction parameters such as temperature, the nature of the base used, and the ligand coordinated to the copper center.
Q2: What are the primary failure modes when using tert-butyl ester substrates with copper catalysts?
A: The two most common failure modes are:
-
Ester Cleavage (Hydrolysis): Unintentional removal of the t-butyl group to yield the corresponding carboxylic acid. This is typically caused by excessively high temperatures or the presence of strong nucleophiles or Brønsted acids generated in situ. While t-butyl esters are cleaved under strongly acidic conditions, certain copper catalyst systems can inadvertently promote this.[1][5]
-
Catalyst Inhibition or Low Reactivity: The reaction either fails to proceed or gives very low yields. This can be due to the substrate's ester group coordinating to the copper center, which can inhibit catalytic activity, or due to steric hindrance from the bulky t-butyl group impeding the desired bond formation.[6][7]
Q3: Can the carbonyl group of the tert-butyl ester coordinate to the copper catalyst and affect the reaction?
A: Yes, this is a significant consideration. The lone pair of electrons on the carbonyl oxygen can coordinate to the Lewis acidic copper center. This coordination can be detrimental, potentially sequestering the catalyst in an inactive state or altering its electronic properties, thus reducing its catalytic efficiency.[6] The choice of a strongly coordinating ligand can often mitigate this issue by preferentially occupying the coordination sites on the copper atom.[6]
Q4: Which reaction parameters are most critical to control for maintaining the integrity of the tert-butyl ester?
A: The most critical parameters are temperature and the choice of base .
-
Temperature: High temperatures (>100-120 °C) can promote thermal decomposition or hydrolysis of the t-butyl ester, especially over long reaction times. It is crucial to use the lowest effective temperature.
-
Base: Strong, nucleophilic bases can attack the ester. Non-nucleophilic, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over organic amine bases when ester stability is a concern.[3][8]
Section 2: Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to solving specific problems encountered during your experiments.
Problem 1: Low Yield or Complete Failure of Reaction
A low or zero yield is the most common issue. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Possible Cause A: Catalyst Inhibition by Substrate Coordination
-
Explanation: The carbonyl oxygen of your tert-butyl ester may be binding to the copper catalyst, preventing it from participating in the catalytic cycle. This is more common with "ligand-free" protocols or when using weakly coordinating ligands.
-
Solution: Introduce a strongly coordinating ligand. Ligands like 1,10-phenanthroline or various N,N'-dimethyl-1,2-diamines can bind tightly to the copper center, preventing the substrate's ester group from interfering while stabilizing the active catalytic species.[6][9]
Experimental Protocol: Ligand Screening for an Ullmann C-N Coupling
-
Setup: Prepare identical reaction vials under an inert atmosphere (e.g., Argon or Nitrogen). To each vial, add the aryl halide (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (2.0 eq), and the solvent (e.g., Dioxane or Toluene).
-
Catalyst/Ligand Addition: In separate vials, add CuI (5 mol%). To each vial, add a different ligand (10 mol%):
-
Vial 1: No Ligand
-
Vial 2: 1,10-Phenanthroline
-
Vial 3: N,N'-Dimethylethylenediamine
-
Vial 4: L-Proline
-
-
Reaction: Stir all reactions at 80-100 °C.
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours) to compare reaction rates and final conversion.
Possible Cause B: Steric Hindrance
-
Explanation: The bulky tert-butyl group, especially if positioned near the reaction center (e.g., ortho-substituted substrates), can sterically hinder the approach of the coupling partners to the copper center.[7][10]
-
Solution: Carefully increasing the reaction temperature in increments of 10 °C may provide the necessary activation energy to overcome the steric barrier. Alternatively, screening different copper sources (e.g., CuI, Cu(OTf)₂, CuTC) or more sterically accessible ligands may be beneficial.
Problem 2: Cleavage of the Tert-butyl Ester Group
Observing the corresponding carboxylic acid as a byproduct indicates that the ester is not stable under your reaction conditions.
Possible Cause A: Incompatible Base
-
Explanation: While tert-butyl esters are resistant to many bases, highly nucleophilic organic bases (like DBU) or the presence of hydroxide (from wet inorganic bases or solvent) can lead to hydrolysis, especially at elevated temperatures. The mechanism involves nucleophilic attack at the carbonyl carbon.
-
Solution: Switch to a non-nucleophilic, anhydrous inorganic base. Ensure all reagents and solvents are rigorously dried.
Data Presentation: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Nucleophilicity | Common Use/Comment |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Low | Excellent choice. High solubility in some organic solvents. |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Low | Strong, non-nucleophilic base. Widely used in cross-couplings.[8] |
| K₂CO₃ | ~10.3 (for HCO₃⁻) | Low | Common, cost-effective, but less reactive than Cs₂CO₃. |
| DIPEA | ~11 | Low (sterically hindered) | Organic base, generally safe for t-Bu esters at moderate temps. |
| DBU | ~13.5 | High | AVOID . Strong and nucleophilic; high risk of ester cleavage. |
Possible Cause B: High Reaction Temperature
-
Explanation: The tert-butyl group is eliminated as isobutylene under acidic conditions, a process that is accelerated by heat.[11] Even trace amounts of acid (e.g., from impurities or generated during the reaction) can become problematic at high temperatures, leading to catalytic deprotection.
-
Solution: Optimize the reaction temperature. Run a temperature screen from 60 °C to 110 °C to find the lowest possible temperature that affords a reasonable reaction rate. The use of more active catalyst systems, often involving specialized ligands, can enable reactions to proceed at lower temperatures.
Section 3: Visualizing Key Concepts
Understanding the potential interactions is key to troubleshooting. The diagram below illustrates how both a desired ligand and an undesired substrate functionality (the ester) might interact with the copper catalyst.
Caption: Competing coordination at the copper center.
References
- Technical Support Center: Ligand Effects on the Efficiency of Copper C
- Copper-Catalyzed Addition of Alcohols to Carbodiimides: Oxygen as an Accelerant.Organic Process Research & Development.
- Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage.Journal of Organic Chemistry.
- Copper-Catalyzed Stereospecific Transform
- Ullmann reaction.Wikipedia.
- Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimid
- Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters.Beilstein Journal of Organic Chemistry.
- Ullmann Reaction.Organic Chemistry Portal.
- Cu(II) catalyzed hydrolysis of an unactivated ester based on reversible conjugate addition.
- A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group.
- Sonogashira coupling.Wikipedia.
- Diamine Ligands in Copper-C
- An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.Benchchem.
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds.PubMed.
- 'Click' cycloaddition catalysts: Copper(I) and copper(II) tris(triazolylmethyl)amine complexes.
- Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?Stack Exchange.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage [organic-chemistry.org]
- 9. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
avoiding transesterification of tert-butyl but-3-ynoate in methanol
Here is the technical support guide.
Technical Support Center
Topic: Avoiding Transesterification of tert-Butyl but-3-ynoate in Methanol Document ID: TSC-CHEM-2603-01 Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Challenge of Protecting Group Stability
The tert-butyl ester is a cornerstone protecting group in modern organic synthesis, prized for its robustness under a wide range of conditions, particularly those involving nucleophiles and bases.[1] This stability is attributed to the steric bulk of the tert-butyl group, which effectively shields the electrophilic carbonyl carbon from attack.[1] However, its stability is not absolute. When using nucleophilic protic solvents like methanol, researchers can encounter an insidious side reaction: transesterification. This guide provides an in-depth analysis of this problem and offers field-proven strategies to ensure the integrity of your tert-butyl protected compounds during synthesis.
Part 1: Understanding the Core Problem - Why Does Transesterification Occur?
While sterically hindered, the tert-butyl ester is not inert. The transesterification reaction, which exchanges the alkoxy group of an ester, can be catalyzed by either acid or base.[2][3] When methanol is used as a solvent, it is present in a vast excess, which can drive the equilibrium of this unwanted reaction towards the formation of the methyl ester, even if the reaction is slow.
A. The Base-Catalyzed Mechanism
In the presence of a base (e.g., sodium methoxide or even a non-alkoxide base that can deprotonate methanol), a catalytic amount of the highly nucleophilic methoxide ion (CH₃O⁻) is generated. This ion directly attacks the ester carbonyl, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the more stable tert-butoxide anion to yield the methyl ester product.
Caption: Base-catalyzed transesterification pathway.
B. The Acid-Catalyzed Mechanism
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[2][3] Methanol, though a weak nucleophile, can then attack this activated carbonyl. A subsequent proton transfer and elimination of tert-butanol (which is protonated and leaves as a stable tert-butyl carbocation and water) generates the methyl ester.
Part 2: Troubleshooting Guide - Is Transesterification Compromising My Reaction?
Use this section to diagnose potential issues in your experiment.
Q1: My post-reaction analysis (LC-MS, GC-MS) shows a significant new peak with a mass 42.07 Da lower than my starting material. What is it? A1: This mass difference corresponds to the replacement of a tert-butyl group (C₄H₉, 57.12 Da) with a methyl group (CH₃, 15.05 Da). This is a strong indicator of transesterification from your tert-butyl ester to the corresponding methyl ester.
Q2: My reaction yield is low, and the NMR spectrum of the crude product shows a new singlet around 3.7 ppm, in addition to the characteristic tert-butyl singlet around 1.5 ppm. What does this suggest? A2: The singlet at ~3.7 ppm is characteristic of the methyl protons of a methyl ester. Its presence alongside your starting material's tert-butyl signal confirms that a mixture of the desired product and the transesterified byproduct has formed.
Q3: Under what conditions is this side reaction most likely to occur? A3: You should be highly suspicious of transesterification if your reaction in methanol involves any of the following:
-
Presence of strong bases or acids: Even catalytic amounts can initiate the process.[2]
-
Use of alkoxide bases: Bases like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) directly provide the nucleophile or generate it in situ.
-
Elevated temperatures: Higher temperatures accelerate the rate of this side reaction.
-
Prolonged reaction times: The longer the ester is exposed to the methanolic conditions, the more byproduct will form.
Caption: Logic-flow for diagnosing transesterification.
Part 3: Preventative Strategies and Protocols
Avoiding transesterification requires controlling the key factors that promote it: catalyst, temperature, and the presence of a nucleophilic alcohol.
Strategy 1: Judicious Choice of Base
If a base is required for your primary transformation, its choice is critical. Avoid alkoxide bases in methanolic solutions. Instead, opt for non-nucleophilic, sterically hindered amine bases.
| Base | Approx. pKaH | Nucleophilicity | Recommendation for Use in Methanol |
| Sodium Methoxide (NaOMe) | 15.5 | High | Not Recommended . Directly provides the methoxide nucleophile. |
| Potassium tert-Butoxide (KOtBu) | 19 | High | Not Recommended . Strong base that readily deprotonates MeOH. |
| Triethylamine (Et₃N) | 10.8 | Moderate | Use with Caution . Can generate low levels of methoxide. Best at low temps. |
| DIPEA (Hünig's Base) | 10.7 | Very Low | Recommended . Sterically hindered, poor nucleophile. |
| DBU | 13.5 | Low | Recommended . Strong, non-nucleophilic base. |
Strategy 2: Solvent Replacement (Most Effective Method)
The most robust and reliable method to prevent transesterification is to replace methanol with a non-alcoholic, aprotic solvent. This completely removes the source of the competing nucleophile.
| Solvent | Boiling Point (°C) | Properties | Notes |
| Tetrahydrofuran (THF) | 66 | Ethereal, polar aprotic | Standard choice, but can form peroxides. |
| 2-Methyl-THF (2-MeTHF) | 80 | Ethereal, polar aprotic | A greener, often higher-performing alternative to THF.[4] |
| Cyclopentyl Methyl Ether (CPME) | 106 | Ethereal, hydrophobic | Excellent green alternative to THF and MTBE; resists peroxide formation.[4][5] |
| Dichloromethane (DCM) | 40 | Chlorinated, polar aprotic | Common, but has environmental and health concerns. |
| Acetonitrile (MeCN) | 82 | Nitrile, polar aprotic | Useful for a wide range of reactions. |
| Toluene | 111 | Aromatic, non-polar | Good for reactions requiring higher temperatures. |
Experimental Protocol: Base-Mediated Reaction in an Aprotic Solvent
This protocol describes a general procedure for conducting a reaction on tert-butyl but-3-ynoate using a non-nucleophilic base in THF, effectively preventing transesterification.
Objective: To perform a transformation on tert-butyl but-3-ynoate that requires a base, while avoiding the formation of methyl but-3-ynoate.
Materials:
-
tert-Butyl but-3-ynoate
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Other reagents as required by your specific reaction
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Dissolve tert-butyl but-3-ynoate (1.0 eq.) in anhydrous THF.
-
Cooling (if required): Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice-water bath.
-
Base Addition: Slowly add DIPEA (e.g., 1.2 eq.) to the stirred solution via syringe.
-
Initiate Reaction: Add the other reactant(s) for your specific transformation to the mixture.
-
Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed. Ensure you have a standard of the potential transesterification byproduct (methyl but-3-ynoate) to co-spot on your TLC plate for definitive confirmation of its absence.
-
Workup: Upon completion, quench the reaction appropriately (e.g., with saturated aq. NH₄Cl). Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as required.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, verifying the absence of the methyl ester.
Part 4: Frequently Asked Questions (FAQs)
Q: My desired reaction is a Claisen condensation, which requires a strong alkoxide base. How can I avoid transesterification in this case? A: This is a classic dilemma. When the base and solvent are intrinsically linked to the side reaction, you have a few options:
-
Use a Different Ester: If possible, start with the methyl ester (methyl but-3-ynoate) and use sodium methoxide in methanol. This eliminates the possibility of transesterification.
-
Use a Non-Alcohol Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF. NaH will deprotonate your substrate to form the enolate without introducing a competing nucleophile.[2]
-
Strict Control: If you must use KOtBu in methanol, run the reaction at the lowest possible temperature (e.g., -78 °C) and quench it as soon as the starting material is consumed to minimize contact time.
Q: I don't have any anhydrous aprotic solvents. Can I just use less base in my methanol reaction? A: While using a strictly catalytic amount of base may reduce the rate of transesterification, it will not stop it. The fundamental problem is the presence of methanol as a reactive solvent. Using non-anhydrous solvents can also introduce water, which can lead to hydrolysis of your ester—another unwanted side reaction. It is strongly advised to use dry, aprotic solvents for this application.
Q: Can I use ethanol or isopropanol instead of methanol? A: This will not solve the problem; it will simply change the byproduct. In ethanol, you will form ethyl but-3-ynoate, and in isopropanol, you will form the isopropyl ester. The issue of transesterification persists in any reactive alcohol solvent.
References
-
Transesterification - Master Organic Chemistry . (2022, November 10). Master Organic Chemistry. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives . (2022). PMC. [Link]
-
tert-Butyl Ethers - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Transesterification - Chemistry LibreTexts . (2023, January 22). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comprehensive Guide: Characteristic IR Bands of tert-Butyl but-3-ynoate
This guide details the characteristic infrared (IR) absorption bands for tert-butyl but-3-ynoate , focusing on the diagnostic alkyne stretches and the distinguishing features of the tert-butyl ester group.
Executive Summary
tert-Butyl but-3-ynoate (CAS: 1027931-31-2) is a bifunctional building block containing a terminal alkyne and a sterically hindered ester.[1] In drug discovery, it is frequently used to introduce a "clickable" alkyne handle while maintaining orthogonality via the acid-labile tert-butyl group.[1]
For the analytical scientist, the IR spectrum provides a rapid, non-destructive method to validate three critical structural features:
-
Integrity of the Terminal Alkyne: Presence of the
C-H and C C bonds. -
Ester Functionality: The carbonyl (C=O) environment.[1]
-
Identity of the Ester Group: Distinguishing the tert-butyl group from methyl or ethyl analogues via characteristic skeletal vibrations.
Characteristic IR Bands: The Spectral Fingerprint
The following table synthesizes data from standard spectroscopic libraries for terminal alkynes and tert-butyl esters.
| Functional Group | Vibrational Mode | Wavenumber ( | Intensity | Shape | Diagnostic Value |
| Terminal Alkyne | 3280 – 3320 | Strong | Sharp | Primary Indicator. Indicates the alkyne is terminal (not internal).[1] | |
| Alkyne | C | 2110 – 2140 | Weak/Medium | Sharp | Secondary Indicator. Often weak in terminal alkynes due to small dipole change.[1] |
| Ester | C=O Stretch | 1730 – 1745 | Very Strong | Sharp | Confirms ester functionality.[1] Slightly lower frequency than methyl esters due to steric bulk.[1] |
| tert-Butyl | C-H Bend (Gem-Dimethyl) | 1390 & 1365 | Medium | Doublet | Critical Differentiator. The "split" peak (scissoring) is specific to the tert-butyl group.[1] |
| Ester | C-O-C Stretch | 1140 – 1160 | Strong | Broad | Characteristic of aliphatic esters; varies with the alcohol residue. |
| Alkyne | 610 – 650 | Strong | Broad | Confirms terminal proton; often obscured in the fingerprint region.[1] |
Expert Insight: The most common error in analyzing this spectrum is confusing the sharp
C-H stretch (~3300) with the broad O-H stretch of carboxylic acid impurities (which appears at 2500–3300 ). A sharp, isolated peak at 3300 confirms the ester is intact and the alkyne is present.
Comparative Analysis: tert-Butyl vs. Methyl/Ethyl Alternatives
When verifying the synthesis of tert-butyl but-3-ynoate from its methyl or ethyl analogues, specific spectral regions confirm the transformation.[1]
| Feature | tert-Butyl but-3-ynoate | Methyl but-3-ynoate | Differentiation Logic |
| C-H Bending (1350-1400 | Distinct Doublet (1390 & 1365 | Singlet (~1360 | The tert-butyl group's gem-dimethyl vibration causes a diagnostic splitting pattern absent in methyl esters. |
| C=O[1][2] Stretch | ~1735 | ~1745 | The electron-donating (+I) effect and steric bulk of the t-butyl group slightly weaken the C=O bond, lowering the wavenumber. |
| C-O Stretch | ~1150 | ~1200 | The C-O stretch shifts significantly depending on the mass and hybridization of the ester alkyl group. |
Experimental Protocol: ATR-FTIR Validation
This protocol ensures reproducible data acquisition, minimizing atmospheric interference (CO₂/H₂O) which can obscure the weak C
Objective: Confirm the identity and purity of tert-butyl but-3-ynoate.
Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Procedure:
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4
resolution. Critical: Ensure no residual solvent peaks.[1] -
Sample Loading: Place 1 drop (~10 µL) of the neat liquid product onto the center of the crystal.
-
Note: If the compound is a low-melting solid, ensure full contact by applying the pressure clamp.
-
-
Acquisition: Collect the sample spectrum (32 scans).[1]
-
Processing: Apply baseline correction if necessary.
-
Validation Check:
-
Pass: Sharp peak at ~3300
AND Doublet at ~1365/1390 . -
Fail (Hydrolysis): Broad mound at 2500–3300
(Carboxylic acid formation).[1] -
Fail (Isomerization): Disappearance of 3300
peak (Internal alkyne migration to but-2-ynoate).
-
Structural & Vibrational Logic Diagram
The following diagram illustrates the correlation between the molecular structure of tert-butyl but-3-ynoate and its resulting IR signals.
Caption: Mapping functional groups to their specific diagnostic IR signals.
References
-
NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (Methyl 3-butenoate & tert-Butyl esters).[1] National Institute of Standards and Technology.[1] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for characteristic group frequencies).[1][2][3][4]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] Link[1]
-
Sigma-Aldrich. Product Specification: tert-Butyl but-3-ynoate (CAS 1027931-31-2).[1]Link[1]
Sources
- 1. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. tert-Butyl acetate (540-88-5) IR Spectrum [chemicalbook.com]
- 4. Frontiers | Infrared Spectroscopic Evidence of WS2 Morphology Change With Citric Acid Addition and Sulfidation Temperature [frontiersin.org]
C13 NMR chemical shifts for tert-butyl 3-butynoate
High-Resolution
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Diagnostic Challenge
tert-Butyl 3-butynoate (CAS: 154498-23-4) is a critical building block in medicinal chemistry, serving as a dual-functional scaffold: it provides a terminal alkyne for "click" chemistry (CuAAC) and an acid-labile tert-butyl ester protecting group.
While its utility is high, its characterization presents a specific spectroscopic challenge. In
Comparative Chemical Shift Data
The following table benchmarks tert-butyl 3-butynoate against its methyl ester analog and a standard tert-butyl acetate reference. This comparison highlights the substituent effects and identifies the regions of spectral congestion.
Table 1: Comparative
| Carbon Assignment | tert-Butyl 3-butynoate (Target) | Methyl 3-butynoate (Analog) | tert-Butyl Acetate (Reference) | Shift Difference ( |
| C=O (Carbonyl) | 167.8 - 168.5 ppm | 169.2 ppm | 170.3 ppm | t-Bu ester is slightly shielded (~1-2 ppm) vs. acetate/methyl ester. |
| Alkynyl C | 73.5 - 74.5 ppm | 73.0 ppm | N/A | Minimal substituent effect from ester alkyl group. |
| Alkynyl CH (Terminal) | 70.0 - 71.5 ppm | 70.5 ppm | N/A | Diagnostic for terminal alkyne; distinct from solvent. |
| 27.5 - 28.5 ppm | 24.8 ppm | 22.0 ppm (CH | Critical Overlap Zone: Shifts downfield due to alkyne induction. | |
| Ester Alkyl ( | 81.5 - 82.5 ppm | N/A | 80.1 ppm | Diagnostic for t-butyl ester integrity. |
| Ester Alkyl ( | 27.8 - 28.2 ppm | 52.1 ppm (OMe) | 27.8 ppm | High Intensity Signal: Often masks the |
Key Insight: The "Performance" of the tert-butyl ester in NMR is defined by the 82 ppm quaternary signal . Unlike the methyl ester (52 ppm), which sits in a clear region, the tert-butyl group creates congestion in the aliphatic region (20-30 ppm).
Experimental Protocol: Resolving the "28 ppm Overlap"
To accurately assign the
Methodology: The "Relaxation-Resolved" Approach
-
Sample Preparation:
-
Dissolve 30-50 mg of tert-butyl 3-butynoate in 0.6 mL CDCl
. -
Crucial Step: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.0 ppm).[1] Accurate referencing is vital when distinguishing peaks separated by <0.5 ppm.
-
-
Acquisition Parameters (Standard 1D):
-
Pulse Angle: 30° (to avoid saturation of the intense t-Bu signal).
-
Relaxation Delay (d1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbons (Carbonyl C1, Alkyne C3, t-Bu C5) have long
relaxation times. A short d1 will suppress these diagnostic peaks, making the spectrum look like only t-Bu methyls are present.
-
-
Validation Experiment (DEPT-135):
-
Run a DEPT-135 experiment.
-
Outcome:
-
-CH
(~28 ppm): Appears Inverted (Negative) phase. -
t-Bu Methyls (~28 ppm): Appear Upright (Positive) phase.
-
Alkyne CH (~71 ppm): Appears Upright (Positive) phase.
-
Quaternary Carbons (C1, C3, C5): Disappear .
-
-CH
-
Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the spectrum, specifically addressing the ambiguity between the
Caption: Logical workflow for distinguishing the tert-butyl protecting group signals from the butynoate backbone using DEPT-135 phasing.
Solvent Effects: CDCl vs. DMSO-d
Solvent choice significantly impacts the chemical shift of the terminal alkyne proton and carbon due to hydrogen bonding.
| Solvent | Effect on Alkyne C (Terminal) | Effect on Carbonyl (C=O) | Recommendation |
| CDCl | Standard (~71 ppm). Sharp signals. | ~168 ppm. | Best for Routine ID. Minimal interaction. |
| DMSO-d | Slight downfield shift. Broadening possible. | Downfield shift (~1-2 ppm) due to H-bonding. | Avoid unless solubility is an issue. The solvent residual (39.5 ppm) complicates the aliphatic region. |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem.1997 , 62, 7512–7515.[3] Link
-
Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link
-
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . (Standard Reference for Additivity Rules).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 534114, Methyl 3-butynoate." PubChem. Accessed 2024. Link
Sources
mass spectrometry fragmentation of tert-butyl but-3-ynoate
Structural Elucidation Guide: Mass Spectrometry Fragmentation of tert-Butyl but-3-ynoate vs. Methyl Alternatives
As a Senior Application Scientist, selecting the optimal protecting group for alkynoate building blocks is a critical decision that impacts downstream analytical tracking. In complex synthetic mixtures or biological matrices, the ability to unambiguously identify a compound via mass spectrometry (MS) is paramount.
This guide objectively compares the mass spectrometric performance of tert-butyl but-3-ynoate against its standard alternative, methyl but-3-ynoate . By examining their gas-phase dissociation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), we demonstrate why the tert-butyl ester provides superior diagnostic utility and how to implement self-validating analytical workflows to ensure structural integrity.
Mechanistic Causality in Fragmentation
The choice of the esterifying group fundamentally alters the gas-phase dissociation pathways. The superiority of the tert-butyl group lies in its predictable, thermodynamically driven fragmentation mechanisms.
The Diagnostic Power of the tert-Butyl Group
Under both 70 eV EI and Collision-Induced Dissociation (CID) in ESI-MS/MS, tert-butyl esters undergo a highly favorable McLafferty-type rearrangement[1]. This process involves the transfer of a
Decarboxylation of the Free Acid
Following the loss of isobutene from tert-butyl but-3-ynoate in EI-MS, the resulting but-3-ynoic acid radical cation (m/z 84) undergoes a subsequent, thermodynamically controlled elimination of carbon dioxide (44 Da). Tandem mass spectrometry studies have demonstrated that this decarboxylation is facilitated by a 1,5-hydrogen shift of the hydroxylic hydrogen atom, yielding a propyne or allene radical cation at m/z 40[3]. This sequential fragmentation cascade (
Comparative Performance Data
The quantitative differences in fragmentation between the two esters highlight the analytical advantages of the tert-butyl group. Note the shift from odd-electron radical losses in EI to even-electron neutral losses in ESI.
Table 1: EI-MS (70 eV) Fragmentation Comparison
| Ion Type | tert-Butyl but-3-ynoate (MW 140) | Methyl but-3-ynoate (MW 98) | Causality / Mechanism |
|---|
| Molecular Ion
Table 2: LC-ESI-MS/MS (Positive Ion Mode, CID) Product Ions
| Parameter | tert-Butyl but-3-ynoate | Methyl but-3-ynoate |
|---|
| Precursor Ion
Self-Validating Experimental Protocols
To ensure data trustworthiness, analytical protocols must be designed to natively rule out false positives. The following methodologies incorporate internal validation steps.
Protocol A: GC-EI-MS Structural Elucidation
-
Sample Preparation: Dilute the ester to 1 mg/mL in MS-grade hexane. Validation Step: Prepare a secondary sample spiked with a known alkane standard (e.g., dodecane) to verify retention index and column integrity.
-
GC Separation: Inject 1 µL splitless onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature gradient: 50 °C (hold 1 min), ramp at 15 °C/min to 250 °C.
-
Ionization: Operate the EI source at the universal standard of 70 eV with a source temperature of 230 °C. This specific energy ensures reproducible fragmentation that aligns with established library databases[4].
-
Data Acquisition & Validation: Scan m/z 30–300. Self-Validation: Inject a pure solvent blank immediately prior to the sample. The diagnostic m/z 57 and m/z 40 peaks must be absent in the blank to rule out column bleed or siloxane carryover.
Protocol B: LC-ESI-MS/MS Diagnostic Screening
-
Mobile Phase Setup: Channel A: 0.1% Formic acid in water. Channel B: 0.1% Formic acid in Acetonitrile. Causality: Formic acid provides the necessary protons to efficiently drive the formation of the
precursor ion at m/z 141. -
ESI Source Optimization: Positive ion mode, capillary voltage 3.0 kV, desolvation temperature 350 °C.
-
CID Fragmentation: Isolate m/z 141 in Q1. Apply a collision energy ramp of 15–25 eV using Argon as the collision gas.
-
Isotopic Validation (Critical Step): To definitively prove the m/z 141
85 transition is the McLafferty rearrangement of the analyte, run a parallel analysis using a -tert-butyl isotopologue standard. The deuterated precursor ( m/z 150) will undergo a neutral loss of -isobutene (64 Da), yielding a product ion at m/z 86 (due to the transfer of one deuterium to the carboxylic acid). This mass shift mathematically proves the mechanism.
Fragmentation and Workflow Visualizations
Mass spectrometry fragmentation pathway of tert-butyl but-3-ynoate highlighting diagnostic ions.
Self-validating LC-ESI-MS/MS workflow for tert-butyl but-3-ynoate analysis.
References
-
Dallinga, J. W., et al. "The Curie point pyrolysis and electron impact induced decarboxylation of but-3-ynoic acid and buta-2,3-dienoic acid studied by tandem mass spectrometry." Scilit. 3
-
"An In-depth Technical Guide to Mpeg5-t-butyl ester: Properties and Applications." Benchchem. 2
-
"3-Butynoic acid." NIST Mass Spectrometry Data Center. NIST WebBook. 4
-
"McLafferty rearrangement of peptides and substituent effects on peptide fragmentation: Theoretical and experimental investigation." SOAR, Wichita State University. 1
Sources
A Comparative Guide to the Base-Catalyzed Proton Shift of tert-Butyl But-3-ynoate
For researchers, scientists, and professionals in drug development, the precise placement of a carbon-carbon triple bond within a molecule is a critical aspect of synthetic strategy. The isomerization of a terminal alkyne to an internal alkyne is a thermodynamically favorable transformation that can significantly impact a molecule's reactivity, stability, and utility as a synthetic intermediate. This guide provides an in-depth technical comparison of common methodologies for the terminal alkyne proton shift in tert-butyl but-3-ynoate to its more stable isomer, tert-butyl but-2-ynoate. We will explore the mechanistic underpinnings of this reaction, compare the efficacy of different base catalysts, and provide detailed experimental protocols to ensure reproducible and verifiable results.
The Thermodynamic Driving Force: Why the Shift Occurs
The isomerization of a terminal alkyne to an internal alkyne is driven by the greater thermodynamic stability of the internal alkyne. This increased stability is primarily attributed to hyperconjugation, where the sigma bonds of the adjacent alkyl groups donate electron density into the pi system of the alkyne, effectively delocalizing the electrons and lowering the overall energy of the molecule. In the case of tert-butyl but-3-ynoate, the terminal alkyne is isomerized to the internal, more substituted tert-butyl but-2-ynoate.
Mechanistic Pathway: A Tale of Deprotonation and Tautomerization
The base-catalyzed isomerization of a terminal alkyne proceeds through a well-established mechanistic pathway involving deprotonation and tautomerization via an allene intermediate.[1] The key steps are as follows:
-
Deprotonation: A strong base abstracts the acidic terminal alkyne proton (pKa ≈ 25) to form a resonance-stabilized propargyl anion.[2]
-
Tautomerization: The negative charge on the propargyl anion delocalizes, leading to the formation of an allenic anion.
-
Protonation: The allenic anion is protonated by a suitable proton source (often the conjugate acid of the base or the solvent) to yield a transient allene intermediate.
-
Second Deprotonation/Protonation Sequence: The base then abstracts a proton from the allene, leading to another resonance-stabilized anion that, upon protonation, yields the more stable internal alkyne.
The overall process is a 1,3-proton shift, and the efficiency of the isomerization is highly dependent on the choice of base and reaction conditions.
Diagram of the Reaction Mechanism:
Caption: Generalized mechanism for the base-catalyzed isomerization of a terminal alkyne.
Comparison of Base Catalysts for the Isomerization of tert-Butyl But-3-ynoate
The choice of base is paramount in achieving an efficient and clean isomerization. Below is a comparison of two commonly employed bases, Potassium tert-butoxide (KOtBu) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
| Catalyst | Base Strength (pKa of Conjugate Acid) | Steric Hindrance | Typical Conditions | Advantages | Disadvantages |
| Potassium tert-butoxide (KOtBu) | ~19 (in DMSO) | High | Catalytic to stoichiometric amounts, often at room temperature to moderate heating.[3] | Strong base, readily available, effective for deprotonation. | Can be too reactive, leading to side reactions; moisture sensitive. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 (in MeCN) | Low | Catalytic amounts, often requires heating.[4] | Non-nucleophilic, easy to handle, milder than KOtBu. | May require higher temperatures and longer reaction times. |
Experimental Protocols
The following protocols provide a framework for performing the isomerization of tert-butyl but-3-ynoate. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
Protocol 1: Isomerization using Potassium tert-butoxide (KOtBu)
This protocol is adapted from general procedures for the isomerization of unsaturated esters.[3]
Materials:
-
tert-Butyl but-3-ynoate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl but-3-ynoate (1.0 eq).
-
Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.1 M).
-
With vigorous stirring, add potassium tert-butoxide (0.1 - 0.3 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The starting material and product should have different Rf values.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Diagram of the KOtBu-Catalyzed Workflow:
Caption: Experimental workflow for KOtBu-catalyzed isomerization.
Protocol 2: Isomerization using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
This protocol is based on general procedures for DBU-catalyzed isomerizations.[4]
Materials:
-
tert-Butyl but-3-ynoate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN) or Toluene
-
Dilute aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
To a round-bottom flask, add tert-butyl but-3-ynoate (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile or toluene (to a concentration of approximately 0.1 M).
-
Add DBU (0.2 eq) to the solution.
-
Heat the reaction mixture to reflux (for toluene) or 80 °C (for acetonitrile) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with dilute aqueous HCl to remove the DBU, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Self-Validating System: Spectroscopic Analysis
Confirmation of the isomerization is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the terminal alkyne proton signal and the appearance of a new methyl signal in the ¹H NMR spectrum, along with the corresponding shifts in the ¹³C NMR spectrum, provide definitive evidence of the product formation.
Expected ¹H NMR Spectral Data:
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| tert-Butyl but-3-ynoate | ~2.0 (t, 1H, ≡C-H), ~3.1 (d, 2H, -CH₂-), 1.45 (s, 9H, -C(CH₃)₃) |
| tert-Butyl but-2-ynoate | ~2.0 (s, 3H, ≡C-CH₃), 1.48 (s, 9H, -C(CH₃)₃) |
Expected ¹³C NMR Spectral Data:
| Compound | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| tert-Butyl but-3-ynoate | ~153 (C=O), ~82 (quaternary C), ~80 (≡C-H), ~70 (≡C-), ~28 (-C(CH₃)₃), ~15 (-CH₂-) |
| tert-Butyl but-2-ynoate | ~153 (C=O), ~83 (quaternary C), ~80 (≡C-), ~75 (≡C-), ~28 (-C(CH₃)₃), ~4 (≡C-CH₃) |
Note: The predicted NMR data is based on typical chemical shifts for the functional groups present and may vary slightly based on experimental conditions.[5] The prominent singlet of the tert-butyl group at around 1.5 ppm serves as a useful internal reference point in the ¹H NMR spectrum.[6]
Conclusion and Field-Proven Insights
Both potassium tert-butoxide and DBU are effective catalysts for the isomerization of tert-butyl but-3-ynoate to its more stable internal isomer. The choice between the two often comes down to a balance of reactivity and functional group tolerance.
-
For rapid isomerization at room temperature , KOtBu is often the preferred choice due to its high basicity. However, its moisture sensitivity and higher reactivity necessitate careful handling and inert atmosphere techniques.
-
For substrates with base-sensitive functional groups or when milder conditions are desired , DBU is an excellent alternative. While it may require thermal activation, its ease of handling and lower basicity can lead to cleaner reactions with fewer side products.
Ultimately, the optimal conditions for this transformation should be determined empirically for each specific application. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of tert-butyl but-2-ynoate and related internal alkynes.
References
- Benchchem. (2025).
- Quora. (2016). Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.
- PMC. (n.d.). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile.
- ACD/Labs. (2026). t-Butyl group towers over other 1H resonances.
- MDPI. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry.
- University of Calgary. (n.d.). Ch 9 : Alkynes.
- Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes.
- Chemistry Stack Exchange. (2019). Rearrangment during alkyne synthesis.
- hangdachem.com. (2023).
- PubChem. (n.d.).
- Benchchem. (2025). comparing the efficiency of different bases in terminal alkyne synthesis.
- ResearchGate. (2025). Isomerization of unsaturated compounds with potassium tert-butoxide and transition-metal complexes in hexamethylphosphoric triamide solution.
- ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions.
- Sarchem Labs. (2026). The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis.
- Organic Syntheses. (n.d.). 2-Oxazolidinone, 4-phenyl-3-(1,2-propadienyl)-, (4R)-.
- Benchchem. (2025).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elimination reaction and isomerization reaction of DBU - hangdachem.com [hangdachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-butyl2-butenoate | C8H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Comparative Reactivity Guide: tert-Butyl vs. Ethyl But-3-ynoate
Executive Summary
Bottom Line: The choice between Ethyl but-3-ynoate (EBY) and tert-Butyl but-3-ynoate (tBBY) is rarely about cost alone; it is a strategic decision regarding chemoselectivity and intermediate stability .
-
Select Ethyl but-3-ynoate for commodity-scale synthesis where the ester is a permanent handle or where subsequent saponification must be mild. It is the "workhorse" reagent but suffers from lower tolerance to strong nucleophiles.
-
Select tert-Butyl but-3-ynoate for precision catalysis (e.g., Gold or Phosphine-catalyzed annulations) and sequences requiring high chemoselectivity. The bulky tert-butyl group suppresses competitive nucleophilic attack at the carbonyl, prevents oligomerization, and directs stereoselectivity in crowded transition states.
Structural & Physical Determinants[1][2]
The reactivity divergence between these two esters is governed by the interplay of steric hindrance (Taft steric parameter
| Feature | Ethyl But-3-ynoate (EBY) | tert-Butyl But-3-ynoate (tBBY) |
| Formula | ||
| Steric Bulk | Low (Primary carbon) | High (Quaternary carbon) |
| Electronic Effect | Moderate +I (Inductive donation) | Strong +I (Stabilizes carbocation intermediates) |
| Leaving Group Ability | Good ( | Poor ( |
| Boiling Point | ~145°C (Est.) | ~160°C (Est.) |
| Key Advantage | Atom Economy, Saponification ease | Hydrolytic Stability, Stereocontrol |
Reactivity Profile: The Carbonyl Center (Stability)
A. Hydrolytic Stability & Mechanism
The most immediate operational difference is the resistance of tBBY to nucleophilic attack at the carbonyl carbon.
-
Ethyl Ester (EBY): Undergoes hydrolysis via the
mechanism (Base-catalyzed, Acyl cleavage, Bimolecular). The unhindered carbonyl is easily attacked by hydroxide or other nucleophiles ( ), leading to transesterification or saponification. -
tert-Butyl Ester (tBBY): The bulky tert-butyl group sterically shields the carbonyl carbon, effectively shutting down the
pathway. Hydrolysis requires acidic conditions and proceeds via the mechanism (Acid-catalyzed, Alkyl cleavage, Unimolecular), where the bond breaks between the oxygen and the tert-butyl group, releasing the stable tert-butyl cation (which forms isobutylene).
Implication: If your synthesis involves strong nucleophiles (e.g., Grignards, Lithiates) targeting a remote functional group, tBBY will survive where EBY would decompose.
B. Transesterification
-
EBY: Readily transesterifies in alcoholic solvents with basic catalysts.
-
tBBY: Resistant to transesterification. This allows the use of alkoxide bases (e.g., NaOMe/MeOH) for deprotonation events without scrambling the ester group.
Reactivity Profile: The Alkyne & -Carbon
This section details the critical application of these reagents in C-C bond formation, particularly Isomerization and Annulation reactions.
A. Phosphine-Catalyzed Isomerization (The "Allenoate" Pathway)
Both substrates are precursors to allenoates (
-
The Problem with EBY: The isomerization equilibrium can be messy. The generated allenoate is highly electrophilic and, lacking steric bulk, can undergo self-polymerization or non-selective addition.
-
The tBBY Solution: The tert-butyl group provides a "steric wall."
-
Kinetic Control: It slows down the initial nucleophilic attack of the phosphine catalyst slightly, but drastically reduces the rate of side reactions (dimerization).
-
Stereoselectivity: In asymmetric catalysis, the bulky ester locks the conformation of the zwitterionic intermediate, enhancing the enantioselectivity transferred by chiral phosphines.
-
Mechanism Visualization (Phosphine Catalysis)
Figure 1: Phosphine-catalyzed isomerization pathway. The tert-butyl group (R) destabilizes the "Self-Reaction" pathway (red dashed line) via steric hindrance, favoring the desired Product.
B. Acidity & Deprotonation ( )
The
-
tBBY is slightly less acidic than EBY due to the electron-donating (+I) nature of the tert-butyl group and steric inhibition of solvation of the resulting enolate.
-
Practical Consequence: Deprotonation of tBBY may require slightly stronger bases or longer reaction times, but the resulting enolate is more stable against aggregation.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl But-3-ynoate
Targeting high purity for catalytic applications.
Rationale: Unlike the ethyl ester, tBBY is often synthesized freshly to avoid acid-catalyzed autocatalytic decomposition (isobutylene loss) upon long-term storage.
-
Reagents: But-3-ynoic acid (1.0 equiv), Isobutylene (gas, excess),
(cat.), Dichloromethane (DCM). -
Setup: High-pressure glass reactor or sealed tube (to contain Isobutylene).
-
Procedure:
-
Cool the solution of But-3-ynoic acid in DCM to -78°C.
-
Condense Isobutylene (approx 5-10 equiv) into the vessel.
-
Add conc.
(0.1 equiv) cautiously. -
Seal the vessel and allow to warm to Room Temperature (RT). Stir for 24-48 hours.
-
Workup: Cool to 0°C, open carefully to vent excess isobutylene. Wash with sat.
(removes unreacted acid), then Brine. Dry over . -
Purification: Vacuum distillation (Note: Keep bath temp < 50°C to prevent cleavage).
-
-
Yield: Typically 80-90%.
Protocol B: Comparative Sonogashira Coupling
Standard conditions to evaluate steric interference.
-
Reagents: Aryl Iodide (1.0 equiv), Alkyne (EBY or tBBY, 1.2 equiv),
(2 mol%), CuI (1 mol%), (solvent/base). -
Observation:
-
EBY: Reaction proceeds rapidly at RT. Potential for minor transesterification if nucleophilic amines are used as co-solvents.
-
tBBY: Reaction proceeds at comparable rate (alkyne is distal to ester). Advantage: Complete suppression of ester-based side reactions.
-
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
Figure 2: Selection workflow for But-3-ynoate esters.
References
-
Isomerization to Allenoates (Gold/Phosphine Catalysis)
-
Hydrolytic Stability of Esters
-
Maldonado-Ortega, U., et al. "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O." Pädi Boletín Científico de Ciencias Básicas e Ingenierías, 2021. Link
- Context: Comparative kinetics of ester hydrolysis and the steric resistance of the tert-butyl group.
-
-
Synthesis of tert-Butyl Esters
-
Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." Synlett, 2024. Link
- Context: Modern, efficient protocols for gener
-
-
Sonogashira Coupling Solvent/Substrate Effects
Sources
A Comparative Guide to the ¹H NMR Singlet Position of the Tert-butyl Group in Alkynyl Esters
For researchers, scientists, and professionals in drug development, a nuanced understanding of Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for accurate structural elucidation. This guide provides an in-depth analysis of the ¹H NMR chemical shift of the tert-butyl group, specifically when incorporated into alkynyl esters. We will explore the underlying principles governing its singlet position and provide a comparative analysis with other ester functionalities, supported by experimental data.
The Tert-butyl Singlet: A Generally Predictable Resonance
In ¹H NMR spectroscopy, the tert-butyl group typically presents as a sharp singlet, integrating to nine protons. This characteristic signal usually appears in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm, due to the shielding effect of the surrounding methyl groups.[1] However, the precise chemical shift is highly sensitive to the electronic environment of the molecule.
The Influence of the Alkyne Moiety: An Anisotropic Effect
The introduction of an alkyne (a carbon-carbon triple bond) in proximity to the tert-butyl ester functionality introduces a significant factor influencing the chemical shift: magnetic anisotropy . The π-electrons of the triple bond, when subjected to an external magnetic field (B₀), circulate and induce their own magnetic field.[2] This induced field creates distinct shielding and deshielding regions around the alkyne.
Protons located in the shielding cone , which lies along the axis of the triple bond, experience a weaker effective magnetic field and are thus shifted upfield (to a lower ppm value). Conversely, protons situated in the deshielding region , perpendicular to the triple bond axis, experience a stronger effective magnetic field and are shifted downfield (to a higher ppm value).
In the case of tert-butyl alkynyl esters, the tert-butyl group is positioned in the shielding cone of the alkyne. This spatial arrangement leads to an upfield shift of its proton signal compared to its saturated or even unsaturated (alkenyl) ester counterparts.
Comparative Analysis of Tert-butyl Ester ¹H NMR Data
To illustrate this effect, the following table summarizes the experimentally observed ¹H NMR chemical shifts for the tert-butyl singlet in a series of esters.
| Compound Name | Structure | Functional Group | Chemical Shift (δ) of t-Bu Singlet (ppm) |
| tert-Butyl Pivalate | (CH₃)₃CCOOC(CH₃)₃ | Saturated Ester | ~1.45 |
| tert-Butyl Acetate | CH₃COOC(CH₃)₃ | Saturated Ester | ~1.46 |
| tert-Butyl Acetoacetate | CH₃COCH₂COOC(CH₃)₃ | β-Keto Ester | 1.476 |
| tert-Butyl Propiolate | HC≡CCOOC(CH₃)₃ | Alkynyl Ester | ~1.48 |
| tert-Butyl 2-Butynoate | CH₃C≡CCOOC(CH₃)₃ | Alkynyl Ester | ~1.49 |
| tert-Butyl 3-Phenylpropiolate | C₆H₅C≡CCOOC(CH₃)₃ | Alkynyl Ester | ~1.55 |
Observations and Discussion:
As the data indicates, the tert-butyl singlet in saturated esters like tert-butyl pivalate and tert-butyl acetate appears around 1.45-1.46 ppm. The presence of an additional carbonyl group in tert-butyl acetoacetate results in a slight downfield shift to 1.476 ppm.
In contrast, the tert-butyl group in alkynyl esters experiences a noticeable upfield shift. While a precise value for tert-butyl propiolate is around 1.48 ppm, the trend becomes more apparent when comparing with substituted alkynyl esters. It is important to note that while the alkyne's anisotropy causes a general upfield shift, other electronic factors can also play a role, leading to the observed variations among the alkynyl esters. For instance, the phenyl group in tert-butyl 3-phenylpropiolate introduces its own magnetic anisotropy and electronic effects, resulting in a downfield shift compared to the other alkynyl esters.
The following diagram illustrates the anisotropic effect of the alkyne's induced magnetic field.
Caption: Anisotropic effect of the alkyne triple bond in an external magnetic field.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The following is a standard procedure for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule, such as a tert-butyl alkynyl ester.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
Sample (5-10 mg)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample directly into the NMR tube.
-
Alternatively, dissolve the sample in a small amount of volatile solvent in a vial, transfer the solution to the NMR tube, and then carefully evaporate the solvent.
-
-
Solvent Addition:
-
Add approximately 0.5-0.6 mL of a suitable deuterated solvent to the NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.
-
-
Standard Addition:
-
Add a small amount of an internal standard, such as TMS (0 ppm), to the solution. TMS is often included in commercially available deuterated chloroform.
-
-
Homogenization:
-
Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure a homogeneous solution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, relaxation delay).
-
The following workflow diagram outlines the key steps in acquiring and processing a ¹H NMR spectrum.
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
Conclusion
The chemical shift of the tert-butyl singlet in ¹H NMR is a valuable diagnostic tool. While typically found in a predictable region, its precise location is subtly influenced by the molecular architecture. In alkynyl esters, the anisotropic effect of the carbon-carbon triple bond leads to a characteristic upfield shift of the tert-butyl resonance compared to saturated and other unsaturated ester analogues. This understanding, coupled with meticulous experimental technique, empowers researchers to confidently assign molecular structures and gain deeper insights into the electronic properties of their compounds.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]
Sources
Analytical Comparison Guide: Purity Verification of tert-Butyl But-3-ynoate Solutions
Part 1: Executive Summary & Core Directive
The Challenge: Researchers utilizing tert-butyl but-3-ynoate (CAS: 154495-26-8) in drug development—often for "click" chemistry or heterocycle synthesis—face a critical analytical blind spot. As a solution in dichloromethane (DCM), the reagent is prone to two invisible degradation pathways: concentration drift due to solvent evaporation and structural isomerization to the allene (tert-butyl buta-2,3-dienoate).
The Directive: Standard HPLC-UV methods are insufficient due to the molecule's poor UV chromophore and the high UV cutoff of DCM. Gas Chromatography (GC) poses thermal isomerization risks. Quantitative NMR (qNMR) is the only self-validating, absolute method to simultaneously verify identity, molarity, and purity without requiring a reference standard of the analyte itself.
This guide prioritizes qNMR as the primary release method, with GC-FID as a secondary screening tool, provided strict temperature controls are applied.
Part 2: Critical Quality Attributes & Degradation Pathways
Before selecting a method, one must understand the specific instability modes of the analyte in DCM.
The Degradation Matrix
-
Isomerization (Base/Metal Catalyzed): The propargylic protons are acidic. Trace basicity or metal contamination can shift the triple bond to the allene system.
-
Pathway:HC≡C-CH2-COOtBu
CH2=C=CH-COOtBu
-
-
Acidolysis (Acid Catalyzed): tert-Butyl esters are acid-labile. DCM slowly decomposes to generate HCl, especially under light exposure, catalyzing the cleavage of the ester.
-
Pathway:HC≡C-CH2-COOtBu + H+
HC≡C-CH2-COOH + Isobutylene (gas)
-
Visualization of Stability Logic
The following decision tree illustrates the logic for assessing solution quality.
Figure 1: Decision logic for stability assessment. qNMR serves as the central gatekeeper for all critical quality attributes.
Part 3: Comparative Analysis of Methods
The following table contrasts the performance of available techniques for this specific application.
| Feature | Method A: 1H qNMR (Recommended) | Method B: GC-FID (Secondary) | Method C: HPLC-UV (Not Recommended) |
| Primary Output | Absolute Molarity & Structure | Relative Purity (Area %) | Relative Purity (Area %) |
| Reference Std | Not Required (Internal Std used) | Required for quantification | Required for quantification |
| Isomer Detection | Excellent (Distinct shifts) | Good (Separation possible) | Poor (Similar UV spectra) |
| Sample Prep | Direct dilution in CDCl3 | Dilution in solvent | Dilution in Mobile Phase |
| Risk Factor | Low (Ambient temp analysis) | High (Thermal isomerization in inlet) | High (DCM UV cutoff interference) |
| LOD/LOQ | ~0.1% (w/w) | < 0.05% (w/w) | Variable (Chromophore dependent) |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: The "Gold Standard" qNMR Method
This protocol uses an internal standard (IS) to determine the absolute concentration of the tert-butyl but-3-ynoate solution.
1. Reagents & Equipment:
-
Solvent: CDCl3 (99.8% D) with 0.03% v/v TMS.
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Why DMSO2? Stable, non-volatile, singlet at ~3.0 ppm (does not overlap with analyte).
-
-
Instrument: 400 MHz NMR or higher.
2. Sample Preparation:
-
Weigh exactly ~10-15 mg of the Internal Standard into a vial (
). -
Add exactly ~1.0 mL of the DCM solution analyte (
) or weigh an aliquot ( ). -
Add ~0.6 mL CDCl3 to dissolve/dilute.
-
Transfer to NMR tube.
3. Acquisition Parameters (Crucial for Quantitation):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 30 seconds (Must be > 5 × T1 of the slowest relaxing proton, typically the alkyne or t-butyl group).
-
Scans (ns): 16 or 32 (for S/N > 200).
-
Temperature: 298 K.
4. Data Analysis & Validation:
-
Key Assignments:
- 1.45 ppm (s, 9H): tert-Butyl group.
- 1.98 ppm (t, J=2.7 Hz, 1H): Terminal Alkyne proton (Diagnostic ).
- 3.15 ppm (d, J=2.7 Hz, 2H): Propargylic CH2.
- 5.5 - 6.0 ppm: Allene Impurity (Check for multiplets here).
-
Calculation (Molarity):
Where = Integral area, = Number of protons (e.g., 2 for CH2).
5. Self-Validation Step: Compare the molarity calculated using the CH2 signal (3.15 ppm) vs. the tBu signal (1.45 ppm) .
-
If
(< 2% difference) PASS . -
If
FAIL (Indicates hydrolysis/cleavage of the ester).
Protocol B: GC-FID Screening (Low-Temperature Method)
Use this only to detect volatile impurities that might be obscured in NMR (e.g., residual solvents other than DCM).
1. Conditions:
-
Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.25mm, 1.0 µm film.
-
Inlet: Split (50:1). Temperature: 150°C (CRITICAL: High temps >200°C cause isomerization).
-
Oven: 40°C (hold 2 min)
10°C/min 200°C. -
Detector: FID at 250°C.
2. Validation:
-
Inject a known pure standard of tert-butyl but-3-ynoate (if available) to confirm retention time.
-
Monitor for "fronting" peaks which often indicate on-column degradation.
Part 5: Visualizing the Analytical Workflow
The following diagram details the step-by-step execution for the qNMR protocol, ensuring high data integrity.
Figure 2: qNMR execution workflow. Note the feedback loop: if proton ratios disagree, reintegration or re-preparation is required.
Part 6: References
-
Quantitative NMR (qNMR) Methodology:
-
Burton, L., et al. "Quantitative NMR spectroscopy: An ideal methodology for the analysis of organic materials." Journal of Pharmacy and Pharmacology, 2005.
-
-
Alkyne-Allene Isomerization:
-
Campagne, J. M., et al. "Transition Metal-Catalyzed Isomerization of Alkynes to Allenes." Chemical Reviews, 2008. (General mechanism reference).
-
-
Stability of tert-Butyl Esters:
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for acid sensitivity of t-butyl esters).
-
-
qNMR Best Practices:
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012.
-
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for tert-butyl but-3-ynoate and dichloromethane before handling.
A Comparative Guide to the Reference Spectra of 3-Butynoic Acid Tert-Butyl Ester
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected reference spectra for 3-butynoic acid tert-butyl ester, a molecule of interest in synthetic chemistry. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide will leverage established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive framework for its characterization.
Introduction
3-Butynoic acid tert-butyl ester combines three key functional groups that each leave a distinct fingerprint on spectroscopic analyses: a terminal alkyne, a carboxylic ester, and a tert-butyl group. Understanding the characteristic signals from each of these moieties in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification and for distinguishing it from structurally similar alternatives. This guide will first present the predicted spectral data for our target molecule, followed by a comparative analysis with its alkene analog, tert-butyl 3-butenoate, to highlight the key distinguishing features. Finally, we will provide detailed, field-proven protocols for acquiring high-quality spectral data.
Predicted and Comparative Spectral Data
The following tables summarize the predicted spectral characteristics of 3-butynoic acid tert-butyl ester and compare them with the known data for tert-butyl 3-butenoate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with three distinct signals. The most notable difference compared to its alkene analog will be the presence of the acetylenic proton and the absence of vinylic protons.
| Proton Assignment (3-Butynoic Acid Tert-Butyl Ester) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Comparative ¹H NMR Data: Tert-Butyl 3-Butenoate |
| Acetylenic Proton (-C≡C-H ) | ~2.0 | Triplet | 1H | Vinylic Protons (=CH₂) ~5.0-6.0 ppm[1] |
| Methylene Protons (-CH₂-) | ~2.5 | Doublet | 2H | Methylene Protons (-CH₂-) ~3.0 ppm[1] |
| Tert-Butyl Protons (-C(CH₃)₃) | ~1.5 | Singlet | 9H | Tert-Butyl Protons (-C(CH₃)₃) ~1.4 ppm[1] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be instrumental in confirming the presence of the alkyne and ester functionalities.
| Carbon Assignment (3-Butynoic Acid Tert-Butyl Ester) | Predicted Chemical Shift (δ, ppm) | Comparative ¹³C NMR Data: Tert-Butyl 3-Butenoate |
| Carbonyl Carbon (C =O) | 165-175 | ~170 ppm[1] |
| Quaternary Alkyne Carbon (-C ≡C-H) | 80-90 | N/A |
| Terminal Alkyne Carbon (-C≡C -H) | 70-80 | N/A |
| Quaternary Tert-Butyl Carbon (-C (CH₃)₃) | 80-85 | ~80 ppm[1] |
| Methylene Carbon (-C H₂-) | 20-30 | ~40 ppm[1] |
| Methyl Carbons (-C(C H₃)₃) | ~28 | ~28 ppm[1] |
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence for the presence of the terminal alkyne and the ester carbonyl group.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comparative IR Data: Tert-Butyl 3-Butenoate |
| Terminal Alkyne | ≡C-H Stretch | ~3300 (sharp, strong) | =C-H Stretch ~3080 cm⁻¹ |
| C≡C Stretch | ~2120 (weak to medium) | C=C Stretch ~1640 cm⁻¹ | |
| Ester | C=O Stretch | ~1740 (strong) | C=O Stretch ~1730 cm⁻¹ |
| C-O Stretch | 1150-1250 (strong) | C-O Stretch ~1150 cm⁻¹ | |
| Alkyl | C-H Stretch | 2850-3000 | 2850-3000 |
Mass Spectrometry (Electron Ionization)
The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns related to the tert-butyl group and the ester functionality.
| Ion | Predicted m/z | Description | Comparative MS Data: Tert-Butyl 3-Butenoate |
| [M]⁺ | 140 | Molecular Ion | 142 |
| [M-15]⁺ | 125 | Loss of a methyl radical (CH₃) from the tert-butyl group | 127 |
| [M-57]⁺ | 83 | Loss of a tert-butyl radical (C₄H₉) | 85 |
| [C₄H₉]⁺ | 57 | Tert-butyl cation | 57 |
Experimental Protocols
The following section details generalized methodologies for acquiring high-quality spectra for a small organic molecule like 3-butynoic acid tert-butyl ester.
NMR Spectroscopy
Sample Preparation Workflow
Caption: NMR sample preparation workflow.
Instrument Setup and Data Acquisition (¹H and ¹³C NMR)
-
Spectrometer Frequency: ≥ 400 MHz for better signal dispersion.
-
Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The residual solvent peak can be used for chemical shift referencing (¹H: 7.26 ppm, ¹³C: 77.16 ppm).
-
Temperature: 298 K (25 °C).
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Technique: Proton-decoupled.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR Analysis Workflow
Caption: ATR-FTIR analysis workflow.
Instrument Setup and Data Acquisition
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in transmittance or absorbance.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS Analysis Workflow
Caption: EI-MS analysis workflow.
Instrument Setup and Data Acquisition
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: A scan range of m/z 40-400 is appropriate for this molecule.
-
Inlet System: Gas Chromatography (GC) is a common method for introducing the sample, which also provides separation and retention time data.
Comparative Analysis with Alternatives
The primary distinguishing features between 3-butynoic acid tert-butyl ester and its alkene analog, tert-butyl 3-butenoate, are directly attributable to the alkyne versus alkene functionality.
-
In ¹H NMR: The most definitive difference is the presence of a signal around 2.0 ppm for the acetylenic proton in the alkyne, versus signals in the 5.0-6.0 ppm range for the vinylic protons in the alkene.
-
In ¹³C NMR: The alkyne carbons will appear in the 70-90 ppm range, while the alkene carbons are found further downfield, typically between 115 and 140 ppm.
-
In IR Spectroscopy: The alkyne shows a characteristic ≡C-H stretch at ~3300 cm⁻¹ and a C≡C stretch around 2120 cm⁻¹. The alkene, in contrast, will have a =C-H stretch above 3000 cm⁻¹ and a C=C stretch near 1640 cm⁻¹.[2][3][4]
-
In Mass Spectrometry: The molecular ion will differ by 2 mass units (140 for the alkyne vs. 142 for the alkene). While the fragmentation patterns related to the tert-butyl ester group will be similar, the initial molecular weight provides a clear distinction.
Conclusion
This guide provides a comprehensive framework for the spectroscopic identification and characterization of 3-butynoic acid tert-butyl ester. By understanding the predicted spectral features and how they compare to similar molecules, researchers can confidently verify the structure of their synthesized compounds. The provided experimental protocols offer a starting point for acquiring high-quality data, which is the foundation of reliable and reproducible scientific research.
References
-
PubChem. tert-Butyl 3-butenoate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
OpenOChem Learn. Alkynes. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
-
PubChem. tert-Butyl 3-Butenoate. National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Tert-butyl But-3-ynoate
Executive Safety Summary: Tert-butyl But-3-ynoate
CAS: 19078-97-8 | Formula: C₈H₁₂O₂ | MW: 140.18 g/mol
This guide supersedes generic safety templates. As a terminal alkyne ester, Tert-butyl But-3-ynoate presents a dual-hazard profile: flammability typical of small-chain esters and explosive instability potential via metal acetylide formation.
IMMEDIATE ACTION CARD
-
Fire: Use CO₂, Dry Chemical, or Alcohol-Resistant Foam.[1] Do not use water jet.
-
Spill: Absorb with vermiculite or sand. NEVER use clay-based absorbents containing heavy metals.
-
Incompatibility: Copper, Silver, Mercury (Explosive Acetylides); Strong Bases; Oxidizers.
-
Storage: < 8°C, Inert Atmosphere (Argon/N₂), Dark.
Hazard Analysis & Scientific Rationale
To select the correct PPE and protocols, we must understand the molecular behavior of the compound.
A. The Terminal Alkyne Risk (The "Hidden" Hazard)
The terminal proton on the alkyne (C≡C-H ) is weakly acidic (pKa ~25). Upon contact with coinage metals (Copper, Silver) or their salts, it can form Metal Acetylides .[2]
-
Mechanism:
-
Risk: Dry metal acetylides are shock-sensitive primary explosives.
-
Operational Implication: Use glass, stainless steel, or Teflon equipment. Avoid brass fittings, copper tubing, or silver-soldered joints in the reaction line.
B. Lipophilicity & Permeation (The PPE Driver)
The tert-butyl moiety increases the lipophilicity of the molecule compared to linear esters.
-
Permeation: Small lipophilic molecules permeate standard latex gloves in seconds.
-
Degradation: Esters can swell and degrade nitrile rubber over time.
-
Operational Implication: Standard "Blue Nitrile" exams gloves are for splash protection only . For operational handling (synthesis/transfer), a laminate barrier is required.
PPE Selection Matrix
| PPE Category | Standard Recommendation | Scientific Justification |
| Hand Protection (Splash) | Nitrile (Minimum 5 mil) | Provides 5–10 minutes of protection against incidental splashes. Change immediately upon contact. |
| Hand Protection (Immersion) | Silver Shield® (EVOH/PE Laminate) | Essential for spill cleanup or procedures >15 mins. Tert-butyl esters permeate nitrile/neoprene rapidly; Laminates provide >4 hours breakthrough time. |
| Respiratory | Half-mask with OV Cartridge | If fume hood is unavailable. The vapor pressure is significant (est. volatile liquid).[1][3] Use Organic Vapor (Black) cartridges. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the volatility and severe irritation potential of alkynoates. |
| Body | Flame-Resistant (FR) Lab Coat | Flash point is estimated <40°C (Class 3 Flammable). Synthetic fibers (polyester) can melt into skin during a flash fire. |
Operational Workflow: Safe Handling Protocol
The following diagram outlines the decision logic for safe transfer and reaction setup, specifically designed to mitigate acetylide formation and oxidative coupling.
Figure 1: Operational workflow emphasizing material compatibility checks to prevent acetylide formation.
Detailed Experimental Procedures
Protocol A: Safe Transfer & Reaction Setup
-
Material Audit: Inspect all needles, cannulas, and regulators. Ensure they are Stainless Steel (SS-304/316). Remove any brass regulators from the gas line if they are downstream of a check valve where back-diffusion could occur.
-
Inerting: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen.
-
Step: Evacuate reaction vessel and backfill with Argon (3 cycles).
-
-
Syringe Transfer:
-
Use a gas-tight glass syringe with a stainless steel needle.
-
Technique: Use the "air cushion" technique to prevent liquid expansion in the needle tip during transfer.
-
Protocol B: Spill Cleanup & Decontamination
Scenario: 10 mL spill inside a fume hood.
-
Evacuate & Ventilate: Alert nearby personnel. Sash down.
-
Don PPE: Silver Shield gloves over Nitrile gloves.
-
Absorb: Use Vermiculite or Sand.
-
Critical: Do not use paper towels as the primary absorbent for large spills; the high surface area can increase evaporation rate and flammability risk.
-
-
Disposal: Transfer absorbed material to a sealable container. Label: "Flammable Solid - Organic Ester/Alkyne."
Protocol C: Waste Disposal Strategy
Objective: Prevent formation of shock-sensitive solids in waste drums.
-
Segregation: Do not mix with heavy metal waste (e.g., waste from Palladium or Copper catalyzed reactions) unless the alkyne has been fully consumed.
-
Quenching (If unreacted alkyne remains):
-
Dilute with a compatible solvent (Ethanol/Hexane).
-
Treat with a dilute acid (e.g., 1M HCl) to ensure the alkyne remains protonated and does not form acetylides if it encounters metals downstream.
-
-
Final Path: High-temperature incineration.
References
-
PubChem. (n.d.).[4] Compound Summary: Tert-butyl But-3-ynoate. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
